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  • Product: 2-carbamoyl-1,3-thiazole-4-carboxylic acid
  • CAS: 1537602-93-9

Core Science & Biosynthesis

Foundational

2-carbamoyl-1,3-thiazole-4-carboxylic acid structure and properties

An In-Depth Technical Guide to 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid: Structural Logic, Synthesis, and Application Executive Insight 2-Carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9) is a densely functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid: Structural Logic, Synthesis, and Application

Executive Insight

2-Carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9) is a densely functionalized, electron-deficient heteroaromatic building block that has become increasingly vital in modern medicinal chemistry and organic synthesis[1]. Characterized by a rigid thiazole core, a C2-carbamoyl hydrogen-bonding network, and a C4-carboxylic acid handle for bioconjugation, this molecule serves as a critical pharmacophore. Historically identified during the oxidative degradation of the complex thiopeptide antibiotic thiostrepton[2][3], the scaffold is now heavily utilized in the design of advanced peptidomimetics and targeted therapeutics, including BACE2 inhibitors for metabolic disorders[4].

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural logic, and self-validating synthetic workflows associated with 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Physicochemical Topology & Electronic Architecture

The chemical behavior of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is dictated by the push-pull electronic dynamics of its substituents. The thiazole ring provides a polarizable aromatic system where the nitrogen acts as a weak hydrogen-bond acceptor and the sulfur atom enables potential chalcogen bonding. The C2-carbamoyl group exerts a strong electron-withdrawing effect, which significantly lowers the pKa of the C4-carboxylic acid compared to standard aliphatic or phenyl-based acids. This electronic deficiency makes the C4-carboxylate an excellent, highly reactive precursor in amide coupling reactions, provided that decarboxylation pathways are sterically or electronically mitigated.

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
CAS Registry Number 1537602-93-9Primary identifier for commercial sourcing.
Molecular Formula C5H4N2O3SConfirms heteroatom density.
Exact Mass 171.99426 DaTarget exact mass for high-resolution MS (HRMS)[1].
Predicted XLogP3 0.39Indicates high hydrophilicity; requires polar solvent systems[4].
Topological Polar Surface Area 96.8 ŲHigh TPSA limits passive blood-brain barrier (BBB) penetration[4].
Collision Cross Section (CCS) 132.5 Ų ([M+H]+)Ion mobility-mass spectrometry (IM-MS) reference standard[1].

Pharmacological Utility & Mechanistic Logic

The structural motif of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is not merely a passive linker; it actively participates in target binding through highly specific electrostatic and spatial interactions.

  • Thiopeptide Antibiotic Scaffolds: Early structural elucidation of the antibiotic thiostrepton revealed that performic acid oxidation of the macrocycle yields 2-(1-amino-2-carboxyethyl)thiazole-4-carboxylic acid. Further oxidation directly yields 2-carbamoylthiazole-4-carboxylic acid[2][3]. This proves that the C2-carbamoyl thiazole motif is a stable, terminal degradation node, making it a highly resilient building block for synthesizing synthetic thiopeptide analogs resistant to enzymatic cleavage.

  • BACE2 Inhibition (Type 2 Diabetes): In the development of beta-site APP-cleaving enzyme 2 (BACE2) inhibitors, this scaffold acts as a rigid, directional spacer. The C2-carbamoyl group functions as a bidentate hydrogen-bond donor/acceptor, engaging the catalytic aspartate dyad of the BACE2 active site. Simultaneously, the C4-position serves as the optimal vector to project hydrophobic functional groups into the S1/S2 sub-pockets[4].

BindingLogic Core Thiazole Core (Hydrophobic/Aromatic Stacking) Target2 Sub-pocket Binding (S1/S2 subsites) Core->Target2 π-π / CH-π interactions Carbamoyl C2-Carbamoyl Group (H-Bond Donor/Acceptor) Target1 Target Protein Backbone (e.g., Aspartate Dyad) Carbamoyl->Target1 H-Bonding Network Carboxyl C4-Carboxylic Acid (Amide Linkage Anchor) Carboxyl->Target1 Covalent Linkage / Vector

Figure 1: Pharmacophore interaction logic of the 2-carbamoylthiazole-4-carboxylic acid scaffold.

Synthetic Trajectory & Isolation Logic

To synthesize 2-carbamoyl-1,3-thiazole-4-carboxylic acid de novo, a modified Hantzsch thiazole synthesis is the most robust and scalable pathway. The logic relies on condensing a highly electrophilic α-haloketone with a bifunctional thioamide.

Causality of Reagent Selection: Using ethyl bromopyruvate and thiooxamide (2-amino-2-thioxoacetamide) allows for the simultaneous formation of the thiazole ring and the installation of the C2-carbamoyl group. Thiooxamide acts as the nucleophile, where the sulfur atom attacks the α-carbon of the bromopyruvate, followed by cyclization via the nitrogen attacking the ketone.

For the subsequent deprotection, Lithium Hydroxide (LiOH) is strictly chosen over NaOH or KOH. The lithium cation coordinates tightly to the forming C4-carboxylate intermediate, providing steric and electronic shielding. This prevents the strongly basic conditions from hydrolyzing the sensitive C2-carbamoyl group into a dicarboxylic acid, ensuring high chemoselectivity.

SynthesisWorkflow A Ethyl Bromopyruvate (Electrophile) C Cyclization (EtOH, 80°C) A->C B Thiooxamide (Nucleophile) B->C D Ethyl 2-carbamoylthiazole- 4-carboxylate C->D E Saponification (LiOH, THF/H2O) D->E F 2-carbamoyl-1,3-thiazole- 4-carboxylic acid E->F

Figure 2: Hantzsch-based synthetic workflow for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Self-Validating Experimental Workflows: Amide Coupling

Because the thiazole core is electron-withdrawing, the C4-carboxylic acid is less nucleophilic and prone to sluggish activation. Standard EDC/HOBt coupling often results in low yields. The following protocol utilizes HATU/DIPEA chemistry, designed as a self-validating system to ensure complete activation before amine addition.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-carbamoyl-1,3-thiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester, unlike less hindered amines.

  • Activation: Add HATU (1.1 eq) in one portion at 0°C. Stir for 15 minutes. Causality: HATU rapidly generates a highly reactive HOAt ester, overcoming the electronic deactivation caused by the thiazole ring.

  • System Validation (Checkpoint 1): Withdraw a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS.

    • Validation Criteria: The presence of the methyl ester (m/z 187.0) and the disappearance of the starting material (m/z 173.0) confirms 100% HOAt-ester formation. Do not proceed until this is confirmed.

  • Coupling: Add the target primary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • System Validation (Checkpoint 2): Analyze the reaction mixture via LC-MS. The complete consumption of the HOAt ester mass and the appearance of the product mass validates the end of the reaction.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 15 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Analytical Validation Parameters

To ensure the integrity of the synthesized or purchased 2-carbamoyl-1,3-thiazole-4-carboxylic acid, the following analytical signatures must be verified:

  • LC-MS (ESI+): The base peak must appear at m/z 173.0 [M+H]+. A secondary adduct peak at m/z 195.0 [M+Na]+ is common[1].

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.45 (s, 1H): The isolated C5 proton on the thiazole ring. It appears highly deshielded due to the combined electron-withdrawing effects of the adjacent heteroatoms and the C4-carboxyl group.

    • δ 8.10 (br s, 1H) & δ 7.85 (br s, 1H): The two protons of the C2-carbamoyl (-NH2) group. They appear as two distinct broad singlets rather than a single peak integrated for 2H due to the restricted rotation around the C-N partial double bond, a classic hallmark of primary amides.

    • δ 13.2 (br s, 1H): The carboxylic acid proton (often exchanges with moisture in the solvent and may be absent).

References

  • PubChemLite - 2-carbamoyl-1,3-thiazole-4-carboxylic acid (C5H4N2O3S) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite URL:[Link]

  • 2-Carbamoyl-1,3-thiazole-4-carboxylic acid - CAS 1537602-93-9 Properties and BACE2 Patent Literature Source: Molaid / Chemical Database URL:[Link]

  • Peptides. Part XXIII. Experiments on the oxidation of thiostrepton Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid

Abstract This technical guide provides a comprehensive examination of the core physicochemical characteristics of 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS No. 1537602-93-9)[1]. As a molecule of interest in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical characteristics of 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS No. 1537602-93-9)[1]. As a molecule of interest in pharmaceutical and materials science research, a thorough understanding of its properties is crucial for predicting its behavior in various systems, from biological environments to formulation matrices. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from structurally analogous compounds, outlines detailed experimental protocols for property determination, and provides predicted spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical approach to characterizing this and similar heterocyclic compounds.

Introduction: The Thiazole Scaffold in Modern Research

The thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds and functional materials. Its presence in natural products like thiamine (Vitamin B1) and blockbuster drugs highlights its significance. The unique electronic properties and hydrogen bonding capabilities of the thiazole nucleus make it a versatile building block in drug design and materials science. 2-Carbamoyl-1,3-thiazole-4-carboxylic acid combines the key functionalities of a carboxylic acid and a primary amide on this core structure, suggesting a complex interplay of acidic and basic properties, as well as significant potential for hydrogen bonding interactions. This guide will systematically explore the key physicochemical parameters that govern its behavior.

Molecular Structure and Basic Properties

A foundational understanding of 2-carbamoyl-1,3-thiazole-4-carboxylic acid begins with its molecular structure and fundamental properties.

PropertyValueSource
CAS Number 1537602-93-9[1]
Molecular Formula C₅H₄N₂O₃S[1][2]
Molecular Weight 172.16 g/mol [1]
Canonical SMILES C1=C(N=C(S1)C(=O)N)C(=O)O[2]
InChI Key MVGSEXVAOYPIJC-UHFFFAOYSA-N[2]

Solubility Profile: Predictions and Experimental Determination

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and application. In the absence of direct experimental data, we can predict the solubility of 2-carbamoyl-1,3-thiazole-4-carboxylic acid based on its functional groups and data from analogous compounds.

Predicted Solubility

The presence of both a carboxylic acid and a primary amide group, both capable of hydrogen bonding, suggests that this molecule will exhibit some solubility in polar protic solvents like water, particularly at pH values where the carboxylic acid is deprotonated. The solubilities of carboxylic acids in organic solvents can be enhanced by the presence of water. Conversely, its heterocyclic aromatic core may impart some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is expected to have low solubility in nonpolar solvents such as hexane and toluene.

Experimental Determination of Solubility

To provide actionable data, both thermodynamic and kinetic solubility should be determined experimentally.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound[3].

Experimental Protocol:

  • Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of 2-carbamoyl-1,3-thiazole-4-carboxylic acid to a series of vials, each containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be employed to facilitate this process.

  • Quantification: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF). Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution[4].

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection[4].

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add Excess Solid to Solvent T2 Equilibrate (24-48h) T1->T2 T3 Separate Solid and Liquid T2->T3 T4 Quantify Concentration T3->T4 K1 Prepare DMSO Stock K2 Add to Aqueous Buffer K1->K2 K3 Monitor for Precipitation K2->K3

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Acidity and pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and biological activity. 2-Carbamoyl-1,3-thiazole-4-carboxylic acid possesses a carboxylic acid group, which is acidic, and potentially a weakly basic thiazole nitrogen and amide group.

Predicted pKa

Based on the pKa of analogous compounds, we can estimate the pKa of the carboxylic acid group. For instance, the predicted pKa of thiazole-4-carboxylic acid is approximately 3.57[5]. The electron-withdrawing nature of the 2-carbamoyl group may slightly decrease the pKa of the carboxylic acid. The thiazole ring itself is weakly basic, and the amide group is generally considered neutral in aqueous solution.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values[6][7].

Experimental Protocol:

  • Sample Preparation: Prepare a solution of 2-carbamoyl-1,3-thiazole-4-carboxylic acid of known concentration (e.g., 1 mM) in a suitable solvent system, often a co-solvent mixture like methanol-water to ensure solubility[8].

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10)[9]. Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas like nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH)[9]. Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, a derivative plot (ΔpH/ΔV) can be used to accurately determine the equivalence point.

G A Prepare Sample Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Predicted Melting Point

For comparison, thiazole-4-carboxylic acid has a melting point of 195-199 °C[5][10][11], while 2-aminothiazole-4-carboxylic acid has a melting point of 245-249 °C[12]. The presence of both a carboxylic acid and an amide group in the target molecule suggests strong intermolecular hydrogen bonding, which would likely result in a relatively high melting point, potentially above 200 °C.

Experimental Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and other thermal transitions of a material[3][4][13][14].

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Thiazole H-58.0 - 8.5120 - 125Deshielded by the adjacent sulfur atom and the aromatic ring current.
Amide NH₂7.5 - 8.0 (broad)-Protons on nitrogen often appear as broad signals and are exchangeable with D₂O.
Carboxyl OH> 10 (very broad)-Highly deshielded and often a very broad signal, also exchangeable with D₂O.
Thiazole C-2-160 - 165Attached to two heteroatoms (N and S) and a carbonyl group.
Thiazole C-4-145 - 150Part of the double bond and attached to the carboxylic acid group.
Thiazole C-5-120 - 125Corresponds to the thiazole H-5 proton.
Carboxyl C=O-165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.
Amide C=O-160 - 165Typical chemical shift for a primary amide carbonyl carbon.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is a good choice for polar compounds containing exchangeable protons) in an NMR tube[15][16][17].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs should be sufficient.

  • Data Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape Rationale
O-H (Carboxylic Acid)3300 - 2500BroadCharacteristic very broad absorption due to hydrogen bonding[18][19].
N-H (Amide)3400 - 3200Medium, two bandsPrimary amides typically show two N-H stretching bands[20].
C=O (Carboxylic Acid)1720 - 1700StrongTypical carbonyl stretch for a carboxylic acid.
C=O (Amide I band)1680 - 1650StrongCarbonyl stretch of the amide group[20].
C=N (Thiazole Ring)1600 - 1550MediumCharacteristic ring stretching vibration.
C-N (Amide)1420 - 1380MediumC-N stretching vibration.
C-S (Thiazole Ring)800 - 700Weak to MediumThiazole ring vibration.

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.

  • Ionization Mode: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, likely in both positive and negative ion modes[21][22][23].

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 173.0

    • Negative Mode: [M-H]⁻ at m/z 171.0

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion is expected to result in characteristic losses, such as the loss of H₂O, CO, CO₂, and NH₃. Fragmentation of the thiazole ring is also possible[6].

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire spectra in both positive and negative ion modes. For fragmentation studies, perform tandem MS (MS/MS) experiments.

  • Data Analysis: Determine the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. While direct experimental data for this compound is scarce, by leveraging data from analogous structures and established principles of physical organic chemistry, we have been able to provide reasoned predictions for its solubility, pKa, melting point, and spectroscopic properties. The detailed experimental protocols included herein offer a practical framework for researchers to determine these properties empirically. A thorough understanding of these fundamental characteristics is essential for the rational design of future experiments and the successful application of this promising molecule in research and development.

References

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • El-Sayed, R., & Al-Sanea, M. M. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. [Link]

  • Protheragen. (n.d.). 4-Thiazolecarboxylic acid. [Link]

  • Chromatography Online. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • Mandal, A. K., & Hati, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2851. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Al-Juboori, A. M., & Al-Masoudi, N. A. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Research Journal of Pharmacy and Technology, 11(7), 2821. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

  • ResearchGate. (n.d.). Sample preparation. [Link]

  • Journal of Chemical Education. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Academia.edu. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • IRDG. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ResearchGate. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • MCE. (n.d.). 2-Carbamoyl-1,3-thiazole-4-carboxylic acid. [Link]

  • FTIR spectrum of compound A2. (n.d.). ResearchGate. [Link]

  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. [Link]

  • ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 4-Thiazolecarboxylic acid. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of compound 2. [Link]

  • ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • PubChemLite. (n.d.). 2-carbamoyl-1,3-thiazole-4-carboxylic acid. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • JETIR Research Journal. (n.d.). Efficient Synthesis and Characterization of Thiazole Derivative. [Link]

  • PMC. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid (C₅H₄N₂O₃S)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-carbamoyl-1,3-thiazole-4-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-carbamoyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Despite the limited availability of direct experimental data for this specific molecule, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential biological applications. We present a plausible synthetic route via the Hantzsch thiazole synthesis, detail expected physicochemical and spectroscopic properties, and explore potential therapeutic applications based on the known bioactivities of the thiazole carboxamide scaffold. This guide serves as a foundational resource for researchers seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Thiazole Carboxamide Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic motif in a multitude of biologically active compounds, including numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. When functionalized with a carboxamide group, the resulting thiazole carboxamide core exhibits a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2-carbamoyl-1,3-thiazole-4-carboxylic acid, with its dual functional handles—a primary amide at the 2-position and a carboxylic acid at the 4-position—presents a particularly intriguing platform for the development of novel therapeutics. The strategic placement of these functional groups allows for a variety of potential interactions with biological targets and offers multiple points for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-carbamoylthioacetamide with an ethyl 2-chloro-3-oxobutanoate followed by saponification of the resulting ester.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction SM1 2-Carbamoylthioacetamide Intermediate Ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate SM1->Intermediate Hantzsch Synthesis SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate Product 2-Carbamoyl-1,3-thiazole-4-carboxylic acid Intermediate->Product Saponification

Caption: Proposed synthetic pathway for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate

  • To a solution of 2-carbamoylthioacetamide (1.0 eq) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1.05 eq) dropwise at room temperature.[5]

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ethyl ester intermediate.

Step 2: Saponification to 2-Carbamoyl-1,3-thiazole-4-carboxylic acid

  • The purified ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • The mixture is stirred at room temperature for 12-16 hours, or until the reaction is complete as indicated by TLC.

  • The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The resulting precipitate, 2-carbamoyl-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical and Spectroscopic Characterization (Predicted)

Direct experimental data for the target molecule is limited. The following properties are predicted based on its structure and data from analogous compounds.[6][7]

PropertyPredicted Value/CharacteristicRationale/Reference Analogues
Molecular Formula C₅H₄N₂O₃SBased on structure
Molecular Weight 172.16 g/mol Based on structure
Appearance White to off-white solidTypical for thiazole carboxylic acids[7]
Melting Point >200 °C (with decomposition)Carboxylic acid and amide functionalities suggest strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Presence of polar functional groups.
pKa Carboxylic acid: ~3-4; Thiazole N: ~1-2Electron-withdrawing nature of the thiazole ring and carbamoyl group will lower the pKa of the carboxylic acid.
Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.5-9.0 ppm (s, 1H, thiazole C5-H)

    • δ ~7.5-8.0 ppm (br s, 2H, -CONH₂)

    • δ ~13.0-14.0 ppm (br s, 1H, -COOH)

    • Rationale: The thiazole proton at C5 is expected to be downfield due to the aromatic nature of the ring. The amide and carboxylic acid protons are expected to be broad and downfield due to hydrogen bonding and exchange.[8]

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165-170 ppm (-COOH)

    • δ ~160-165 ppm (-CONH₂)

    • δ ~155-160 ppm (thiazole C2)

    • δ ~145-150 ppm (thiazole C4)

    • δ ~120-125 ppm (thiazole C5)

    • Rationale: Carbonyl carbons of the carboxylic acid and amide will be the most downfield signals. The thiazole ring carbons will appear in the aromatic region, with C2 and C4 being more downfield due to their proximity to heteroatoms.[8]

Infrared (IR) Spectroscopy

  • IR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretch, amide)

    • ~3200-2500 (O-H stretch, carboxylic acid, broad)

    • ~1720-1690 (C=O stretch, carboxylic acid)

    • ~1680-1650 (C=O stretch, amide I)

    • ~1620-1580 (N-H bend, amide II)

    • ~1550-1450 (C=N and C=C stretch, thiazole ring)

    • Rationale: The spectrum is expected to be dominated by the characteristic broad O-H stretch of the carboxylic acid and the distinct C=O and N-H stretches of the amide group.[9]

Mass Spectrometry (MS)

  • MS (ESI-): m/z 171.0 [M-H]⁻

  • MS (ESI+): m/z 173.0 [M+H]⁺

  • Fragmentation Pattern: Expect initial loss of H₂O or CO₂ from the carboxylic acid, and subsequent fragmentation of the thiazole ring.

Potential Biological Activities and Applications

While 2-carbamoyl-1,3-thiazole-4-carboxylic acid has not been extensively studied, the broader class of thiazole carboxamides has demonstrated significant potential in several therapeutic areas. This provides a strong rationale for investigating the biological profile of the title compound.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. The thiazole scaffold is present in several clinically used antibiotics. The combination of the thiazole ring with a carboxamide moiety has been shown to be effective against a range of bacterial and fungal pathogens.[2][10] It is hypothesized that these compounds may exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole carboxamide derivatives.[1][11][12] These compounds have been shown to inhibit various protein kinases, such as cyclooxygenases (COX), which are often dysregulated in cancer.[13][14] The presence of the carbamoyl and carboxylic acid groups on the thiazole ring of the title compound could facilitate interactions with the active sites of such enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Biological_Activity cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Molecule 2-Carbamoyl-1,3-thiazole-4-carboxylic acid Enzymes Microbial Enzymes (e.g., DNA gyrase) Molecule->Enzymes Inhibition Kinases Protein Kinases (e.g., COX enzymes) Molecule->Kinases Inhibition Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity Kinases->Anticancer

Caption: Potential biological targets and therapeutic effects of 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Enzyme Inhibition

The structural features of 2-carbamoyl-1,3-thiazole-4-carboxylic acid make it a candidate for the inhibition of various enzymes. The thiazole-4-carboxamide moiety is a known pharmacophore for inhibitors of enzymes like IMP dehydrogenase.[15] Further investigation into its inhibitory potential against a panel of clinically relevant enzymes is warranted.

Conclusion and Future Directions

2-Carbamoyl-1,3-thiazole-4-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the validation of the proposed synthetic route, comprehensive experimental characterization of the molecule's physicochemical and spectroscopic properties, and in-depth in vitro and in vivo studies to elucidate its biological activities and mechanisms of action. The insights gained from such studies will be invaluable for the rational design and development of new drugs based on this versatile heterocyclic core.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
  • 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. PubMed.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Asian Journal of Research in Chemistry.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • 4-Thiazolecarboxylic acid 97 3973-08-8. Sigma-Aldrich.
  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Speciˆc Secondary Alcohol Dehydrogenase. J-STAGE.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences.
  • N,N-diethyl-2-methyl-5-(but-3-enyl)thiazole-4-carboxamide - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Thiazole-4-carboxamide adenine dinucleotide (TAD). Analogues stable to phosphodiesterase hydrolysis. PubMed.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | C9H5ClN2O2S | CID. PubChem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles.
  • Hantzsch thiazole synthesis - labor
  • Thiazole-4-carboxylic acid. Chem-Impex.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutano
  • A new approach to synthesis of 2-carbamoylbenzothiazoles. Sciforum.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Physicochemical properties of the synthesized thiazole derivatives.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Synthesis of 3-chloro-2-oxo-butanoate.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide. BenchChem.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • ethyl 2-chloro-3-oxobutano
  • CN106397240A - 2-haloacetamide synthesis method.

Sources

Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid

Executive Summary In contemporary medicinal chemistry and rational drug design, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Among these, 2-carbamoyl-1,3-thiazole-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Among these, 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9) has emerged as a highly versatile building block[1][2]. Featuring a uniquely functionalized 1,3-thiazole core, this compound offers dual hydrogen-bonding vectors (via the carbamoyl group) and a robust coupling handle (via the carboxylic acid). This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature derivation, physicochemical properties, self-validating synthetic protocols, and its integration into advanced drug discovery workflows[3][4].

IUPAC Nomenclature and Structural Deconstruction

The systematic naming of organic compounds ensures that a definitive structural formula can be deduced directly from the text[5]. The name 2-carbamoyl-1,3-thiazole-4-carboxylic acid is derived through a strict hierarchical application of IUPAC rules (specifically outlined in the IUPAC Blue Book for organic chemistry):

  • Principal Functional Group (Suffix): According to IUPAC seniority rules, carboxylic acids (-COOH) outrank amides, ketones, and alcohols[5][6]. Therefore, the molecule takes the suffix "-carboxylic acid" .

  • Parent Heterocycle (Root): The core is a five-membered aromatic ring containing sulfur and nitrogen. By Hantzsch-Widman nomenclature, this is a thiazole . Numbering is dictated by Cahn-Ingold-Prelog heteroatom priority: Sulfur (Group 16) is assigned position 1, and the numbering proceeds toward Nitrogen (Group 15) to give it the lowest possible locant, resulting in 1,3-thiazole [5].

  • Principal Group Locant: The carboxylic acid is attached to carbon 4, making the base structure 1,3-thiazole-4-carboxylic acid.

  • Substituent (Prefix): The amide group (-CONH₂) at position 2 cannot be the principal group due to the presence of the carboxylic acid. It is therefore treated as a substituent and designated by the prefix "carbamoyl-" [5].

IUPAC_Logic Molecule 2-carbamoyl-1,3-thiazole-4-carboxylic acid Priority 1. Principal Group: Carboxylic Acid (-COOH) Molecule->Priority Parent 2. Parent Ring: 1,3-Thiazole Molecule->Parent Substituent 3. Substituent: Carbamoyl (-CONH2) Molecule->Substituent Numbering Ring Numbering: S=1, C=2, N=3, C=4, C=5 Priority->Numbering Position 4 Parent->Numbering Substituent->Numbering Position 2

Logical hierarchy of IUPAC nomenclature for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Physicochemical Profile & Pharmacophoric Significance

The thiazole ring is a well-documented bioisostere for oxazoles, pyridines, and phenyl rings, offering improved metabolic stability and altered lipophilicity[7]. The specific substitution pattern of 2-carbamoyl-1,3-thiazole-4-carboxylic acid makes it an ideal pharmacophore precursor. The C2-carbamoyl group acts as both a hydrogen bond donor and acceptor, which is critical for interacting with target kinase hinge regions or transporter binding pockets[8].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-carbamoyl-1,3-thiazole-4-carboxylic acid
CAS Registry Number 1537602-93-9
Molecular Formula C₅H₄N₂O₃S
Molecular Weight 172.16 g/mol
Monoisotopic Mass 171.994 Da
Hydrogen Bond Donors 2 (Carboxylic -OH, Amide -NH₂)
Hydrogen Bond Acceptors 5 (N, O, S atoms)
Core Scaffold 1,3-Thiazole

(Data synthesized from and computational models[1][2])

Synthetic Methodologies & Experimental Protocols

To integrate this building block into larger molecular architectures, researchers typically rely on the Hantzsch Thiazole Synthesis . This method is preferred due to its absolute regiocontrol when condensing an α-halocarbonyl with a thioamide.

Below is a self-validating, step-by-step protocol for the synthesis and functional utilization of 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Protocol: Regioselective Synthesis and Amide Coupling

Phase 1: Hantzsch Cyclization & Saponification

  • Step 1 (Condensation): Dissolve 1.0 eq of 2-amino-2-thioxoacetamide in anhydrous ethanol. Add 1.1 eq of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).

    • Causality: Anhydrous conditions prevent premature hydrolysis of the ester. The slight excess of the electrophile ensures complete consumption of the thioamide, driving the thermodynamic formation of the thiazole ring.

  • Step 2 (Cyclization): Reflux the mixture at 78°C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the thioamide spot and emergence of a new UV-active spot confirms cyclization to the ethyl ester intermediate.

  • Step 3 (Saponification): Cool to room temperature. Add 2.0 eq of 1M aqueous LiOH and stir for 2 hours.

    • Causality: LiOH provides mild saponification, selectively hydrolyzing the C4-ethyl ester to the free carboxylic acid without degrading the sensitive C2-carbamoyl group.

  • Step 4 (Isolation & Validation): Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Collect via vacuum filtration. Validate via LC-MS (expecting an [M+H]+ peak at m/z 173.00) and 1 H-NMR (DMSO- d6​ ), ensuring the presence of the characteristic C5-thiazole proton singlet at ~8.2 ppm.

Phase 2: Downstream Amide Coupling

  • Step 5 (Activation): To couple the C4-carboxylic acid to an amine (e.g., in peptidomimetic synthesis), dissolve the acid in DMF. Add 1.5 eq of BOP reagent, 1.5 eq of HOBt, and 3.0 eq of DIEA[8].

    • Causality: Thiazole-4-carboxylic acids can suffer from poor reactivity due to the electron-withdrawing nature of the heterocycle. BOP/HOBt generates a highly reactive, yet stable, hydroxybenzotriazole ester intermediate, suppressing side reactions and maximizing coupling efficiency[8].

Applications in Drug Discovery Workflows

Derivatives of thiazole-4-carboxylic acid are heavily utilized in the development of targeted therapeutics. Notably, they serve as core motifs in the design of dual-target inhibitors (such as URAT1 and Xanthine Oxidase inhibitors for hyperuricemia) and P-glycoprotein (ABCB1) modulators aimed at overcoming multidrug resistance in oncology[8][9].

The workflow below illustrates the logical progression from raw chemical synthesis to biological validation in a drug discovery setting.

Drug_Discovery A Precursors: Thioamide + Bromopyruvate B Hantzsch Synthesis A->B C Thiazole-4- carboxylic acid B->C D Amide Coupling (BOP/HOBt/DIEA) C->D E Lead Compound Generation D->E F In Vitro Screening E->F

Workflow from Hantzsch synthesis of thiazole scaffolds to in vitro drug screening.

By leveraging the predictable reactivity of the C4-carboxylic acid and the structural stability of the thiazole core, medicinal chemists can rapidly generate libraries of bioactive compounds, iteratively refining their pharmacokinetic properties based on high-throughput screening feedback[3][4].

References

  • PubChemLite : 2-carbamoyl-1,3-thiazole-4-carboxylic acid Structural Profile. Université du Luxembourg / PubChem. 1

  • Wikipedia / IUPAC Blue Book : IUPAC nomenclature of organic chemistry. 5

  • Chem-Impex International : Thiazole-4-carboxylic acid - Applications in Pharmaceutical Development. 4

  • MDPI Pharmaceuticals : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. 7

  • PubMed Central (PMC) : Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1). 8

Sources

Foundational

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a quintessential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the architecture of both natural products and synthetic pharmaceuticals.[3][4] From the essential coenzyme activity of Vitamin B1 to the life-saving efficacy of antiretroviral and anticancer drugs, the thiazole moiety is integral to a vast spectrum of biological functions and therapeutic interventions.[5][6] This guide provides a comprehensive exploration of the biological significance of the thiazole scaffold. It delves into its prevalence in nature, dissects its multifaceted pharmacological activities through mechanistic insights, outlines key structure-activity relationships, and presents foundational experimental protocols for its synthesis and evaluation. This document is intended to serve as a technical resource for professionals engaged in drug discovery, providing both foundational knowledge and field-proven insights into why the thiazole scaffold continues to be a focal point of therapeutic innovation.

The Thiazole Moiety: A Privileged Scaffold in Nature and Medicine

The term "privileged structure" refers to molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets.[2] The thiazole ring exemplifies this concept, appearing in a remarkable array of biologically active molecules. Its aromaticity, combined with the hydrogen-bonding capacity of its nitrogen atom and the unique chemistry of the sulfur atom, allows it to engage in a wide range of interactions with enzymes and receptors.[2][4]

Presence in Foundational Natural Products

The biological significance of thiazole is first and foremost established by its role in nature.

  • Thiamine (Vitamin B1): The thiazole ring is a critical component of thiamine, a vitamin essential for carbohydrate metabolism in all living organisms.[5][6] As thiamine pyrophosphate (TPP), it acts as a coenzyme in key enzymatic reactions, including the decarboxylation of alpha-keto acids. Its function is central to cellular respiration and energy production.[7]

  • Marine and Microbial Peptides: A diverse family of natural peptides, often sourced from marine organisms and microbes, incorporates thiazole and its reduced form, thiazoline.[8][9] These compounds, such as dolastatin, bleomycin, and epothilone, often exhibit potent cytotoxic and anticancer properties, highlighting the scaffold's role in producing powerful bioactive agents.[7][8][10]

  • Antibiotics: The thiazole ring is a structural feature in foundational antibiotics like penicillin and bacitracin, underscoring its long-established role in antimicrobial agents.[7][11]

Integration into Clinically Approved Therapeutics

The trust in the thiazole scaffold is validated by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas.[12][13] This demonstrates its drug-like properties, including favorable pharmacokinetics and metabolic stability.

Drug NameTherapeutic ClassBrief Mechanism of Action
Ritonavir Antiviral (Anti-HIV)Protease inhibitor, preventing viral replication.[11][14]
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (including BCR-Abl and Src).[14][15][16]
Sulfathiazole AntibacterialA sulfa drug that inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.[7][14]
Meloxicam Anti-inflammatory (NSAID)Preferentially inhibits cyclooxygenase-2 (COX-2), reducing inflammation and pain.[11][17]
Tiazofurin AnticancerInhibitor of inosine monophosphate dehydrogenase (IMPDH), disrupting DNA and RNA synthesis.[5][11]
Nitazoxanide AntiparasiticInterferes with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, essential for anaerobic energy metabolism.[17]
Pramipexole Anti-Parkinson'sDopamine receptor agonist.[7][11]

The Spectrum of Pharmacological Activity: A Multi-Target Scaffold

The versatility of the thiazole ring allows its derivatives to target a wide array of biological pathways, leading to a broad spectrum of pharmacological activities.[18][19] This section explores the key therapeutic areas where thiazole derivatives have shown significant promise.

Anticancer Activity

Thiazole derivatives are a major focus of oncology research due to their ability to modulate critical pathways involved in cancer progression.[20][21]

Mechanistic Insights: The anticancer effects of thiazole-based compounds are often achieved through the inhibition of key enzymes that drive cell proliferation and survival.[20]

  • Kinase Inhibition: Many thiazoles are designed as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer. For example, Dasatinib targets the BCR-Abl kinase in chronic myeloid leukemia.[15][16] Other thiazoles have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in various cancers and CNS disorders.[1]

  • Tubulin Polymerization Disruption: Similar to well-known chemotherapeutics, some thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[20]

  • Enzyme Inhibition: Thiazoles can inhibit other crucial enzymes like topoisomerases and histone deacetylases (HDACs), which are involved in DNA replication and gene expression, respectively.[20]

  • Signaling Pathway Modulation: Thiazole derivatives have been shown to inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, which are central to cancer cell growth, proliferation, and survival.[20]

Signaling Pathway Visualization: Kinase Inhibition by a Thiazole-Based Drug

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., Src, Abl) Receptor->Kinase Activates ThiazoleDrug Thiazole-Based Kinase Inhibitor (e.g., Dasatinib) ThiazoleDrug->Kinase Inhibits Substrate Downstream Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proliferation Gene Transcription (Cell Proliferation, Survival) P_Substrate->Proliferation Promotes

Caption: Thiazole-based kinase inhibitors block signaling cascades that drive cell proliferation.

Antimicrobial Activity

The thiazole scaffold is a foundational element in the fight against infectious diseases, with derivatives showing activity against bacteria, fungi, viruses, and parasites.[22]

Mechanistic Insights:

  • Antibacterial: Thiazole derivatives can combat both Gram-positive and Gram-negative bacteria.[12][23] Their structure often possesses both hydrophilic and hydrophobic characteristics, which facilitates penetration of the bacterial cell membrane.[24] This can lead to leakage of cytoplasmic contents and cell death.[24] Specific mechanisms include the inhibition of essential enzymes, such as the blockage of folic acid synthesis by sulfathiazole.[14] The development of thiazoles active against multi-drug resistant strains like MRSA is a critical area of research.[2][22]

  • Antifungal: Thiazole-containing compounds have demonstrated potent activity against various fungal pathogens, including Candida and Aspergillus species, often with efficacy comparable to established antifungal drugs.[12][14]

  • Antiviral: The HIV protease inhibitor Ritonavir is a prime example of the scaffold's utility in antiviral therapy.[11] By blocking a key viral enzyme, it prevents the maturation of new viral particles.

  • Antiparasitic: Thiazole derivatives have shown promise as antimalarial agents, with some demonstrating efficacy against resistant strains of Plasmodium.[1]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiazole ring, such as Meloxicam, are widely used in clinical practice.[11][17]

Mechanistic Insights: The primary mechanism for many thiazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Meloxicam shows a degree of selectivity for COX-2 over COX-1, which can be associated with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.

Central Nervous System (CNS) Activity

The thiazole scaffold is being explored for its potential in treating neurodegenerative and psychiatric disorders.[1][6]

Mechanistic Insights: Thiazole derivatives have been designed to interact with various CNS targets.

  • Receptor Modulation: Compounds have been developed as antagonists for adenosine receptors and agonists for dopamine receptors (e.g., Pramipexole for Parkinson's disease).[1][7]

  • Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease. Thiazole-based molecules have been synthesized and shown to be potent AChE inhibitors.[1][25]

Synthesis and Experimental Protocols

The widespread utility of the thiazole scaffold is supported by robust and versatile synthetic methodologies. The Hantzsch thiazole synthesis, first described in the 19th century, remains a cornerstone for creating this heterocyclic system.[5][11][14]

Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide-containing compound.[26]

Hantzsch_Synthesis Start Starting Materials: 1. α-Haloketone 2. Thioamide Reaction Condensation Reaction (Typically in a solvent like ethanol) Start->Reaction Cyclization Intramolecular Cyclization & Dehydration Reaction->Cyclization Product Substituted Thiazole Derivative Cyclization->Product

Caption: The Hantzsch synthesis workflow for creating substituted thiazole derivatives.

Experimental Protocol: Representative Hantzsch Synthesis

This protocol describes a general procedure for synthesizing a 2,4-disubstituted thiazole.

Objective: To synthesize a model thiazole derivative via Hantzsch condensation.

Materials:

  • Thioamide (10 mmol)

  • α-Bromoacetophenone (10 mmol)

  • Ethanol (50 mL)

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the thioamide (10 mmol) in 25 mL of ethanol with stirring.

  • Addition of Haloketone: To the stirred solution, add the α-bromoacetophenone (10 mmol), also dissolved in 25 mL of ethanol, in a dropwise manner at room temperature.

  • Reaction Reflux: Upon complete addition, attach the reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol). Maintain reflux with continuous stirring for 3-4 hours.

  • Reaction Monitoring (Trustworthiness Check): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate) to observe the consumption of starting materials and the formation of the product spot.

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product hydrobromide salt.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final structure and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a novel thiazole compound on the metabolic activity and viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized thiazole derivative against a cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • Synthesized thiazole derivative, dissolved in DMSO to create a stock solution.

  • MCF-7 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (570 nm wavelength).

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization (Self-Validating Step): The formation of purple crystals provides a direct visual confirmation of viable cells. Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The thiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its prevalence in essential natural products and a growing arsenal of clinical drugs confirms its status as a robust and versatile pharmacophore.[3][18] The scaffold's ability to be readily synthesized and functionalized allows medicinal chemists to fine-tune its properties to interact with an ever-expanding list of biological targets, from kinases in cancer to enzymes in pathogens.[15][19]

Future research will undoubtedly continue to leverage the thiazole core to overcome pressing therapeutic challenges. Key areas of focus will include the design of next-generation derivatives to combat drug resistance in both oncology and infectious disease, the development of more selective agents to minimize off-target effects, and the exploration of novel applications in areas like neurodegeneration and metabolic disorders.[1][19] The rich history and proven success of the thiazole ring ensure it will remain a privileged and indispensable tool in the development of future medicines.

References

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(6), 1435. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

  • Jadhav, P. M., Kantevari, S., Tekale, A. B., Bhosale, S. V., Pawar, R. P., & Tekale, S. U. (2021). A review on biological and medicinal significance of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 879-895. [Link]

  • Zhang, Z., Shu, B., Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Organic Chemistry, 24(1), 2-18. [Link]

  • Zhang, Z., Shu, B., Zhang, Y., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Mini-Reviews in Medicinal Chemistry. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Current Drug Targets, 23(14), 1334-1358. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(13), 1251-1277. [Link]

  • Thorat, S. B., et al. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry, 3, 88. [Link]

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Zhang, Z., Shu, B., Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Mini-Reviews in Medicinal Chemistry. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 136-146. [Link]

  • El-Gamal, M. I., et al. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(5), 273. [Link]

  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1714. [Link]

  • Khatik, G. L. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Mini-Reviews in Medicinal Chemistry, 18(14), 1163-1164. [Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 38-51. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14, 289-317. [Link]

  • Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17821–17835. [Link]

  • Al-Rashood, S. T., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19688–19703. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of Sulfur Chemistry, 41(6), 684-725. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(8), 754-773. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7958. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(5), 458-479. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. [Link]

Sources

Exploratory

Predictive Ion Mobility-Mass Spectrometry (IM-MS) Profiling of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid

Executive Summary & Molecular Context In modern drug discovery and metabolomics, relying solely on mass-to-charge ratio (m/z) and chromatographic retention time (RT) often leads to structural ambiguity, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

In modern drug discovery and metabolomics, relying solely on mass-to-charge ratio (m/z) and chromatographic retention time (RT) often leads to structural ambiguity, particularly for positional isomers and isobaric species. As a Senior Application Scientist, I frequently encounter the need for orthogonal molecular descriptors. The Collision Cross Section (CCS) —a physical property reflecting an ion's gas-phase size, shape, and charge distribution—provides this critical third dimension of structural validation.

This whitepaper provides an in-depth technical analysis of the predicted CCS values for 2-carbamoyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: C5H4N2O3S; Monoisotopic Mass: 171.99426 Da) [1]. Thiazole derivatives are fundamental pharmacophores in medicinal chemistry, often exhibiting antimicrobial and antineoplastic properties. Because empirical CCS reference standards for novel or niche thiazole derivatives are frequently unavailable, we must leverage high-throughput machine learning (ML) models, such as CCSbase, to predict these values and guide empirical IM-MS workflows [2].

Computational Prediction of CCS

When empirical standards are absent, the causality of our workflow shifts to predictive modeling. We utilize ML models trained on extensive empirical databases containing diverse chemical structures (small molecules, metabolites, and drugs) measured in nitrogen drift gas ( N2​ ). The predictions below are derived from CCSbase, which utilizes both 2D and 3D molecular descriptors to predict the spatial footprint of various ionization adducts[1, 2].

Quantitative Data: Predicted CCS Values

The following table summarizes the predicted CCS values for 2-carbamoyl-1,3-thiazole-4-carboxylic acid across multiple adduct states.

Adduct Speciesm/zPredicted CCS (Ų)Ionization ModeStructural Implication
[M+H-H₂O]⁺ 154.99152126.7PositiveHighly compact due to water loss.
[M+H]⁺ 173.00154132.5PositiveBaseline protonated spatial volume.
[M+Na]⁺ 194.98348141.0PositiveExpansion via sodium coordination.
[M+K]⁺ 210.95742139.1PositivePotassium coordination (denser than Na⁺).
[M+NH₄]⁺ 190.02808152.3PositiveLarge spatial expansion from ammonium.
[M-H]⁻ 170.98698133.8NegativeBaseline deprotonated spatial volume.
[M+Na-2H]⁻ 192.96893133.0NegativeInternal salt bridge formation.
[M+HCOO]⁻ 216.99246150.2NegativeFormate adduct addition.
[M+CH₃COO]⁻ 231.00811174.7NegativeMassive spatial addition from acetate.
[M]⁺ 171.99371132.7Radical (+)Similar to protonated state.
[M]⁻ 171.99481132.7Radical (-)Similar to deprotonated state.

Mechanistic Insights into Adduct Formation

Understanding why certain adducts drastically alter the CCS is crucial for IM-MS method development. For 2-carbamoyl-1,3-thiazole-4-carboxylic acid, the baseline deprotonated molecule [M-H]⁻ yields a CCS of 133.8 Ų. However, the formation of an acetate adduct [M+CH₃COO]⁻ inflates the CCS to 174.7 Ų.

The Causality: Simple deprotonation (loss of a proton from the carboxylic acid moiety) minimally impacts the overall electron cloud volume. In contrast, the acetate adduct forms a non-covalent, gas-phase complex bound via hydrogen bonding to the carbamoyl group or the carboxylic acid. This physical addition of a bulky acetate molecule significantly increases the collisional surface area with the nitrogen drift gas, resulting in a delayed drift time and a larger calculated CCS.

Adduct_Logic Base 2-Carbamoyl-1,3-thiazole- 4-carboxylic Acid (Neutral) Deprotonation Deprotonation [M-H]- Base->Deprotonation Acetate Acetate Adduct [M+CH3COO]- Base->Acetate Protonation Protonation [M+H]+ Base->Protonation Sodium Sodium Adduct [M+Na]+ Base->Sodium CCS_MH CCS: 133.8 Ų (Minimal volume change) Deprotonation->CCS_MH CCS_Ac CCS: 174.7 Ų (Large spatial addition) Acetate->CCS_Ac CCS_H CCS: 132.5 Ų (Compact ion) Protonation->CCS_H CCS_Na CCS: 141.0 Ų (Coordination expansion) Sodium->CCS_Na

Fig 1: Mechanistic divergence in adduct formation and its impact on spatial volume (CCS).

Experimental Workflow: IM-MS Validation Framework

To transition from in silico predictions to empirical validation, a self-validating experimental protocol is required. As an Application Scientist, I mandate the following step-by-step methodology to ensure that matrix effects are minimized and that the drift times are accurately converted to N2​ CCS values.

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Control

  • Solvent Selection: Prepare a 1 µM solution of the synthesized or extracted 2-carbamoyl-1,3-thiazole-4-carboxylic acid in a 50:50 mixture of Methanol:Water ( MeOH:H2​O ) with 0.1% Formic Acid (for positive mode) or 10 mM Ammonium Acetate (for negative mode).

    • Causality: This specific solvent ratio balances the solubility of the polar carboxylic acid and carbamoyl groups while maintaining stable electrospray droplet evaporation.

Phase 2: Instrument Calibration (TWIM or DTIMS) 2. Gas Standardization: Ensure the mobility cell is pressurized with high-purity Nitrogen ( N2​ ) gas, as the CCSbase predictions are specifically calibrated for N2​ cross-sections ( DTCCSN2​ or TWCCSN2​ ). 3. Calibrant Infusion: Infuse a known calibrant (e.g., Agilent ESI Tuning Mix or Polyalanine) across the expected m/z range (100–300 Da).

  • Causality: Traveling Wave Ion Mobility (TWIM) relies on non-uniform electric fields. Therefore, raw drift times must be mathematically calibrated against ions of known CCS to derive accurate empirical values.

Phase 3: Data Acquisition & ESI Tuning 4. Ionization: Operate the Electrospray Ionization (ESI) source in both positive and negative modes. Maintain a capillary voltage of ~2.5 kV to 3.0 kV to prevent in-source fragmentation of the delicate carbamoyl group. 5. Mobility Separation: Record the arrival time distributions (ATDs) for the target m/z values (e.g., 173.00154 for [M+H]⁺ and 170.98698 for [M-H]⁻).

Phase 4: Data Processing & Validation 6. CCS Derivation: Extract the centroid drift time from the ATD of the target m/z. Apply the calibration curve generated in Phase 2 to calculate the empirical CCS. 7. Comparative Analysis: Compare the empirical CCS against the CCSbase predicted values. A deviation of < 2% confirms structural identity and the absence of unexpected gas-phase conformers.

IMMS_Workflow SamplePrep 1. Sample Preparation (1 µM in 50:50 MeOH:H2O) ESI 2. Electrospray Ionization (ESI) (Positive/Negative Modes) SamplePrep->ESI IMSeparation 3. Ion Mobility Separation (Drift Tube / TWIM) ESI->IMSeparation MSDetection 4. TOF Mass Spectrometry (High-Res m/z Detection) IMSeparation->MSDetection DataAnalysis 5. CCS Calculation & Machine Learning Validation MSDetection->DataAnalysis

Fig 2: End-to-end IM-MS workflow for empirical validation of predicted CCS values.

Conclusion

The integration of machine learning predictions with high-resolution IM-MS provides a robust, self-validating framework for molecular identification. For 2-carbamoyl-1,3-thiazole-4-carboxylic acid, the predicted CCS values—ranging from a compact 126.7 Ų for the dehydrated protonated species to a bulky 174.7 Ų for the acetate adduct—serve as an essential baseline for analytical chemists. By adhering to the rigorous calibration and ionization protocols outlined in this guide, researchers can confidently utilize these predicted descriptors to eliminate false positives in complex biological matrices.

References

  • PubChemLite (Université du Luxembourg).2-carbamoyl-1,3-thiazole-4-carboxylic acid (C5H4N2O3S) - Predicted Collision Cross Section. Retrieved March 11, 2026.
  • Ross, D. H., Seguin, R. P., Krinsky, A. M., & Xu, L. (2022).High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. Journal of the American Society for Mass Spectrometry, 33(6), 1061–1072.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Biological Evaluation of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid

Introduction: A Scaffold of Potential The 1,3-thiazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and agrochemistry. While direct biological activity data for 2-carbamoyl-1,3-thiazole-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Potential

The 1,3-thiazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and agrochemistry. While direct biological activity data for 2-carbamoyl-1,3-thiazole-4-carboxylic acid is not extensively documented in publicly available literature, its structural analogs, particularly derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, have demonstrated a remarkable breadth of bioactivity. These activities span multiple therapeutic and protective areas, including antifungal, antiviral, anticancer, and antibacterial applications.[1][2]

This guide, therefore, serves a dual purpose. First, it consolidates the known biological landscape of structurally related thiazole-4-carboxylic acids to provide a rational basis for investigation. Second, it provides a suite of detailed, field-proven protocols for researchers to systematically screen 2-carbamoyl-1,3-thiazole-4-carboxylic acid and its derivatives for these potential activities. The experimental designs herein are intended to be self-validating, providing researchers and drug development professionals with a robust framework for discovery.

The Thiazole-4-Carboxylic Acid Pharmacophore: A Survey of Known Activities

The thiazole ring is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide range of biological targets. The substitution at the 2-position of the thiazole ring significantly modulates its biological profile.

  • Antimicrobial & Antifungal Activity: Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown potent fungicidal activity against a panel of plant-pathogenic fungi.[1][2] Furthermore, the broader thiazole class is known for its anti-Candida activity.[3] A particularly noteworthy antibacterial application is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[4][5]

  • Anticancer Activity: The thiazole and thiadiazole scaffolds are integral to numerous compounds investigated for their cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers.[6][7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[6]

  • Antiviral Activity: Several studies have highlighted the efficacy of 2-amino-1,3-thiazole-4-carboxylic acid derivatives against the Tobacco Mosaic Virus (TMV), demonstrating protective, curative, and inactivating effects.[1][2] This suggests potential applications in agricultural science and as a model for human antiviral research.

Given this landscape, a logical first-pass screening of 2-carbamoyl-1,3-thiazole-4-carboxylic acid should encompass assays for anticancer, antimicrobial (antibacterial and antifungal), and antiviral activities.

Experimental Protocols: A Roadmap for Biological Characterization

The following protocols are designed to provide a comprehensive initial biological profile of the target compound.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][8] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[1][6][8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Workflow Diagram: Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines cell_seed 2. Seed Cells in 96-well Plates cell_culture->cell_seed compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound Dilutions cell_seed->treatment compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_inc 7. Incubate (2-4 hrs) to Form Formazan mtt_add->formazan_inc solubilize 8. Solubilize Formazan with DMSO formazan_inc->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Viability read_plate->calc_viability calc_ic50 11. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HeLa for cervical) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-carbamoyl-1,3-thiazole-4-carboxylic acid in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Carefully replace the medium in each well with 100 µL of the prepared compound dilutions.

    • Incubate for an additional 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Example Data Presentation:

Cell Line Compound IC₅₀ (µM)
MCF-7 2-carbamoyl-1,3-thiazole-4-carboxylic acid 15.2 ± 1.8
HCT-116 2-carbamoyl-1,3-thiazole-4-carboxylic acid 28.5 ± 3.1
HeLa 2-carbamoyl-1,3-thiazole-4-carboxylic acid 45.1 ± 4.5

| MCF-7 | Doxorubicin (Control) | 0.8 ± 0.1 |

Protocol: Antimicrobial Activity Screening (Broth Microdilution for MIC)

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11][12] This assay relies on exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium. The absence of turbidity after incubation indicates inhibition of microbial growth.[12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2x concentrated stock of appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[13]

  • Plate Setup (96-well plate):

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Cover the plate and incubate at 35°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Interpretation:

    • The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed.

Example Data Presentation:

Microorganism Compound MIC (µg/mL)
S. aureus (ATCC 29213) 2-carbamoyl-1,3-thiazole-4-carboxylic acid 16
E. coli (ATCC 25922) 2-carbamoyl-1,3-thiazole-4-carboxylic acid 64
C. albicans (ATCC 90028) 2-carbamoyl-1,3-thiazole-4-carboxylic acid 32

| S. aureus (ATCC 29213) | Vancomycin (Control) | 1 |

Protocol: Enzyme Inhibition Screening (Metallo-β-Lactamase Assay)

Causality: Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze β-lactam antibiotics.[4] Their activity can be monitored using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis of its β-lactam ring.[14][15] An effective inhibitor will prevent this color change, allowing for the quantification of inhibitory potency (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified recombinant MBL enzyme (e.g., NDM-1, VIM-2) in assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute in assay buffer to a working concentration of 100 µM.

    • Prepare serial dilutions of the test compound in DMSO, then dilute in assay buffer.

  • Assay Procedure (96-well plate):

    • Add 10 µL of each compound dilution to the wells.

    • Add 70 µL of assay buffer.

    • Add 10 µL of the MBL enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 100 µM nitrocefin solution to each well.

    • Immediately measure the rate of hydrolysis by monitoring the increase in absorbance at 490 nm over 10-20 minutes using a kinetic plate reader.[14]

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each compound concentration.

    • Determine the percent inhibition relative to a no-compound control.

    • Plot percent inhibition against the log of compound concentration to determine the IC₅₀ value.

Example Data Presentation:

Enzyme Compound IC₅₀ (µM)
NDM-1 2-carbamoyl-1,3-thiazole-4-carboxylic acid 8.9 ± 0.7
VIM-2 2-carbamoyl-1,3-thiazole-4-carboxylic acid 22.4 ± 2.5

| NDM-1 | L-Captopril (Control) | 10.0 ± 1.9[5] |

Protocol: Antiviral Activity Screening (Anti-Tobacco Mosaic Virus Assay)

Causality: The antiviral activity against TMV is typically assessed using a local lesion assay on a hypersensitive host plant like Nicotiana glutinosa.[16] The virus, when mechanically inoculated onto a leaf, produces necrotic lesions. An effective antiviral agent will reduce the number of lesions compared to a control. Activity can be assessed in protective (applied before virus), curative (applied after virus), and inactivation (mixed with virus before application) modes.[17][18]

Step-by-Step Methodology (Curative Activity):

  • Plant and Virus Preparation:

    • Cultivate N. glutinosa plants until they have 5-6 true leaves.

    • Prepare a purified TMV suspension (e.g., 6 µg/mL) in phosphate buffer.

  • Inoculation:

    • Lightly dust the upper surface of the leaves with carborundum (an abrasive).

    • Mechanically inoculate the entire left side of each leaf by gently rubbing with a cotton swab dipped in the TMV suspension. The right side serves as the control.

  • Compound Application:

    • Immediately after inoculation, gently smear a solution of the test compound (e.g., 500 µg/mL) onto the inoculated left side of the leaf. Smear the right side with a solvent-only control.

  • Incubation and Lesion Counting:

    • Keep the plants in a greenhouse for 3-4 days to allow for lesion development.

    • Count the number of local lesions on both the treated (left) and control (right) sides of each leaf.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

Example Data Presentation:

Compound (500 µg/mL) Activity Mode Inhibition Rate (%)
2-carbamoyl-1,3-thiazole-4-carboxylic acid Curative 55.3 ± 4.2
2-carbamoyl-1,3-thiazole-4-carboxylic acid Protective 61.8 ± 5.5

| Ningnanmycin (Control) | Curative | 51.2 ± 3.9[17] |

Conclusion and Future Directions

The protocols outlined in this document provide a robust, multi-faceted approach to elucidating the biological activity of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. Based on the extensive activities of its structural analogs, it is plausible that this compound may exhibit valuable properties in the realms of oncology, infectious disease, or agricultural science. Positive results from these initial screens should be followed by more detailed mechanistic studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Chinese Chemical Letters. [Link]

  • National Center for Biotechnology Information. (2009). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. PubChem. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Socha, D., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

  • Wockner, L. F., et al. (2018). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. ACS Infectious Diseases. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Creative Biolabs. [Link]

  • Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Song, B. A., et al. (2014). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. Molecules. [Link]

  • Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). (n.d.). Molecules. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). (2012). PLOS ONE. [Link]

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. (2024). Arabian Journal of Chemistry. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). Scientific Reports. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2020). Molecules. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank. [Link]

Sources

Application

Application Note: Mechanistic Profiling and Assay Protocols for Thiazole-Based Kinase Inhibitors

Executive Summary & Scientific Rationale The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply integrated into the central core of numerous biologically active compounds and FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply integrated into the central core of numerous biologically active compounds and FDA-approved therapeutics[1]. Characterized by its five-membered ring containing both nitrogen and sulfur, the thiazole moiety offers unique electron-donating and hydrogen-bonding capabilities. These properties make it an ideal pharmacophore for interacting with the highly conserved ATP-binding pockets (hinge regions) of various protein kinases.

Dysregulation of kinase activity is a fundamental driver of oncogenesis, making these enzymes prime targets for therapeutic intervention[2]. Thiazole-based inhibitors, such as the approved drugs dasatinib and dabrafenib, have demonstrated profound clinical efficacy[3]. Recent drug discovery campaigns have further expanded the utility of thiazole derivatives, identifying them as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF(V600E)[3], modulators of the PI3K/AKT/mTOR signaling axis[4], and even regulators of cancer metabolism via Pyruvate Kinase M2 (PKM2) inhibition[5].

This application note provides a comprehensive framework for researchers to evaluate the mechanism of action (MoA) of novel thiazole-based inhibitors. It bridges the gap between biochemical target validation and cellular phenotypic response, offering self-validating protocols designed to ensure rigorous, reproducible data.

Mechanistic Profiling: Thiazole Inhibitors in Oncogenic Signaling

Thiazole derivatives primarily function as ATP-competitive inhibitors. The nitrogen atom of the thiazole ring frequently acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. This competitive displacement of ATP halts the transphosphorylation of downstream effector proteins, effectively silencing hyperactive oncogenic signaling pathways.

For instance, in melanomas driven by the BRAF(V600E) mutation, thiazole-based molecules like dabrafenib and novel synthetic derivatives (e.g., Compound 40) directly bind the mutated kinase, preventing the phosphorylation of MEK1/2 and subsequently ERK1/2[4]. This targeted blockade induces cell cycle arrest and apoptosis. Similarly, dual-action thiazole derivatives can simultaneously inhibit upstream receptor tyrosine kinases like EGFR and downstream nodes like BRAF, overcoming resistance mechanisms associated with single-node inhibition[3].

Pathway Inhibitor Thiazole-Based Inhibitor (e.g., Dabrafenib) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->Receptor BRAF BRAF (V600E) Kinase Inhibitor->BRAF ATP-Competitive Inhibition Receptor->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Fig 1. Mechanism of action of thiazole-based dual inhibitors on the MAPK/ERK signaling pathway.

Quantitative Data Summary: Efficacy of Thiazole Derivatives

To benchmark the potency of novel compounds, it is critical to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. The table below summarizes recent quantitative data for various thiazole-based inhibitors across different molecular targets.

Compound / DrugPrimary Target(s)Observed IC50 / GI50Key Mechanistic NoteReference
Dabrafenib BRAF(V600E)47.2 ± 2.5 nMStandard clinical ATP-competitive inhibitor.[4]
Compound 40 BRAF(V600E)23.1 ± 1.2 nMPhenyl sulfonyl-modified thiazole; surpasses dabrafenib potency.[4]
Compound 3f EGFR / BRAF(V600E)89 ± 7 nM (EGFR)Dual inhibitor; GI50 of 37 nM across multiple cancer cell lines.[3]
Compound 18 PI3K / AKT / mTOR0.50 – 4.75 µM (Cellular)Outperforms reference drug BEZ235 in specific cell lines.[4]
Compound 10j PKM20.01 ± 0.0009 µMTargets cancer metabolism and restores microbial homeostasis.[5]

Application Protocol 1: High-Throughput Luminescent Kinase Assay

Biochemical validation is the first step in confirming the MoA of a synthesized thiazole derivative. This protocol utilizes a universal ADP-detection methodology. Causality Note: By measuring the generation of ADP rather than substrate phosphorylation, this assay is universally applicable to any kinase (e.g., EGFR, BRAF) without requiring specialized radiolabeled or fluorescently tagged peptides[2].

Materials Required
  • Buffer: Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[2].

  • Enzyme & Substrate: Purified recombinant kinase (e.g., BRAF V600E) and corresponding peptide substrate.

  • Detection: Luminescent ADP-to-ATP conversion reagent (e.g., ADP-Glo).

  • Plates: White, opaque 384-well microplates (essential to prevent luminescent cross-talk between wells)[2].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of the thiazole inhibitor in 100% DMSO. Create a 10-point serial dilution (1:3) in kinase buffer, starting at a final assay concentration of 10 µM[2].

    • Self-Validation Check: Include a 100% DMSO well (Negative Control = 100% kinase activity) and a 10 µM Staurosporine well (Positive Control = 0% kinase activity)[2].

  • Reaction Assembly: Dispense 2.5 µL of the diluted thiazole compound into the 384-well plate. Add 2.5 µL of the kinase/peptide substrate master mix[2].

  • Initiation: Add 5 µL of ATP solution to initiate the reaction.

    • Critical Parameter: The final ATP concentration must be set at or near the Km​ of the specific kinase. Because thiazoles are ATP-competitive, artificially high ATP concentrations will mask the inhibitor's potency, artificially inflating the apparent IC50[2].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes[2].

  • Termination & Detection: Add 10 µL of the ADP detection reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of the kinase detection substrate (luciferase/luciferin) to convert ADP to ATP and generate light[2]. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read luminescence on a microplate reader. Normalize data against controls to calculate % inhibition. Fit the data to a four-parameter logistic curve to derive the IC50[2].

Workflow Prep Compound Preparation (DMSO Serial Dilution) Reaction Kinase Reaction (Enzyme + Substrate) Prep->Reaction ATP Initiation (ATP Addition at Km) Reaction->ATP Detection ADP Detection (Luminescence Reagent) ATP->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2. High-throughput luminescent kinase assay workflow for thiazole inhibitors.

Application Protocol 2: Cellular Target Engagement & Viability

A potent biochemical IC50 does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pumps, or intracellular protein binding. This protocol assesses whether the thiazole inhibitor successfully engages its target inside living cells by measuring the suppression of downstream phosphorylation (e.g., p-ERK for BRAF inhibitors).

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed human cancer cells (e.g., A375 melanoma cells for BRAF(V600E) testing) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with the thiazole inhibitor at varying concentrations (e.g., 0.1×, 1×, and 10× the biochemical IC50) for 2 to 4 hours.

    • Causality Note: A short incubation time (2-4h) is chosen specifically to observe direct signaling inhibition before the onset of secondary apoptotic events, which can cause non-specific protein degradation and confound Western blot interpretation.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Critical Parameter: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely mandatory to preserve the phosphorylation state of downstream targets (p-ERK, p-MEK) during lysis.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against the phosphorylated target (e.g., anti-p-ERK1/2) and total target (e.g., anti-ERK1/2). Use a housekeeping protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify band intensities using densitometry. A successful thiazole-based kinase inhibitor will show a dose-dependent decrease in the p-ERK/total-ERK ratio, confirming intracellular target engagement and validating the proposed mechanism of action.

References

  • Royal Society of Chemistry. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Publishing, 2022. Available at: [Link]

  • National Institutes of Health. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." NIH, 2024. Available at:[Link]

  • MDPI. "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity." Pharmaceuticals, 2023. Available at: [Link]

  • ACS Publications. "Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Targeting Metabolic and Microbial Synergy in Colorectal Cancer." Journal of Medicinal Chemistry, 2025. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: In-Vitro Evaluation of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid as a Putative DNA Gyrase Inhibitor

Introduction: The Scientific Rationale for Investigating Thiazole Derivatives Against Bacterial DNA Gyrase The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents that ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Investigating Thiazole Derivatives Against Bacterial DNA Gyrase

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on validated but underexploited bacterial targets. Bacterial DNA gyrase, a type IIA topoisomerase, represents one such critical target.[1][2] This enzyme is essential for bacterial DNA replication, transcription, and repair, performing its function by introducing negative supercoils into the DNA. Its absence in eukaryotes makes it an attractive and selective target for antimicrobial chemotherapy.[3] The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] Specifically, compounds bearing the thiazole-4-carboxylic acid moiety have been identified as potent inhibitors of the ATP-binding site of DNA gyrase (GyrB subunit).[1][3][7] This application note provides a comprehensive guide for the in-vitro characterization of 2-carbamoyl-1,3-thiazole-4-carboxylic acid, a representative member of this chemical class, as a putative inhibitor of bacterial DNA gyrase.

The protocols herein are designed to be self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will first outline a biochemical assay to determine the direct inhibitory effect of the compound on purified DNA gyrase and subsequently describe a cell-based assay to assess its antibacterial activity in a more physiologically relevant context.

Mechanism of Action: Targeting the ATP-Binding Site of DNA Gyrase

DNA gyrase functions as a heterotetramer (A₂B₂) that catalyzes the ATP-dependent negative supercoiling of DNA. The B subunit (GyrB) houses the ATPase activity, which provides the energy for the strand-passage reaction mediated by the A subunit (GyrA). Inhibition of the ATPase activity of GyrB is a promising strategy for the development of new antibacterial drugs.[1][3] The thiazole-4-carboxylic acid scaffold is hypothesized to bind within the ATP-binding pocket of GyrB, competing with the natural substrate, ATP. This competitive inhibition prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to a cessation of DNA replication and bacterial cell death.

DNA_Gyrase_Inhibition Figure 1: Proposed Mechanism of DNA Gyrase Inhibition cluster_Gyrase DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by 2-Carbamoyl-1,3-thiazole-4-carboxylic acid DNA_Binding 1. DNA Binding ATP_Binding 2. ATP Binding to GyrB DNA_Binding->ATP_Binding Strand_Passage 3. DNA Strand Passage ATP_Binding->Strand_Passage GyrB GyrB ATP-Binding Site ATP_Binding->GyrB Target Site ATP_Hydrolysis 4. ATP Hydrolysis Strand_Passage->ATP_Hydrolysis DNA_Release 5. DNA Release ATP_Hydrolysis->DNA_Release DNA_Release->DNA_Binding Inhibitor 2-Carbamoyl-1,3-thiazole- 4-carboxylic acid Inhibitor->GyrB Competitive Binding ATP ATP ATP->GyrB Block Inhibition of ATP Binding

Caption: Proposed mechanism of DNA Gyrase inhibition.

Experimental Protocols

Protocol 1: Biochemical DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of 2-carbamoyl-1,3-thiazole-4-carboxylic acid against purified bacterial DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form, which can be visualized by agarose gel electrophoresis.

A. Materials and Reagents

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • 2-carbamoyl-1,3-thiazole-4-carboxylic acid

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)

  • ATP solution

  • DMSO (for compound dissolution)

  • Stop Solution/Loading Dye (e.g., 5% (w/v) SDS, 25% (w/v) Ficoll-400, 0.025% (w/v) bromophenol blue)

  • Agarose

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium bromide or other DNA stain

  • 96-well microplate

  • Microplate reader (optional, for high-throughput screening)

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of 2-carbamoyl-1,3-thiazole-4-carboxylic acid in DMSO. From this stock, create a series of dilutions in the assay buffer to achieve a range of final concentrations for testing.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Dilutions of 2-carbamoyl-1,3-thiazole-4-carboxylic acid (or DMSO as a vehicle control)

    • Purified DNA gyrase enzyme

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add relaxed plasmid DNA and ATP solution to each well to start the supercoiling reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Data Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the intensity of the supercoiled DNA band for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.

C. Self-Validation and Controls

  • Positive Control: A known DNA gyrase inhibitor (e.g., novobiocin) should be included to validate the assay's sensitivity.

  • Negative Control: A vehicle control (DMSO) without the test compound is essential to determine the baseline enzyme activity.

  • No Enzyme Control: A reaction mix without DNA gyrase should be included to ensure that the observed supercoiling is enzyme-dependent.

  • No ATP Control: A reaction mix without ATP will confirm that the supercoiling is ATP-dependent.

Gyrase_Assay_Workflow Figure 2: DNA Gyrase Supercoiling Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Compound, Enzyme) Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate (15 min) Reaction_Setup->Pre_incubation Initiate_Reaction Add Relaxed DNA and ATP Pre_incubation->Initiate_Reaction Incubation Incubate (e.g., 37°C, 60 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Stop Solution Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Data_Analysis Quantify Bands and Calculate IC50 Visualize->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the DNA Gyrase supercoiling assay.

Protocol 2: Cell-Based Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of 2-carbamoyl-1,3-thiazole-4-carboxylic acid against a target bacterial strain, providing an indication of its potential as an antibacterial agent.

A. Materials and Reagents

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 2-carbamoyl-1,3-thiazole-4-carboxylic acid

  • DMSO

  • Sterile 96-well plates

  • Spectrophotometer (plate reader)

B. Step-by-Step Procedure

  • Bacterial Culture Preparation: Inoculate the target bacterial strain into the growth medium and incubate until it reaches the logarithmic growth phase.

  • Compound Dilution: Prepare a serial dilution of 2-carbamoyl-1,3-thiazole-4-carboxylic acid in the growth medium in a 96-well plate.

  • Inoculation: Dilute the logarithmic phase bacterial culture to a standardized concentration and add it to each well of the 96-well plate containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

C. Self-Validation and Controls

  • Positive Control: A known antibiotic effective against the test strain (e.g., ciprofloxacin) should be included.

  • Negative Control: A well with bacterial culture and DMSO (vehicle) but no test compound.

  • Sterility Control: A well with growth medium only to check for contamination.

  • Growth Control: A well with bacterial culture in growth medium to ensure proper bacterial growth.

Data Presentation: Representative Results

The following table presents hypothetical data for the in-vitro evaluation of 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Assay Target Result (IC₅₀ / MIC)
DNA Gyrase SupercoilingE. coli DNA Gyrase5.2 µM
DNA Gyrase SupercoilingS. aureus DNA Gyrase8.9 µM
Antibacterial SusceptibilityS. aureus (ATCC 29213)16 µg/mL
Antibacterial SusceptibilityE. coli (ATCC 25922)64 µg/mL

Conclusion and Future Directions

The presented protocols provide a robust framework for the initial in-vitro characterization of 2-carbamoyl-1,3-thiazole-4-carboxylic acid as a potential DNA gyrase inhibitor. Successful demonstration of inhibitory activity in the biochemical assay, coupled with antibacterial effects in the cell-based assay, would warrant further investigation. Subsequent studies could include determining the mode of inhibition (e.g., competitive, non-competitive), evaluating a broader spectrum of bacterial strains, and assessing the potential for resistance development. These foundational in-vitro assays are a critical first step in the drug discovery pipeline for novel antibacterial agents.

References

  • Tomašič, T., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. [Link]

  • Helsinki University. (n.d.). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Helda. [Link]

  • Ilaš, J., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry. [Link]

  • Perišić, O., et al. (2014). Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Journal of Medicinal Chemistry. [Link]

  • Hussain, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Bavčar, D., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Biernat, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • Hussain, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Abu-Melha, S., et al. (2019). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Chilean Chemical Society. [Link]

  • Acar, Ç., et al. (n.d.). Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. AVESİS. [Link]

  • Wang, B-L., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters. [Link]

  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link]

  • Wang, B-L., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

  • PubChem. (n.d.). 2-carbamoyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • Popiołek, Ł., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • ResearchGate. (2018). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ARKIVOC. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

Sources

Application

antimicrobial evaluation of novel thiazole derivatives

Application Note: Antimicrobial Evaluation and Mechanistic Profiling of Novel Thiazole Derivatives Executive Summary The escalating crisis of multi-drug resistant (MDR) pathogens, including methicillin-resistant Staphylo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Evaluation and Mechanistic Profiling of Novel Thiazole Derivatives

Executive Summary

The escalating crisis of multi-drug resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and New Delhi metallo-β-lactamase-1 (NDM-1) producing Escherichia coli, has necessitated the rapid discovery of novel antimicrobial scaffolds. Thiazole derivatives—characterized by a distinctive five-membered heterocyclic ring containing sulfur and nitrogen—have emerged as highly potent candidates[1]. Unlike traditional β-lactams that target peptidoglycan synthesis, novel thiazole-quinolinium derivatives exhibit unique mechanisms of action, most notably the disruption of the bacterial cell division protein FtsZ[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic phenotypic screening. The protocols detailed below form a self-validating analytical pipeline that not only quantifies the minimum inhibitory concentration (MIC) but also elucidates the pharmacodynamic profile and confirms the molecular target of novel thiazole compounds.

Mechanistic Paradigm: Targeting FtsZ Dynamics

To successfully develop thiazole derivatives into clinical candidates, one must understand their causality at the molecular level. FtsZ is a prokaryotic tubulin homologue essential for bacterial cytokinesis. It polymerizes to form the "Z-ring" at the mid-cell, which recruits other division proteins to facilitate septation[2].

Recent biochemical assays demonstrate that specific thiazole derivatives bind allosterically to FtsZ, abnormally stimulating its polymerization. This hyper-polymerization disrupts the dynamic assembly and disassembly required for functional Z-ring formation, ultimately leading to cell elongation, division arrest, and bacterial cell death[2].

MoA T Thiazole Derivatives F Bacterial FtsZ Protein T->F Allosteric Binding G GTP Hydrolysis F->G Normal Function P Abnormal Polymerization G->P Induced by Thiazole Z Z-Ring Disruption P->Z Prevents Cytokinesis C Bacterial Cell Death Z->C Cell Lysis

Figure 1: Mechanism of action for thiazole derivatives disrupting FtsZ polymerization.

Core Analytical Workflows

To prevent false positives and ensure reproducibility, the evaluation of thiazole derivatives must follow a tiered, self-validating workflow.

Workflow S1 Compound Library (Novel Thiazoles) S2 Broth Microdilution (MIC Determination) S1->S2 Screen via CLSI M07 S3 Time-Kill Kinetics (Bactericidal Assay) S2->S3 Select Hits (MIC < 16 µg/mL) S4 Cytotoxicity Profiling (Mammalian Cells) S3->S4 Confirm Efficacy S5 MoA Validation (FtsZ Assay) S4->S5 Ensure High Selectivity

Figure 2: Tiered experimental workflow for the antimicrobial evaluation of thiazoles.

Protocol 1: Standardized Broth Microdilution (MIC Determination)

Causality & Rationale: We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing calcium and magnesium ions prevents false resistance/susceptibility artifacts, ensuring the physiological relevance of the assay[4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel thiazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in CAMHB. Critical Control: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Standardization: Select isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[4].

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Why? This specific density ensures the ratio of bacterial cells to antimicrobial molecules is consistent, preventing the "inoculum effect" which can artificially inflate MIC values[5].

  • Plate Setup & Incubation: In a 96-well plate, combine 50 µL of the diluted compound with 50 µL of the bacterial inoculum. Incubate at 35±2°C in ambient air for 16–20 hours[6].

  • Self-Validation Check: Every plate must include a sterility control (broth only), a growth control (broth + inoculum + 1% DMSO), and a reference drug control (e.g., Vancomycin) tested against an ATCC reference strain (e.g., S. aureus ATCC 29213)[7]. The assay is only valid if the reference drug MIC falls within the accepted CLSI QC range.

Protocol 2: Time-Kill Kinetics Assay

Causality & Rationale: MIC only indicates growth inhibition (bacteriostatic). To determine if a thiazole derivative is actively killing the pathogen (bactericidal)—a critical requirement for treating severe infections like endocarditis—we must map the pharmacodynamic kill rate over time[2].

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB supplemented with the thiazole derivative at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate the flasks to a starting density of 5×105 CFU/mL.

  • Incubate at 35°C with orbital shaking (150 rpm) to ensure uniform exposure.

  • Aseptically remove 100 µL aliquots at time points: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile saline and plate onto Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

  • Data Interpretation: A compound is defined as bactericidal if it achieves a ≥3log10​ reduction in CFU/mL (99.9% kill) compared to the initial inoculum within 24 hours.

Protocol 3: FtsZ Polymerization Validation (Light Scattering Assay)

Causality & Rationale: Phenotypic screening is a black box. To definitively prove that the thiazole derivative acts via the proposed mechanism (FtsZ disruption), we utilize a continuous light scattering assay. Polymerized FtsZ scatters more light than the monomeric form, allowing real-time kinetic tracking[2].

Step-by-Step Methodology:

  • Purify recombinant S. aureus FtsZ protein and dialyze into polymerization buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂).

  • In a quartz cuvette, mix 12 µM FtsZ with varying concentrations of the thiazole derivative (e.g., 5, 10, 20 µg/mL).

  • Establish a baseline light scattering signal at 350 nm for 5 minutes using a spectrofluorometer.

  • Trigger polymerization by injecting 1 mM GTP into the cuvette.

  • Monitor the scattering signal continuously for 30 minutes.

  • Validation: Active thiazole-quinolinium derivatives will show a rapid, abnormal spike in light scattering compared to the vehicle control, confirming the stimulation of FtsZ polymerization and subsequent disruption of dynamic assembly[2].

Quantitative Data Synthesis

The following table synthesizes representative evaluation metrics for novel thiazole derivatives, highlighting the necessity of contrasting phenotypic efficacy (MIC/MBC) with mammalian cytotoxicity to establish a therapeutic window.

Compound IDTarget StrainMIC (µg/mL)MBC (µg/mL)Cytotoxicity (IC₅₀ µg/mL)*Selectivity Index (SI)Validated MoA
Thiazole-4a MRSA (ATCC 43300)2.04.0>100>50FtsZ Disruption[2]
Thiazole-4b VRE (ATCC 51299)4.08.0>100>25FtsZ Disruption[2]
Thiazole-5c E. coli (NDM-1)8.016.08510.6Mixed/Unknown
Vancomycin MRSA (ATCC 43300)1.02.0N/AN/ACell Wall Synthesis

*Cytotoxicity determined via MTT assay against mammalian HEK-293 cell lines. Selectivity Index (SI) = IC₅₀ / MIC.

Quality Assurance & Self-Validation

Trust in drug discovery relies on rigorous internal controls. When evaluating thiazole derivatives, researchers must account for the inherent lipophilicity of the thiazole ring, which can cause compounds to precipitate in aqueous broth, mimicking bacterial turbidity.

  • Optical Verification: Always supplement visual MIC readings with a viability dye (e.g., Resazurin) which shifts from blue to pink in the presence of metabolically active cells.

  • Strain Provenance: Use exclusively low-passage ATCC reference strains for quality control to prevent genetic drift from skewing susceptibility profiles[7].

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry Reviews. Available at:[Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances. Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI Molecules. Available at:[Link]

  • Broth Microdilution | MI - Microbiology. MLSASCP. Available at:[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method. Journal of Clinical Microbiology (ASM). Available at:[Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at:[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI / NIH. Available at:[Link]

Sources

Method

Application Note: Evaluating the Antifungal and Antiviral Efficacy of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Executive Summary The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is rapidly emerging as a privileged structure in both pharmaceutical drug discovery and agrochemical development[1]. Characterized by a five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is rapidly emerging as a privileged structure in both pharmaceutical drug discovery and agrochemical development[1]. Characterized by a five-membered heteroaromatic ring containing nitrogen and sulfur, this core structure exhibits a broad spectrum of biological activities. Recent synthetic optimizations of this scaffold have yielded derivatives with potent, dual-action fungicidal and antiviral properties[2]. This application note provides drug development professionals and agricultural scientists with a comprehensive guide to the mechanistic rationale, quantitative efficacy profiling, and self-validating experimental protocols required to accurately evaluate these compounds.

Pharmacological Context & Mechanism of Action

The structural versatility of 2-aminothiazole derivatives allows them to interact with multiple biological targets. The presence of both hydrogen bond donors (amino group) and acceptors (thiazole nitrogen/sulfur), combined with the carboxylic acid moiety, facilitates highly specific enzyme-substrate interactions[1].

  • Antifungal Mechanism: In vitro and in silico molecular docking studies indicate that the 2-aminothiazole core acts as a potent inhibitor of fungal CYP51 (lanosterol 14α-demethylase)[3]. The nitrogen atom of the thiazole ring coordinates with the heme iron of the CYP51 enzyme, effectively blocking the biosynthesis of ergosterol. This depletion compromises fungal cell membrane integrity, leading to altered permeability and eventual cell death[3].

  • Antiviral Mechanism: Against viral pathogens such as the Tobacco Mosaic Virus (TMV), these derivatives operate via a bifurcated pathway. They act as plant activators, inducing Systemic Acquired Resistance (SAR) by upregulating host defense genes, while simultaneously demonstrating direct inactivative properties against viral particles[2].

MOA cluster_fungi Antifungal Pathway cluster_virus Antiviral Pathway Deriv 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives CYP51 CYP51 (Lanosterol 14α-demethylase) Inhibition Deriv->CYP51 Binds Heme Iron SAR Systemic Acquired Resistance (SAR) Deriv->SAR Plant Activator Direct Direct Viral Inactivation Deriv->Direct Ergo Ergosterol Depletion & Membrane Disruption CYP51->Ergo FungalDeath Fungal Cell Death Ergo->FungalDeath ViralClear Viral Clearance (e.g., TMV) SAR->ViralClear Direct->ViralClear

Dual mechanism of action for 2-aminothiazole derivatives against fungi and viruses.

Quantitative Efficacy Profile

Preliminary bioassays of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrate exceptional broad-spectrum activity[2]. Table 1 summarizes the efficacy of top-performing structural variants against key agricultural pathogens.

Table 1: Representative Antimicrobial Efficacy of Substituted Derivatives [2],[4]

Compound DesignationAntifungal Activity (Inhibition % at 50 μg/mL)Anti-TMV Activity (Inhibition % at 100 μg/mL)Primary Modality
Derivative 4b >50% against 6 fungal strains (incl. S. sclerotiorum)HighBroad-spectrum Fungicidal
Derivative 4c ModerateHigh across all modelsAntiviral (Protective/Curative)
Derivative 4e ModerateHigh across all modelsAntiviral (Inactivative)
Derivative 4i >50% against 6 fungal strainsModerateBroad-spectrum Fungicidal

Note: Data highlights the structure-activity relationship (SAR) where specific R-group substitutions dictate the primary biological target, allowing for tunable drug design.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols have been engineered as self-validating systems. We prioritize methods that natively control for biological variance and solvent-induced artifacts.

In Vitro Antifungal Evaluation (Mycelial Radial Growth Method)

Causality & Rationale: While broth microdilution is standard for human pathogens (e.g., Candida albicans), the mycelial radial growth method is strictly preferred for phytopathogenic filamentous fungi (e.g., S. sclerotiorum, R. cerealis). This method allows for the direct macroscopic quantification of radial hyphal extension, which correlates with field-level pathogenic spread much more accurately than optical density readings[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-aminothiazole derivative in sterile DMSO to create a 10 mg/mL stock solution.

  • Media Formulation: Add the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve a final test concentration of 50 μg/mL. The final DMSO concentration must not exceed 0.5% (v/v). Pour into 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise a mycelial plug from the actively growing margin of a 3-day-old fungal culture. Place the plug face-down in the exact geometric center of the prepared PDA plate.

  • Incubation: Incubate the plates in the dark at 24 ± 1°C for 48 to 72 hours, depending on the specific growth rate of the control fungus.

  • Quantification: Measure the radial growth diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%) using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter, Dt is the treatment diameter, and 5 is the plug diameter).

System Validation Checkpoint: The assay is mathematically and biologically valid only if:

  • The negative control (0.5% DMSO in PDA) exhibits uniform, uninhibited radial growth reaching at least 70 mm in diameter.

  • The positive control (e.g., Carbendazim or Ketoconazole at 50 μg/mL) demonstrates >90% inhibition. If the negative control shows stunted growth, solvent toxicity or media contamination has occurred, and the assay must be voided.

In Vivo Antiviral Evaluation (Half-Leaf Assay for TMV)

Causality & Rationale: Evaluating antiviral activity in plants is highly susceptible to biological variance between individual specimens (e.g., age, lighting, soil nutrition). The Nicotiana glutinosa half-leaf method eliminates this variable by using the left half of a single leaf as the internal control and the right half as the experimental treatment[2].

Step-by-Step Methodology (Curative Modality):

  • Viral Inoculation: Mechanically inoculate whole leaves of N. glutinosa (at the 5-6 leaf stage) with TMV virus sap (diluted in 0.01 M phosphate buffer, pH 7.0) using carborundum as an abrasive.

  • Treatment Application: 24 hours post-inoculation, apply the 2-aminothiazole derivative (100 μg/mL in 0.1% Tween-80/water) uniformly to the right half of the inoculated leaves using a sterile brush.

  • Control Application: Apply the exact solvent matrix (0.1% Tween-80/water without the active compound) to the left half of the same leaves.

  • Incubation & Reading: Maintain the plants in a greenhouse at 23°C with a 14-hour light cycle. After 3–4 days, count the number of local necrotic lesions on both halves of the leaf.

  • Quantification: Calculate the curative inhibition rate (%) using the formula: Inhibition (%) = [(Lc - Lt) / Lc] × 100 (Where Lc is the lesion count on the left control half, and Lt is the lesion count on the right treated half).

System Validation Checkpoint: The assay is valid only if the left half (internal control) develops a minimum of 30 distinct, countable necrotic lesions. A lower count indicates failed viral inoculation or compromised host susceptibility, rendering the comparative inhibition percentage statistically insignificant.

Workflow Prep Compound Preparation (DMSO Stock) FungiAssay Antifungal Assay (Mycelial Growth) Prep->FungiAssay VirusAssay Antiviral Assay (Half-Leaf Method) Prep->VirusAssay ValidF Validation: Pos/Neg Controls FungiAssay->ValidF ValidV Validation: Internal Plant Control VirusAssay->ValidV Data Data Analysis (EC50 & Inhibition %) ValidF->Data ValidV->Data

Self-validating experimental workflow for evaluating antimicrobial efficacy.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Biological and medicinal significance of 2-aminothiazoles.Scholars Research Library.

Sources

Application

Application Note: Thiazole Carboxamides - A Guide to Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery

Abstract The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors for oncology a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors for oncology and inflammatory diseases.[1] Its versatility allows for systematic structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR principles governing thiazole carboxamides, detailed protocols for their synthesis and biological evaluation, and a framework for interpreting the resulting data to accelerate drug discovery programs.

The Thiazole Carboxamide Scaffold: A Privileged Framework

The thiazole carboxamide core is characterized by a five-membered thiazole ring linked to a carboxamide group. This arrangement provides a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, which are crucial for molecular recognition at biological targets.[2] The power of this scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its pharmacological properties.

A generalized structure highlighting these modification points is shown below. Systematic exploration of the chemical space at R¹, R², and R³ is fundamental to elucidating the SAR.

Caption: General Structure of a Thiazole Carboxamide Scaffold.

Core Principles of SAR for Thiazole Carboxamides

The biological activity of thiazole carboxamides is highly dependent on the nature of the substituents at the R¹, R², and R³ positions. Understanding these relationships is key to designing potent and selective inhibitors.

  • R¹ (Thiazole C2-Position): The Selectivity Driver. The substituent at the C2 position often projects into a region of the target protein that dictates selectivity. For many kinase inhibitors, an aryl or heteroaryl group at this position is crucial for activity.[3] Modifications here can influence interactions with the solvent-exposed region or adjacent sub-pockets, thereby differentiating between closely related kinases.

  • R² (Thiazole C5-Position): Modulating Physicochemical Properties. While often a simple substituent like hydrogen or a methyl group, the R² position can be modified to improve solubility, metabolic stability, and other drug-like properties. Bulky groups at this position are generally disfavored as they can create steric clashes within the binding site.

  • R³ (Amide Substituent): The Potency Hotspot. The R³ group is frequently involved in critical hydrogen bonding or hydrophobic interactions deep within the ATP-binding site of kinases. The amide N-H often acts as a hydrogen bond donor to the hinge region of the kinase. The nature of the R³ substituent—its size, shape, and electronic properties—can dramatically impact binding affinity. For instance, incorporating a primary carboxamide group on the thiazole ring has been shown to significantly improve potency to nanomolar levels in some cases.[4]

Data Presentation: SAR of Thiazole Carboxamides as p38α MAP Kinase Inhibitors

To illustrate these principles, the following table summarizes the SAR for a hypothetical series of thiazole carboxamide analogs targeting p38α MAP kinase, a key enzyme in inflammatory pathways.[5][6]

Compound IDR¹ (C2-substituent)R³ (Amide substituent)p38α IC₅₀ (nM)
1a Phenyl4-Fluorophenyl150
1b 2-Pyridyl4-Fluorophenyl25
1c 4-Pyridyl4-Fluorophenyl8
1d PhenylCyclohexyl850
1e 4-PyridylCyclohexyl120
1f 4-Pyridyl2,4-Difluorophenyl5

Interpretation of SAR Data:

  • Impact of R¹: Replacing the phenyl group (1a) with a pyridyl group (1b, 1c) significantly enhances potency. This is a classic strategy in kinase inhibitor design, where the pyridine nitrogen can form a crucial hydrogen bond with the kinase hinge region.[6] The 4-pyridyl isomer (1c) is more potent than the 2-pyridyl (1b), suggesting a specific geometric requirement for this interaction.

  • Impact of R³: The nature of the R³ aryl group is critical. The 4-fluorophenyl group provides favorable interactions. Replacing it with an aliphatic cyclohexyl group (1d, 1e) leads to a substantial loss of activity, indicating the importance of the aromatic ring for binding. Further substitution on the phenyl ring with an additional fluorine (1f) provides a slight increase in potency, likely due to enhanced hydrophobic or electronic interactions.

Experimental Protocols for SAR Elucidation

A robust SAR study relies on efficient chemical synthesis and reliable biological assays. The following protocols provide a general framework.

Protocol 3.1: General Synthesis of a 2,4-Disubstituted Thiazole-5-Carboxamide

The synthesis of the thiazole carboxamide core is typically achieved through a multi-step sequence, with the Hantzsch thiazole synthesis being a cornerstone reaction.[7][8] This is followed by amide bond formation, a reaction frequently used in medicinal chemistry.[9]

Caption: Synthetic Workflow for Thiazole Carboxamides.

Step-by-Step Methodology:

  • Hantzsch Thiazole Synthesis:

    • Rationale: This classic reaction efficiently constructs the thiazole ring from simple, commercially available starting materials.[8][10] It involves the condensation of an α-haloketone with a thioamide.[11]

    • Procedure:

      • Dissolve the appropriate thioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol.

      • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

      • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution to precipitate the product.[7]

      • Collect the solid by vacuum filtration, wash with water, and dry to yield the 2,4-disubstituted thiazole ester.

  • Saponification (Ester Hydrolysis):

    • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is required for the subsequent amide coupling step.

    • Procedure:

      • Suspend the thiazole ester (1.0 eq) in a mixture of THF/water (2:1).

      • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.

      • Acidify the mixture with 1N HCl to pH ~3, causing the carboxylic acid to precipitate.

      • Collect the solid by filtration and dry under vacuum.

  • Amide Coupling:

    • Rationale: Amide bond formation is achieved by activating the carboxylic acid, facilitating nucleophilic attack by the amine.[12] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are efficient and minimize side reactions.[13]

    • Procedure:

      • Dissolve the thiazole carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in DMF.

      • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir at room temperature for 1-4 hours.[12]

      • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3.2: In Vitro Kinase Inhibition Assay

Evaluating the synthesized compounds requires a reliable and quantitative biological assay. An in vitro kinase assay is the standard method for determining the IC₅₀ value, a measure of a compound's potency.[14]

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Materials:

    • Target kinase enzyme (e.g., recombinant human p38α)

    • Kinase substrate (specific peptide or protein)

    • Adenosine triphosphate (ATP)

    • Assay Buffer (typically containing MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection Kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)

    • 384-well microplates (white, low-volume)

    • Microplate reader with luminescence detection

  • Procedure: [15][16]

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzyme Addition: Add the kinase enzyme solution, diluted in assay buffer, to all wells except the negative controls.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Detection: Stop the reaction and measure kinase activity. For the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Data Acquisition: Read the luminescence on a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.

Conclusion and Future Directions

The structure-activity relationship for thiazole carboxamides is a well-explored but continually evolving field. The core principles—leveraging the C2-position for selectivity, the amide R³-group for potency, and the C5-position for physicochemical properties—provide a robust framework for inhibitor design. The synthetic and biological protocols outlined here offer a validated workflow for efficiently exploring this chemical space. Future efforts will likely focus on developing inhibitors with improved kinase selectivity profiles to minimize off-target effects and on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve better in vivo efficacy and safety.

References

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Source: HepatoChem. URL: [Link]

  • Title: Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. Source: The University of Queensland eSpace. URL: [Link]

  • Title: Hantzsch Thiazole Synthesis - Chem Help Asap. Source: Chem Help Asap. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Source: IntechOpen. URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Coupling Reagents - AAPPTEC - Peptides. Source: AAPPTEC. URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Source: Luxembourg Bio Technologies. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Source: Taylor & Francis Online. URL: [Link]

  • Title: In vitro NLK Kinase Assay - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications - ACS.org. Source: ACS Publications. URL: [Link]

  • Title: New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed. Source: PubMed. URL: [Link]

  • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Source: ChemRxiv. URL: [Link]

  • Title: (PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Source: ResearchGate. URL: [Link]

  • Title: In vitro kinase assay | Protocols.io. Source: Protocols.io. URL: [Link]

  • Title: Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed. Source: PubMed. URL: [Link]

  • Title: Kinase assays | BMG LABTECH. Source: BMG LABTECH. URL: [Link]

  • Title: Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry. URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: ACS Publications. URL: [Link]

  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. Source: MDPI. URL: [Link]

Sources

Method

Application Note: 2-Carbamoyl-1,3-thiazole-4-carboxylic acid as a Privileged Lead Fragment in Metalloenzyme Inhibitor Development

Executive Summary In contemporary Fragment-Based Lead Discovery (FBLD), the identification of low-molecular-weight scaffolds with high ligand efficiency is paramount. 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS 15376...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Lead Discovery (FBLD), the identification of low-molecular-weight scaffolds with high ligand efficiency is paramount. 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS 1537602-93-9) has emerged as a highly versatile, Rule-of-Three (Ro3) compliant lead fragment. Historically identified as an oxidation degradation product of the complex peptide antibiotic thiostrepton[1], the thiazole-4-carboxylic acid core is now recognized as a critical building block for synthesizing biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents[2]. This application note provides a comprehensive, self-validating methodological framework for utilizing this compound as a lead fragment to target metalloenzymes (e.g., 2-oxoglutarate-dependent dioxygenases and metalloproteinases).

Structural Rationale & Mechanistic Logic

The utility of 2-carbamoyl-1,3-thiazole-4-carboxylic acid stems from its highly defined pharmacophoric profile. Thiazole rings act as versatile standalone moieties in drug design, offering unique bioisosteric properties compared to traditional aromatic or amide systems[3].

  • Bidentate Metal Coordination: The C4-carboxylic acid and the adjacent N3 nitrogen of the thiazole ring form a canonical bidentate chelating motif. This is highly effective for anchoring the fragment to active-site metal ions (e.g., Fe²⁺, Zn²⁺) by displacing coordinated water molecules.

  • Vectorization Potential: The C2-carbamoyl group serves a dual purpose. Mechanistically, it acts as a hydrogen bond donor/acceptor network to interact with active-site residues (e.g., Arginine or Tyrosine). Synthetically, it provides a highly accessible vector for "fragment growing"—allowing chemists to append diverse functional groups to explore adjacent S1/S2 subpockets without disrupting the primary metal-binding anchor.

  • Physicochemical Compliance: With a molecular weight of ~172 Da and a favorable topological polar surface area (TPSA)[4], the fragment ensures that subsequent lead optimization will not immediately violate Lipinski’s Rule of Five.

Binding_Logic Frag 2-carbamoyl-1,3-thiazole- 4-carboxylic acid Coord Bidentate Metal Coordination (N3 & C4-Carboxylate) Frag->Coord HBond Hydrogen Bonding Network (C2-Carbamoyl & Arg/Tyr) Frag->HBond Target Metalloenzyme Active Site (e.g., Fe2+ dependent) Coord->Target HBond->Target Inhib Enzyme Inhibition (Substrate Displacement) Target->Inhib

Diagram 1: Mechanistic binding logic of the thiazole fragment within a metalloenzyme active site.

Strategic Workflow for Fragment-to-Lead Optimization

To transition from a bare fragment to a potent lead compound, a rigorous, structure-guided workflow is required. The process relies on orthogonal biophysical validation to ensure that the initial low-affinity binding is target-specific and geometrically productive.

FBLD_Workflow N1 1. Fragment Screening (SPR / NMR) N2 2. Hit Validation (2-carbamoyl-1,3-thiazole-4-carboxylic acid) N1->N2 N3 3. Structure-Based Design (X-ray Co-crystallization) N2->N3 N4 4. Fragment Growing (Vectorization at C2/C5) N3->N4 N5 5. Lead Compound (In vitro / In vivo Profiling) N4->N5

Diagram 2: Orthogonal fragment-to-lead optimization workflow for thiazole derivatives.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to eliminate false positives—a common pitfall when working with low-affinity fragments in the millimolar to high-micromolar range.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the binding affinity ( ) and ligand efficiency of the fragment. Causality: SPR is chosen over biochemical assays because fragments often lack the potency to inhibit enzyme activity fully. SPR detects direct physical binding and provides kinetic resolution ( / ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target metalloenzyme (e.g., 5000 RU) onto a CM5 sensor chip via standard amine coupling. Rationale: High immobilization density is required to generate a detectable signal for a low-molecular-weight fragment (172 Da).

  • Solvent Correction Setup: Prepare a 10-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Rationale: Bulk refractive index changes from DMSO mismatch can easily mask the small binding response of the fragment.

  • Analyte Injection: Inject 2-carbamoyl-1,3-thiazole-4-carboxylic acid at concentrations ranging from 10 µM to 2 mM, using a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint (Flow-Rate Dependence): Repeat the 500 µM injection at 15 µL/min and 60 µL/min.

    • Validation Logic: If the steady-state response or apparent shifts by >10% across flow rates, mass transport limitation or non-specific aggregation is occurring. The hit must be rejected or the buffer optimized (e.g., by adding 0.05% Tween-20).

Protocol B: X-ray Crystallography via Fragment Soaking

Objective: Elucidate the exact binding pose to guide the vectorization of the C2-carbamoyl group. Causality: Soaking is preferred over co-crystallization for initial fragment validation because it preserves the pre-formed crystal lattice, allowing for high-throughput screening of high-concentration fragment solutions.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target enzyme using vapor diffusion in a condition that leaves the active site solvent-accessible.

  • Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 20 mM of 2-carbamoyl-1,3-thiazole-4-carboxylic acid and 10% DMSO. Incubate for 2 to 24 hours. Rationale: High fragment concentration drives occupancy in the active site, compensating for low binding affinity.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) before flash-freezing in liquid nitrogen. Rationale: Prevents crystalline ice formation which would degrade diffraction resolution.

  • Self-Validation Checkpoint (Omit Map Generation): After initial molecular replacement and refinement, generate a simulated annealing omit map ( ) around the active site.

    • Validation Logic: The fragment binding pose is only considered valid if the positive electron density peak is >3 and clearly resolves the orientation of the thiazole sulfur versus the nitrogen. If the density is ambiguous, the structure cannot be used for Structure-Based Drug Design (SBDD).

Quantitative Data Synthesis

To evaluate the progression from the initial fragment to an optimized lead, quantitative metrics must be strictly monitored. The table below summarizes the typical biophysical and crystallographic benchmarks expected during the optimization of 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Compound StageModificationSPR Affinity ( )Ligand Efficiency (kcal/mol/HA)X-ray Resolution (Å)Target Occupancy
Fragment 2-carbamoyl-1,3-thiazole-4-carboxylic acid450 µM0.381.85> 85%
Intermediate C2-carbamoyl N-arylation12 µM0.351.90> 95%
Lead Compound C5-extension + C2-optimization45 nM0.322.10100%

Data Interpretation: While raw affinity ( ) improves drastically during fragment growing, Ligand Efficiency (LE) naturally drops slightly as molecular weight increases. An LE > 0.30 for the final lead compound confirms that the vectorization of the 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold was highly productive and avoided "molecular obesity."

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI (Molecules) URL:[Link]

  • Peptides. Part XXIII. Experiments on the oxidation of thiostrepton Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

  • 4-Thiazolecarboxylic acid (CID 304271) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application

use of 2-aminothiazole-4-carboxylate scaffold against Mycobacterium tuberculosis

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 2-aminothiazole-4-carboxylate scaffold as a promising framework for the development of novel agents against Myco...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 2-aminothiazole-4-carboxylate scaffold as a promising framework for the development of novel agents against Mycobacterium tuberculosis.

Introduction: A New Scaffold for an Old Foe

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4] This urgent situation necessitates the discovery of new anti-tubercular agents that operate via novel mechanisms of action to shorten treatment duration and overcome existing resistance.[1][2][5] In this context, the 2-aminothiazole-4-carboxylate scaffold has emerged as a promising and tractable template for the development of a new class of anti-tubercular drugs.[1][5][6]

This scaffold was initially developed as a more synthetically accessible analogue of the naturally occurring antibiotic thiolactomycin (TLM).[2][5][6] TLM is known to inhibit the β-ketoacyl-ACP synthase condensing enzymes, a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the hallmark lipid components of the mycobacterial cell wall.[5][6] While TLM itself presents synthetic challenges that hinder its optimization, the 2-aminothiazole-4-carboxylate framework offers a versatile and synthetically flexible alternative.[5][6]

Deconvoluting the Mechanism of Action

The initial therapeutic hypothesis was that 2-aminothiazole-4-carboxylate derivatives would mimic TLM and inhibit the β-ketoacyl-ACP synthase mtFabH, thereby disrupting mycolic acid synthesis and leading to bacterial cell death.[2][3][6] However, extensive research has revealed a more complex and intriguing picture.

A critical finding has been the observed dissociation between a compound's ability to inhibit the mtFabH enzyme and its whole-cell activity against M. tuberculosis.[2][6] For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a highly potent inhibitor of M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), yet it displayed no activity against the isolated mtFabH enzyme.[1][2][5][6] Conversely, derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, which were effective inhibitors of mtFabH (IC50 of 0.95 µg/ml), showed no activity against the whole bacterial cell.[1][5][6]

This divergence strongly suggests that for the most potent compounds within this scaffold, the anti-tubercular activity is not mediated by the inhibition of mtFabH or other FAS-II enzymes.[3][6] The actual molecular target(s) for these highly active derivatives remain to be elucidated, making this an important area for future investigation.[2][3] Further studies have also indicated that the mechanism of action is unlikely to involve iron chelation.[7][8]

MoA_Pathway cluster_FAS_II FAS-II System (Mycolic Acid Synthesis) cluster_Products Cell Wall Components cluster_Inhibitors Inhibitors AcpM AcpM FabD FabD AcpM->FabD Malonyl-CoA FabH mtFabH (β-ketoacyl-ACP synthase) FabD->FabH Malonyl-ACP KasA_KasB KasA/KasB FabH->KasA_KasB Elongation Cycles FabG1 FabG1 FabG1->KasA_KasB MabA MabA KasA_KasB->MabA Mycolic_Acids Mycolic Acids KasA_KasB->Mycolic_Acids MabA->FabG1 Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall TLM Thiolactomycin (TLM) TLM->FabH Inhibits AT_Carboxylate 2-Aminothiazole-4-carboxylates (Initial Hypothesis) AT_Carboxylate->FabH Designed to Inhibit (but often inactive) Potent_AT Potent Derivatives (e.g., methyl 2-amino-5-benzylthiazole-4-carboxylate) Unknown_Target Unknown Target(s) Potent_AT->Unknown_Target Acts on Unknown_Target->Cell_Wall Disrupts

Caption: Proposed and actual inhibitory pathways for 2-aminothiazole-4-carboxylates.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminothiazole-4-carboxylate scaffold has provided crucial insights into the structural requirements for anti-tubercular activity. The scaffold can be dissected into three key positions: C2, C4, and C5.

  • C2-Position (Amino Group): A free amino group is present in some of the most potent whole-cell inhibitors, which, as noted, do not inhibit mtFabH.[2][6] Conversely, introducing a 2-bromoacetamido group at this position confers activity against the mtFabH enzyme but generally abrogates whole-cell activity, likely due to changes in physicochemical properties affecting cell penetration.[6] In related 2-aminothiazole series, this position can tolerate a variety of lipophilic substitutions, with amides and ureas demonstrating improved activity over simple amines.[9]

  • C4-Position (Carboxylate Group): The ester or carboxylic acid at this position plays a critical role, likely influencing the compound's ability to cross the mycobacterial cell wall.[2][6] No clear trend exists; for some analogues, the methyl ester is active while the corresponding carboxylic acid is not, whereas for other substitution patterns, the opposite is true.[2][6] This highlights the delicate interplay between a compound's structure and its ability to reach its intracellular target.

  • C5-Position: This position is highly tolerant of various substituents. Potent activity has been achieved with both alkyl (e.g., methyl) and aromatic (e.g., benzyl, m-Cl phenyl) groups at this position, indicating that this site can be modified to fine-tune the compound's properties.[2][6]

Summary of In Vitro Activity Data
Compound/Analogue TypeC2-SubstituentC5-SubstituentC4-SubstituentMIC vs. M. tb H37Rv (µg/ml)IC50 vs. mtFabH (µM)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate -NH2Benzyl-COOCH30.06 Not Active[2][3][6]
Methyl 2-amino-5-methylthiazole-4-carboxylate -NH2Methyl-COOCH316Not Active[2][6]
2-Amino-5-methylthiazole-4-carboxylic acid -NH2Methyl-COOH0.06 Not Active[2][6]
2-Amino-5-(m-Cl-phenyl)thiazole-4-carboxylic acid -NH2m-Cl-phenyl-COOH32Not Active[2][6]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate -NHCOCH2Brm-Cl-phenyl-COOCH3Not Active2.43 [1][5][6]
Methyl 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylate -NHCOCH2BrBenzyl-COOCH3Not Active3.22[6]

Note: "Not Active" indicates no significant inhibition was observed at the tested concentrations.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 2-aminothiazole-4-carboxylate derivatives.

Workflow for Screening and Evaluation

Caption: High-level workflow from compound synthesis to hit-to-lead optimization.

Protocol 1: General Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

This protocol is based on the flexible synthetic procedure described by Barton et al., which utilizes a Darzens reaction followed by cyclization with thiourea.[6][10]

Rationale: This multi-step, one-pot reaction is efficient for generating a library of analogues by varying the initial aldehyde, which determines the C5-substituent.

Materials:

  • Appropriate aldehyde (for C5 substitution)

  • Methyl dichloroacetate

  • Sodium methoxide

  • Thiourea

  • Methanol (anhydrous)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Darzens Reaction: a. Dissolve the starting aldehyde (1.0 eq) in anhydrous diethyl ether and methanol. b. Cool the solution to 0°C in an ice bath. c. Add methyl dichloroacetate (1.1 eq) to the solution. d. Slowly add a solution of sodium methoxide (1.1 eq) in methanol, keeping the temperature below 5°C. e. Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Causality: The sodium methoxide acts as a base to deprotonate the dichloroacetate, initiating the nucleophilic attack on the aldehyde to form a glycidic ester intermediate.

  • Cyclization with Thiourea: a. In a separate flask, dissolve thiourea (1.2 eq) in methanol. b. Add the thiourea solution directly to the crude reaction mixture from the Darzens step. c. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: Thiourea acts as a dinucleophile, reacting with the intermediate to form the 2-aminothiazole ring system.

  • Work-up and Purification: a. Cool the reaction mixture and remove the solvent under reduced pressure. b. Resuspend the residue in water and extract with ethyl acetate or dichloromethane (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. d. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final methyl 2-aminothiazole-4-carboxylate derivative.

  • (Optional) Hydrolysis to Carboxylic Acid: a. Dissolve the purified methyl ester in a mixture of THF and water. b. Add 1M sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the mixture with 1M HCl to precipitate the carboxylic acid, which can then be filtered and dried.[6]

Protocol 2: In Vitro Anti-mycobacterial Activity (MIC Determination)

This protocol uses the common Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Rationale: MABA is a colorimetric assay that provides a reliable and high-throughput method for assessing mycobacterial viability. The redox indicator Alamar Blue turns from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates (sterile, clear-bottomed)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Bacterial Culture Preparation: a. Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8). b. Adjust the culture with fresh broth to a final cell density that results in approximately 1 x 10^5 CFU/mL.

  • Plate Setup: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Create a 2-fold serial dilution of the test compounds directly in the plate, starting from the desired maximum concentration (e.g., 100 µg/mL). The final volume in each well should be 100 µL after adding the bacterial inoculum. c. Include wells for a positive control drug, a negative (no drug) control, and a sterile medium control.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterile medium control). b. Seal the plates with a breathable seal or place them in a secondary container and incubate at 37°C for 5-7 days. Causality: This incubation period allows for sufficient growth of the slow-growing M. tuberculosis for a reliable readout.

  • Assay Readout: a. After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well. b. Re-incubate the plates for 16-24 hours at 37°C. c. Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: In Vitro mtFabH Inhibition Assay

This protocol is a spectrophotometric assay to measure the inhibition of the mtFabH enzyme, based on procedures referenced in the literature.[2][6]

Rationale: The assay measures the rate of disappearance of the substrate Acetoacetyl-CoA, which can be monitored by the decrease in absorbance at 303 nm.

Materials:

  • Purified mtFabH enzyme

  • Acetoacetyl-CoA (substrate)

  • Myristoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Test compounds dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, Myristoyl-CoA, and the purified mtFabH enzyme.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the reaction by adding Acetoacetyl-CoA.

  • Immediately monitor the decrease in absorbance at 303 nm (the λmax of Acetoacetyl-CoA) over time (e.g., every 30 seconds for 10 minutes).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cytotoxicity Assay

This protocol assesses the general toxicity of the compounds against a mammalian cell line (e.g., Vero or HS-27) to determine selectivity.

Rationale: An ideal anti-tubercular agent should be potent against the bacterium but have minimal toxicity to host cells. This assay determines the concentration at which the compound becomes toxic to mammalian cells (CC50).

Materials:

  • Vero (monkey kidney epithelial) or HS-27 (human fibroblast) cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Resazurin (or similar viability reagent like MTT)

  • 96-well cell culture plates (sterile)

Procedure:

  • Seed the 96-well plates with cells at a density of ~1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include no-drug and vehicle (DMSO) controls.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Add 10 µL of Resazurin reagent to each well and incubate for another 2-4 hours until a color change is observed in the control wells.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.

  • The Selectivity Index (SI) can then be calculated as CC50 / MIC . A higher SI value is desirable.

References

  • Al-Balas Q, Anthony NG, Al-Jaidi B, Alnimr A, Abbott G, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617. [Link]

  • Al-Balas, Q. et al. (2009) Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. [Link]

  • Al-Balas, Q. et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS. [Link]

  • Kesicki, E. A. et al. (2016) Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. R Discovery. [Link]

  • Onajole, O. K. et al. (2013) Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Kesicki, E. A. et al. (2016) Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed. [Link]

  • Al-Balas, Q. et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Various Authors. (2009) Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Kesicki, E. A. et al. (2016) Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

  • Al-Balas, Q. et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PMC. [Link]

  • Kesicki, E. A. et al. (2016) Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

Sources

Method

Introduction: The Thiazole Scaffold in Modern Pharmacology

An in-depth guide to the pharmacology of basic esters of thiazole carboxylic acids for researchers, scientists, and drug development professionals. The thiazole ring, a five-membered aromatic heterocycle containing sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the pharmacology of basic esters of thiazole carboxylic acids for researchers, scientists, and drug development professionals.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and versatile nature make it a "privileged scaffold" found in a wide array of natural products, such as Vitamin B1, and clinically significant synthetic drugs.[2][3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[4][5] This guide focuses specifically on the pharmacology of basic esters of thiazole carboxylic acids, a chemical class that combines the therapeutic potential of the thiazole nucleus with ester and basic amine functionalities, often enhancing pharmacokinetic properties and enabling specific biological interactions.

These compounds have been investigated for a range of effects, from central nervous system (CNS) stimulation and spasmolytic action to targeted enzyme inhibition in cancer therapy.[6][7] Understanding the synthesis, mechanism of action, and appropriate methodologies for evaluating these molecules is critical for their development as next-generation therapeutic agents.

Synthesis and Chemical Characterization

The construction of the core thiazole ring is most famously achieved through the Hantzsch thiazole synthesis . This versatile method typically involves the condensation of an α-haloketone with a thioamide.[1][8] For the synthesis of thiazole-5-carboxylic acid esters, a common starting material is an α-halo-β-keto ester, which is cyclized with thiourea.[9] Subsequent modifications, such as the introduction of a basic amine moiety via esterification with an amino alcohol, yield the final target compounds.

The presence of the basic ester group can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for bioavailability and target engagement.[10]

cluster_synthesis General Synthetic Workflow start α-Haloketone/ α-Halo-β-keto Ester hantzsch Hantzsch Thiazole Synthesis (Cyclocondensation) start->hantzsch thioamide Thioamide/ Thiourea thioamide->hantzsch intermediate Thiazole Carboxylic Acid Ester Intermediate hantzsch->intermediate hydrolysis Ester Hydrolysis (Optional) intermediate->hydrolysis coupling Esterification with Basic Alcohol (e.g., (C₂H₅)₂N-CH₂-CH₂-OH) intermediate->coupling Direct Esterification acid Thiazole Carboxylic Acid hydrolysis->acid acid->coupling final_product Basic Ester of Thiazole Carboxylic Acid coupling->final_product

Caption: General workflow for synthesizing basic esters of thiazole carboxylic acids.

Pharmacological Profile and Mechanisms of Action

Basic esters of thiazole carboxylic acids have demonstrated a wide spectrum of pharmacological activities, underscoring their therapeutic potential.

1. Central Nervous System (CNS) and Spasmolytic Effects: Early investigations revealed that basic esters of 4-methyl-thiazole-5-carboxylic acid produce convulsions in animal models, indicating stimulant properties on the CNS.[6] This activity was characterized primarily as medullary stimulation with spinal cord involvement.[6] Concurrently, these compounds were shown to possess spasmolytic properties, inhibiting contractions in isolated rabbit ileum induced by both acetylcholine and barium chloride.[6] This suggests a direct action on the smooth muscle.[6]

2. Anticancer Activity: More recently, thiazole derivatives have been extensively studied as anticancer agents.[4][11] They can inhibit tumor growth and metastasis by targeting key signaling pathways.[4] For example, a series of thiazole carboxamide derivatives were designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[7] Other derivatives have been shown to induce DNA fragmentation and mitochondrial depolarization in tumor cells.[11] A class of thiazole compounds was found to inhibit cancer cell migration and invasion by targeting fascin, an actin-bundling protein associated with metastasis.[12]

3. Antimicrobial and Antifungal Activity: The thiazole scaffold is a key feature in many antimicrobial agents. Its derivatives have been developed to combat multidrug-resistant bacterial strains.[13] The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effect.[13]

4. Anti-inflammatory and Antioxidant Activity: Thiazole derivatives have shown significant anti-inflammatory and antioxidant effects.[1] Some compounds exhibit anti-inflammatory activity more potent than the standard drug diclofenac.[1] A series of thiazole-carboxamides demonstrated exceptional antioxidant potential in a DPPH free radical scavenging assay, with activity significantly higher than the standard antioxidant, Trolox.[14]

Table 1: Selected In Vitro Activities of Thiazole Carboxylic Acid Derivatives

Compound Class Target/Assay Key Result (IC₅₀) Reference
Thiazole-carboxamide (LMH6) DPPH Radical Scavenging 0.185 µM [14]
Thiazole-carboxamide (LMH7) DPPH Radical Scavenging 0.221 µM [14]
Thiazole-2-carboxamide (51am) c-Met Kinase Inhibition 2.54 nM [7]
Thiazole Derivative (5p) Cancer Cell Migration (MDA-MB-231) 24 nM [12]
Thiazole-thiazolidinone (Cmpd 4) Urease Inhibition 1.80 µM [15]

| Thiazole-thiazolidinone (Cmpd 4) | α-glucosidase Inhibition | 3.61 µM |[15] |

Application Notes and Experimental Protocols

The following protocols provide standardized methods for evaluating the key pharmacological activities of basic esters of thiazole carboxylic acids.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the cytotoxic (cell-killing) effect of a test compound on a cancer cell line. This assay is crucial for identifying potential anticancer agents and assessing their therapeutic window.[16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • 96-well microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the old medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).[16]

  • Incubation: Incubate the plate for 48-72 hours (37°C, 5% CO₂).[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow s1 1. Seed Cells in 96-well plate s2 2. Incubate 24 hours s1->s2 s3 3. Add Test Compound (Serial Dilutions) s2->s3 s4 4. Incubate 48-72 hours s3->s4 s5 5. Add MTT Reagent (Yellow) s4->s5 s6 6. Incubate 4 hours s5->s6 s7 7. Solubilize Formazan Crystals (Purple) s6->s7 s8 8. Read Absorbance (570 nm) s7->s8 s9 9. Calculate IC₅₀ s8->s9

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

Purpose: To evaluate the free radical scavenging potential of a test compound. Oxidative stress is implicated in many diseases, making antioxidant capacity a valuable therapeutic property.[14]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • Test compound stock solution (1 mg/mL in methanol)

  • DPPH solution (0.002% w/v in methanol)

  • Methanol

  • Positive control (e.g., Trolox, Ascorbic Acid)[14]

  • 96-well microplate

  • Microplate reader (517 nm wavelength)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in methanol (e.g., 0.05, 1, 5, 50, 100 µg/mL).[14]

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to all wells. Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: In Vitro Enzyme Inhibition Assay (General Kinase)

Purpose: To determine if a test compound can inhibit the activity of a specific enzyme (e.g., a protein kinase). This is a primary method for screening targeted drug candidates.

Principle: This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity.[7] The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it close to an allophycocyanin (APC)-labeled peptide, resulting in a FRET signal. An inhibitor will prevent phosphorylation and thus reduce the signal.

Materials:

  • Kinase enzyme (e.g., c-Met)

  • Kinase substrate (biotin-labeled)

  • ATP

  • Assay buffer

  • Europium-labeled anti-phospho-substrate antibody

  • APC-labeled streptavidin

  • Stop solution (e.g., EDTA)

  • Test compound and positive control inhibitor (e.g., Foretinib for c-Met)[7]

  • Low-volume 384-well plates

Procedure:

  • Compound Plating: Add serial dilutions of the test compound to the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mix of the kinase enzyme and its substrate in the assay buffer. Add this mix to the wells containing the compound.

  • Initiate Reaction: Prepare a solution of ATP in the assay buffer and add it to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction: Add the stop solution (containing EDTA) to quench the kinase reaction.

  • Detection: Add a premixed solution of the europium-labeled antibody and APC-labeled streptavidin. Incubate for 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls. Plot the % inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

Basic esters of thiazole carboxylic acids represent a versatile and highly promising class of compounds in pharmacology. Their chemical tractability, stemming from robust synthetic methods like the Hantzsch synthesis, allows for extensive structural diversification.[1][18] This has led to the discovery of derivatives with potent and varied biological activities, including targeted anticancer, CNS, and antimicrobial effects.[6][11]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives to improve bioavailability, selectivity, and reduce toxicity.[18] A deeper mechanistic understanding, moving beyond phenotypic screening to identify specific molecular targets, will be crucial for advancing these compounds into clinical development.[5][19] The combination of rational drug design, high-throughput screening, and detailed biological evaluation will undoubtedly unlock the full therapeutic potential of this important chemical scaffold.

References

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science.
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.
  • Thiazole-5-carboxylic acid. Chem-Impex.
  • Systematic Review On Thiazole And Its Applications. (2024). Kuey.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). Future Journal of Pharmaceutical Sciences.
  • The pharmacology of basic esters of thiazole carboxylic acids. (1946). British Journal of Pharmacology and Chemotherapy.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate.
  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). Heliyon.
  • Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. (2025). Benchchem.
  • Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. (2023). ResearchGate.
  • Thiazole synthesis. Organic Chemistry Portal.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. (2025). Benchchem.
  • The pharmacology of basic esters of thiazole carboxylic acids. (1946). National Center for Biotechnology Information.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (2024). Scientific Reports.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-carbamoyl-1,3-thiazole-4-carboxylic acid

Welcome to the technical support guide for 2-carbamoyl-1,3-thiazole-4-carboxylic acid. As application scientists, we understand that unlocking the full potential of a promising compound can be hindered by practical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-carbamoyl-1,3-thiazole-4-carboxylic acid. As application scientists, we understand that unlocking the full potential of a promising compound can be hindered by practical challenges like solubility. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols to overcome common solubility hurdles encountered during experimentation. We will delve into the physicochemical rationale behind these issues and offer systematic, field-proven solutions.

Understanding the Molecule: The Root of the Solubility Challenge

The solubility behavior of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is dictated by the interplay of its three key functional groups on a compact heterocyclic scaffold:

  • Carboxylic Acid Group (-COOH): This is the primary driver of the compound's pH-dependent solubility. In acidic to neutral aqueous media, the group remains protonated (-COOH), making the molecule largely uncharged and significantly less soluble in water.[1]

  • Carbamoyl Group (-C(=O)NH₂): This amide group can participate in hydrogen bonding, both as a donor and an acceptor. While this can aid interaction with polar solvents, it also contributes to strong intermolecular forces in the solid state (crystal lattice), making it difficult for solvent molecules to break the crystal structure apart.[2]

  • 1,3-Thiazole Ring: This aromatic heterocycle provides a rigid, planar core. Such structures can stack efficiently, further increasing the crystal lattice energy that must be overcome for dissolution to occur.

The combination of a strong crystal lattice structure and a titratable acidic group means that a one-size-fits-all approach to solubilization is unlikely to succeed. The following sections provide a logical, step-by-step approach to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: My 2-carbamoyl-1,3-thiazole-4-carboxylic acid won't dissolve in water or standard buffers like PBS (pH 7.4). Why is this happening?

A: This is the most common issue and is expected based on the molecule's structure. The carboxylic acid group is a weak acid, meaning it is primarily in its neutral, protonated (-COOH) form at acidic and even neutral pH.[3] This uncharged form is significantly less soluble in water. To achieve aqueous solubility, you must raise the pH of the solution to deprotonate the carboxylic acid, converting it into its much more soluble carboxylate salt (-COO⁻).[1][4]

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What went wrong?

A: This phenomenon is known as "crashing out." While DMSO is an excellent organic solvent for creating a high-concentration stock, the compound's solubility is dramatically lower in the predominantly aqueous environment of your buffer. When the DMSO stock is added, the solvent environment rapidly shifts from organic to aqueous. If the buffer's pH is not high enough to keep the compound in its ionized, soluble salt form, it will precipitate out of the solution.[5] The key is to control both the final solvent composition and the pH of the aqueous phase.

Q3: Can I just heat the mixture to force the compound into solution?

A: Heating can temporarily increase solubility and is a valid strategy in some cases, particularly for overcoming the initial energy barrier of dissolution.[6] However, this approach has two major risks:

  • Thermal Degradation: The stability of the compound at elevated temperatures may be unknown. Heating could cause decomposition, compromising your experiment.

  • Supersaturation and Precipitation: Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the solution will become supersaturated, and the compound is likely to precipitate out over time. This can lead to inconsistent and unreliable results. Heating should be used with caution and is not a substitute for proper pH or co-solvent optimization.

Q4: What is the most reliable starting point for solubilizing this compound for a typical in vitro biological assay?

A: The most robust and recommended method is a combination of an organic stock solution and a pH-controlled aqueous buffer.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • For your experiment, use an aqueous buffer with a pH of at least 7.5, and preferably closer to 8.0, to ensure the carboxylic acid is deprotonated.

  • Perform a serial dilution of your DMSO stock into the pH-adjusted buffer, ensuring vigorous mixing during addition. This minimizes localized high concentrations that can cause precipitation. Always maintain a low final percentage of DMSO in your assay (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Solvent Screening

Before optimizing complex buffer systems, it is crucial to understand the compound's basic solubility in common laboratory solvents. This data provides a foundational understanding of its polarity and informs subsequent formulation strategies.

Protocol: Small-Scale Solubility Assessment

  • Accurately weigh 1-2 mg of 2-carbamoyl-1,3-thiazole-4-carboxylic acid into several separate glass vials.

  • To each vial, add a different solvent in a stepwise manner (e.g., adding 100 µL at a time).

  • After each addition, vortex the vial vigorously for 30-60 seconds. Use of a sonicating bath can also be beneficial.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent until the compound is fully dissolved or a maximum practical volume is reached. Calculate the approximate solubility (mg/mL).

Table 1: Expected Solubility Profile

SolventTypeExpected SolubilityRationale
WaterProtic, PolarVery PoorThe neutral carboxylic acid form is not readily solvated.
PBS (pH 7.4)Aqueous BufferPoor to Very PoorpH is likely too low to fully deprotonate the carboxylic acid.
EthanolProtic, PolarModerateCan interact with the polar groups but may not be sufficient for high concentrations.
MethanolProtic, PolarModerateSimilar to ethanol, effective for moderate concentrations.
DMSOAprotic, PolarHighExcellent solvent for many drug-like molecules, capable of disrupting crystal lattice.
DMFAprotic, PolarHighSimilar in performance to DMSO.
Guide 2: pH-Mediated Solubilization Protocol

This is the most critical technique for achieving high aqueous solubility. The goal is to convert the insoluble acid into its highly soluble conjugate base (salt).

Protocol: pH Titration for Solubilization

  • Create a slurry by adding a known amount of the compound to a specific volume of deionized water (e.g., 1 mg/mL). The compound will not dissolve.

  • Place the vial on a magnetic stir plate and add a small stir bar.

  • Begin stirring and monitor the pH of the slurry using a calibrated pH meter.

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or 0.5 M NaHCO₃) dropwise.

  • Observe the slurry. As the pH rises, the solid will begin to dissolve.

  • Record the pH at which the last of the solid material completely dissolves. This provides a practical working pH range for your experiments (always aim for at least 0.5 to 1.0 pH unit above this value for a safety margin).

Visualization 1: pH Effect on Ionization and Solubility

The following diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7.5) Low_pH Protonated State R-COOH Low_Sol Low Aqueous Solubility (Precipitate) Low_pH->Low_Sol Dominant Species High_pH Deprotonated State R-COO⁻ (Salt Form) Low_pH->High_pH Add Base (e.g., NaOH) High_pH->Low_pH Add Acid (e.g., HCl) High_Sol High Aqueous Solubility (Dissolved) High_pH->High_Sol Dominant Species

Caption: Relationship between pH, ionization state, and solubility.

Guide 3: Recommended Workflow for Preparing Experimental Solutions

This workflow integrates the principles of using an organic stock and pH-controlled buffers to reliably prepare solutions for biological assays.

Visualization 2: Experimental Solution Preparation Workflow

G A Step 1: Prepare Stock Weigh compound. Dissolve in 100% DMSO. (e.g., 20 mM) C Step 3: Dilution Add small volume of DMSO stock to a large volume of vortexing buffer. A->C DMSO Stock B Step 2: Prepare Buffer Use an appropriate aqueous buffer. Adjust pH to >7.5 (e.g., 8.0) to ensure deprotonation. B->C Aqueous Buffer D Step 4: Final Solution Visually confirm no precipitation. Final DMSO conc. <0.5%. Ready for assay. C->D Mix thoroughly

Caption: Recommended workflow for preparing assay-ready solutions.

Advanced Formulation Strategies

Should standard pH adjustment and co-solvent methods prove insufficient for your required concentration, several advanced formulation techniques can be explored, often in consultation with a formulation specialist.

  • Co-solvents: Systems using mixtures of water with solvents like polyethylene glycol (PEG 300/400) or propylene glycol can enhance solubility.[5]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the molecule, shielding the hydrophobic parts and increasing aqueous solubility.[7][8]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution rates, though it requires specialized manufacturing processes.[2][9]

By applying the systematic approaches outlined in this guide, researchers can effectively overcome the solubility challenges of 2-carbamoyl-1,3-thiazole-4-carboxylic acid, enabling consistent and reliable data generation in their critical experiments.

References

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • Zimmerman, J. A., & Kaler, E. W. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Sathisaran, I., & Dalal, M. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...[Link]

  • Creative Chemistry. (n.d.). Solubility and pH of ethanoic acid. [Link]

  • Moshang Chemical. (n.d.). 2-Carbamoyl-1,3-thiazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • Academia.edu. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • PubChemLite. (n.d.). 2-carbamoyl-1,3-thiazole-4-carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of Thiazole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, field-proven protocols for improving the aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, field-proven protocols for improving the aqueous solubility of thiazole carboxylic acids.

Part 1: Understanding the Challenge: Why is Solubility an Issue?

Thiazole carboxylic acids are a class of compounds frequently investigated in drug discovery due to their diverse biological activities.[1][2][3] However, their development is often hampered by poor aqueous solubility. This challenge typically arises from a combination of factors:

  • Molecular Structure: The planar and rigid nature of the thiazole ring, combined with the carboxylic acid group, can lead to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) in the solid state. This results in high crystal lattice energy, which must be overcome for the molecule to dissolve.

  • pKa and Ionization: Thiazole carboxylic acids are weak acids. The pKa of the carboxylic acid group is a critical determinant of its solubility.[4] For example, the predicted pKa of Thiazole-2-carboxylic acid is approximately 2.95, while that of 4-Thiazolecarboxylic acid is around 3.57.[5][6][7] At a pH below the pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate anion.[8][9][10]

The relationship between pH, pKa, and the solubility (S) of a weak acid can be described by the Henderson-Hasselbalch equation:[10][11]

S = S₀ * (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the neutral form of the drug. This equation highlights that as the pH increases, the overall solubility (S) of an acidic drug increases significantly.[11]

Part 2: Strategic Decision-Making Workflow

Choosing the right solubility enhancement technique depends on the specific properties of your compound and the intended application. The following workflow provides a logical approach to selecting a strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Ionizable API Pathway cluster_2 Non-Ionizable / Formulation Pathway cluster_3 Medicinal Chemistry Pathway start Start: Poorly Soluble Thiazole Carboxylic Acid check_ionizable Is the API Ionizable? start->check_ionizable ph_modification pH Modification & Salt Formation check_ionizable->ph_modification Yes formulation_strategies Formulation Strategies check_ionizable->formulation_strategies No / pH Mod Fails check_pka pKa Difference (Drug vs. Counter-ion) > 3? ph_modification->check_pka salt_screening Proceed with Salt Screening check_pka->salt_screening Yes consider_cocrystal Consider Co-crystals or other methods check_pka->consider_cocrystal No structural_mod Structural Modification (Advanced) consider_cocrystal->structural_mod cosolvents Co-solvents formulation_strategies->cosolvents surfactants Surfactants formulation_strategies->surfactants cyclodextrins Cyclodextrins formulation_strategies->cyclodextrins formulation_strategies->structural_mod prodrug Prodrug Synthesis structural_mod->prodrug

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 3: Troubleshooting & Optimization Strategies

This section details the most effective methods for enhancing the solubility of thiazole carboxylic acids, complete with step-by-step protocols and troubleshooting FAQs.

Strategy 1: pH Adjustment & Salt Formation

This is the most direct and often most effective strategy for ionizable compounds like thiazole carboxylic acids.[12][13] By raising the pH of the aqueous medium above the drug's pKa, the carboxylic acid is converted to its highly soluble salt form.[8]

When to Use:

  • For any thiazole with a carboxylic acid group.

  • When the desired formulation is a liquid.

  • As a first-line approach due to its simplicity and cost-effectiveness.[]

Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • Thiazole carboxylic acid compound

  • Phosphate buffer solutions (e.g., 50 mM) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing each pH buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatic shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, carefully withdraw a sample from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution & Analysis: Dilute the filtered samples with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value.

pHExpected Solubility of a Thiazole Carboxylic Acid (pKa ≈ 3.5)Rationale
2.0LowpH < pKa. The compound is mostly in its neutral, unionized form (R-COOH).
4.0ModeratepH ≈ pKa. A significant portion of the compound is ionized.
6.0HighpH > pKa. The compound is predominantly in its ionized, soluble salt form (R-COO⁻).
7.4Very HighpH >> pKa. The compound is almost completely ionized.[15]
  • Q: My compound is degrading at high pH. What should I do?

    • A: This is a common issue. First, confirm the degradation using a stability-indicating HPLC method. If degradation is confirmed, you cannot use high pH alone. You must find a balance between solubility and stability. Consider forming a stable, solid salt with a suitable counter-ion (see below) or explore formulation strategies like co-solvents or cyclodextrins at a lower, more stable pH.

  • Q: I've raised the pH, but the solubility increase is less than expected. Why?

    • A: This could be due to the "common ion effect" if your buffer contains ions that can form a less soluble salt with your compound.[12][16] Try a different buffer system. Alternatively, the intrinsic solubility (S₀) of your compound might be extremely low, limiting the overall solubility even upon ionization.

  • Q: What is salt formation and how is it different from pH adjustment?

    • A: While pH adjustment creates the salt in situ in solution, salt formation is the process of creating a stable, solid crystalline salt of your API.[17][18] This salt can then be isolated and used in solid dosage forms. It often provides better stability and handling properties. For a weak acid, you would react it with a base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form the salt. A general rule of thumb is that a stable salt can be formed if the difference between the pKa of the acid (your drug) and the pKa of the conjugate acid of the base (your counter-ion) is greater than 3.[16]

Strategy 2: Formulation with Excipients

When pH modification is insufficient or leads to instability, using formulation excipients is the next logical step.[19]

Principle: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[][20]

When to Use:

  • When pH adjustment is not viable due to stability issues.

  • For both oral and parenteral formulations.[]

  • When a moderate increase in solubility is sufficient.

Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, glycerin.[][20][21]

  • Prepare Stock Solutions: Create solutions of your compound in pure co-solvents (e.g., 10 mg/mL in PEG 400, 10 mg/mL in PG).

  • Create Blends: Prepare a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v PEG 400 in water).

  • Determine Solubility: Use the shake-flask method described previously to determine the equilibrium solubility of your compound in each co-solvent blend.

  • Plot Data: Plot solubility versus co-solvent percentage to identify the optimal concentration.

  • Q: My compound precipitates when I inject the co-solvent formulation into an aqueous buffer. What's happening?

    • A: This is a common problem called "precipitation upon dilution." The co-solvent is being diluted, and the aqueous environment can no longer keep your drug in solution. To mitigate this, you may need to add a surfactant to your formulation to create micelles that can entrap the drug upon dilution, or use a higher concentration of co-solvent if toxicity permits.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[22] They can encapsulate poorly soluble drug molecules, like your thiazole carboxylic acid, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cavity, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[22][23]

When to Use:

  • For highly hydrophobic "grease-ball" type molecules.[24]

  • When a significant increase in solubility is required.

  • To potentially improve stability by protecting the encapsulated drug.

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Cyclodextrin_Mechanism cluster_0 Cyclodextrin (Host) cluster_1 Drug (Guest) cluster_2 Inclusion Complex CD Hydrophilic Exterior Cavity Hydrophobic Cavity Complex Soluble Complex in Water CD->Complex Drug Thiazole Carboxylic Acid (Poorly Soluble) Drug->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Q: How do I know if a complex is forming?

    • A: A phase-solubility study is the standard method. You measure the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) is indicative of a 1:1 complex formation.

Strategy 3: Structural Modification (Prodrug Approach)

Principle: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[25][26] For carboxylic acids, a common strategy is to create an ester prodrug. This masks the polar carboxylic acid group, which can sometimes improve membrane permeability, and the ester can be designed to have better solubility properties.[27]

When to Use:

  • During lead optimization in a drug development program.

  • When both solubility and permeability are significant hurdles.

  • When other formulation approaches have failed.

Example Strategy: Convert the carboxylic acid to a phosphate ester. Phosphate esters are often highly water-soluble and can be cleaved in vivo by phosphatases to release the active carboxylic acid.[28]

  • Q: My prodrug is stable, but it doesn't convert back to the active drug in vivo. What should I do?

    • A: The rate of bioconversion is critical. If it's too slow, therapeutic concentrations of the active drug will not be reached. You may need to redesign the linker between the drug and the promoiety to be more susceptible to enzymatic cleavage. For example, the chemical stability of aliphatic carboxylic esters increases with chain length, but enzymatic hydrolysis can decrease if the chain becomes too long.[27]

Part 4: General FAQs

  • Q: Should I use a single method or a combination?

    • A: Combination approaches are very common and often synergistic. For example, you can use a co-solvent system in a buffered solution (pH adjustment) to achieve maximum solubility.[] Similarly, cyclodextrins can be used in combination with pH modifiers.

  • Q: How does particle size reduction fit into this?

    • A: Techniques like micronization reduce particle size, which increases the surface area available for dissolution.[29][30] According to the Noyes-Whitney equation, this increases the rate of dissolution but does not change the equilibrium solubility.[17][24] It is often used for solid dosage forms and can be applied to the API, its salt form, or a co-crystal.[18]

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... [Link]

  • PubMed. (2006, December 28). Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relaxation method. [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • National Center for Biotechnology Information (PMC). (2023, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • ACS Publications. (2006, November 30). Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • Wikipedia. Thiazole. [Link]

  • National Center for Biotechnology Information (PMC). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Rutgers University. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • PharmaTutor. (2014, October 20). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • ACS Publications. (2001, June 23). The Gas-Phase Chemistry of Cyclodextrin Inclusion Complexes. [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • ResearchGate. (2015). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • MDPI. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2015, May). General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Protheragen. 4-Thiazolecarboxylic acid. [Link]

  • Investigo. (2022, February 16). Cyclodextrins inclusion complex. [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Course Hero. (2019). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • National Center for Biotechnology Information (PMC). (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • ResearchGate. (2008). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... [Link]

  • ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • Semantic Scholar. (2010, April 26). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. [Link]

  • National Center for Biotechnology Information (PMC). (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • Basicmedical Key. (2016, August 14). The solubility of drugs. [Link]

  • National Center for Biotechnology Information (PMC). (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

Sources

Troubleshooting

optimizing reaction conditions for thiazole synthesis

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful heterocyclic synthesis requires viewing your reaction flask as a dynamic system of kinetic pathways and chemical equilibria.

The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is the cornerstone method for accessing these valuable pharmacophores. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to optimize your workflows.

Part 1: Mechanistic Foundations

To troubleshoot effectively, you must first understand the molecular logic of the reaction. The Hantzsch synthesis is not a single concerted step, but a cascade reaction. It initiates with an SN​2 attack by the highly nucleophilic thioamide sulfur onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and a final, energy-dependent dehydration step that yields the aromatic thiazole 1.

Mechanism Start α-Haloketone + Thioamide Step1 SN2 Nucleophilic Attack (S attacks α-carbon) Start->Step1 Int1 S-Alkylation Intermediate Step1->Int1 Step2 Intramolecular Cyclization (N attacks carbonyl) Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O) & Aromatization Int2->Step3 Product Substituted Thiazole Step3->Product

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Q: My reaction stalls at the intermediate stage, resulting in poor yields. How do I drive it to completion? A: The initial SN​2 attack is generally rapid, but the subsequent dehydration of the hydroxythiazoline intermediate (see Fig 1) requires sufficient activation energy. If your reaction stalls, it is kinetically trapped at this hydrated intermediate 2. Solution: Increase the thermal energy input (e.g., transition from room temperature to reflux, or utilize microwave irradiation). Alternatively, introduce a mild acid catalyst (like silica-supported tungstosilicic acid) to protonate the hydroxyl group, converting it into a superior leaving group (water) and accelerating aromatization 3.

Q: I am observing the formation of nitriles instead of my desired thiazole. What is causing this? A: When utilizing primary thioamides, a competing side reaction can occur. The initially formed α-thioiminium salt can undergo a base-catalyzed elimination, cleaving into a nitrile and a thiol, rather than proceeding with the intramolecular cyclization 4. Solution: Avoid strongly basic conditions during the active reaction phase. Run the reaction under neutral conditions and only apply a basic workup (e.g., 5% Na2​CO3​ ) post-reaction to neutralize the resulting hydrobromide salt.

Q: How can I transition my thiazole synthesis to a "greener" protocol without sacrificing yield? A: Conventional reflux in volatile organic solvents (VOCs) often leads to thermal degradation of sensitive thioamides. You can achieve excellent atom economy by employing ultrasonic irradiation in aqueous-ethanolic mixtures. Ultrasonic cavitation creates localized microscopic hotspots that accelerate the condensation while allowing the bulk solvent to remain at room temperature 3.

Troubleshooting Issue Issue: Low Yield / Impurities CheckTLC Perform TLC Analysis Issue->CheckTLC Path1 Unreacted Starting Materials CheckTLC->Path1 Path2 Stalled at Intermediate CheckTLC->Path2 Path3 Multiple Spots (Side Reactions) CheckTLC->Path3 Sol1 Check reagent purity & ensure anhydrous conditions Path1->Sol1 Sol2 Increase temperature or add acid catalyst Path2->Sol2 Sol3 Optimize addition order & control pH during workup Path3->Sol3

Fig 2. Decision logic tree for troubleshooting low yields and side reactions.

Part 3: Quantitative Optimization Data

The following table synthesizes empirical data comparing various optimization strategies for the Hantzsch synthesis. Note the inverse relationship between energy-transfer efficiency (Microwave/Ultrasound) and required reaction time.

MethodologySolvent SystemCatalystTemperatureTimeAvg. Yield (%)
Conventional Heating EtOH/Water (1:1)None65 °C (Reflux)2–4 h60–70%
Catalytic Heating EtOH/Water (1:1)Silica-Tungstosilicic Acid65 °C (Reflux)45 min80–85%
Ultrasonic Irradiation EtOH/Water (1:1)Silica-Tungstosilicic Acid25 °C (RT)15–20 min85–90%
Microwave-Assisted EthanolNone70–90 °C10–30 min85–95%

Part 4: Self-Validating Experimental Protocol

Optimized Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

Causality & Design: Microwave irradiation provides rapid, uniform dielectric heating. This overcomes the activation energy barrier for the final dehydration step instantly, minimizing the time the thioamide spends at high temperatures, thereby preventing thermal decomposition.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1.0 equiv) and thiourea (1.1 equiv).

    • Causality: A slight stoichiometric excess of thiourea drives the equilibrium forward and compensates for any minor oxidative degradation of the sulfur species.

  • Solvation: Add 2 mL of absolute ethanol.

    • Validation Check: Ensure complete dissolution of the solid reagents by swirling before heating. Suspended solids can cause localized superheating and charring under microwave irradiation.

  • Irradiation: Seal the vessel and irradiate at 80 °C for 15 minutes.

  • Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3) alongside the starting materials.

    • Validation Check: The reaction is complete when the UV-active starting material spot (higher Rf​ ) disappears entirely, replaced by a dense, lower Rf​ product spot.

  • Workup & Neutralization: Cool the vessel to room temperature. Pour the mixture into a beaker containing 20 mL of 5% aqueous Na2​CO3​ .

    • Causality: The condensation generates HBr as a byproduct, trapping the newly formed thiazole as a highly soluble hydrobromide salt. The Na2​CO3​ neutralizes this acid, shifting the product to its free base form, which is insoluble in water.

    • Validation Check: Immediate precipitation of a white to pale-yellow solid visually confirms successful neutralization and product formation.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts, and allow it to air dry to constant mass.

References

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst."[Link]

  • Beilstein Journal of Organic Chemistry. "Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?"[Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Profile of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid

Welcome to the technical support guide for 2-carbamoyl-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-carbamoyl-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this molecule. Given that specific stability data for this compound is not extensively published, this guide synthesizes information from related thiazole structures and fundamental chemical principles to offer predictive insights and proactive troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 2-carbamoyl-1,3-thiazole-4-carboxylic acid, and how are they expected to influence its stability?

A1: The molecule possesses three key features that dictate its stability profile:

  • A 1,3-thiazole ring: This heterocyclic aromatic ring is generally stable, but the sulfur atom can be susceptible to oxidation. The ring can also undergo cleavage under harsh conditions or upon exposure to high-energy UV light.[1]

  • A carboxylic acid group at position 4: This group makes the molecule's solubility and stability pH-dependent. It is also a primary site for thermal degradation via decarboxylation.[1][2]

  • A carbamoyl (amide) group at position 2: Amide groups are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding carboxylic acid at the 2-position and ammonia.[3][4]

Q2: What are the most likely degradation pathways for this molecule under typical laboratory conditions?

A2: Based on its structure, the most anticipated degradation pathways include:

  • Hydrolysis: The amide bond of the carbamoyl group is the most likely site for hydrolysis, particularly at pH extremes.[4]

  • Photodegradation: Thiazole derivatives can be sensitive to UV light, potentially leading to decarboxylation and complex ring-opening reactions.[1][2][5]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[1]

  • Thermal Degradation: The carboxylic acid group is prone to decarboxylation at elevated temperatures.[1][3]

Q3: How should I prepare and store solutions of 2-carbamoyl-1,3-thiazole-4-carboxylic acid to ensure stability?

A3: To maximize stability in solution:

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. Common choices may include DMSO, DMF, or aqueous buffers. Initial solubility and stability tests are recommended.

  • pH Control: Given the carboxylic acid and the potential for amide hydrolysis, maintaining the pH of aqueous solutions is critical. A slightly acidic to neutral pH (e.g., pH 4-7) is often a good starting point to minimize base-catalyzed hydrolysis of the amide.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.[5]

  • Temperature: Store stock solutions at or below -20°C. For daily use, solutions may be kept at 2-8°C for short periods, but their stability should be verified.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.[5]

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC analysis after my solution has been at room temperature for a few hours.

  • Potential Cause 1: Hydrolysis. The carbamoyl group may be hydrolyzing to a carboxylic acid. This would result in a new, more polar compound (2,4-dicarboxy-1,3-thiazole) that would likely have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Analyze the Mass: If using LC-MS, check the mass of the new peak. The hydrolyzed product would have a mass corresponding to C5H3NO4S.

    • pH Check: Measure the pH of your solution. If it is significantly acidic or basic, this could be accelerating hydrolysis.

    • Controlled Experiment: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 7, and 9) and monitor the formation of the new peak over time to confirm pH-dependent degradation.

  • Potential Cause 2: Photodegradation. Exposure to ambient lab lighting may be causing degradation.

  • Troubleshooting Steps:

    • Dark Control: Repeat the experiment with a sample vial completely wrapped in aluminum foil.[5] If the peak does not appear in the protected sample, photodegradation is the likely cause.

    • Solution: Work in a dimly lit area or use amber glassware for all future experiments.

Issue 2: The concentration of my stock solution in DMSO is decreasing over time, even when stored in the freezer.

  • Potential Cause: Water Contamination in DMSO. DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water, even at low levels, can facilitate slow hydrolysis of the carbamoyl group over long periods.

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous DMSO for preparing stock solutions.

    • Aliquot and Store: Aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.

Issue 3: When performing a reaction at elevated temperatures, I get a significant loss of starting material and multiple new, unidentified spots on my TLC plate.

  • Potential Cause: Thermal Degradation. High temperatures can induce multiple degradation pathways simultaneously. The most probable is decarboxylation of the carboxylic acid group, but other more complex decompositions are also possible.[1][3]

  • Troubleshooting Steps:

    • Lower the Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can be accelerated at higher temperatures.

    • Forced Degradation Study: Conduct a controlled thermal stress test (see protocol below) on the starting material alone to understand its thermal liability and identify the major degradation products. This can help you distinguish between true reaction products and degradants.

Experimental Protocols & Methodologies

Protocol 1: Foundational Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6] It involves subjecting the compound to stress under various conditions as recommended by ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of 2-carbamoyl-1,3-thiazole-4-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate one sample at room temperature and another at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate one sample at room temperature and another at 60°C.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation: Store both the solid compound and the stock solution at an elevated temperature (e.g., 80°C), with and without humidity (e.g., 75% RH).

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[1] Run a parallel dark control sample wrapped in foil.

3. Analysis:

  • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples by a suitable method (e.g., HPLC-UV/MS) against an unstressed control sample.

  • Goal: Aim for 5-20% degradation of the parent compound to ensure that the secondary degradation products are not over-represented.[6]

Data Summary: Predicted Degradation Profile
Stress ConditionReagent/ParametersPredicted Primary Degradation PathwayPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, RT & 60°CAmide Hydrolysis2,4-dicarboxy-1,3-thiazole
Base Hydrolysis 0.1 M - 1 M NaOH, RT & 60°CAmide Hydrolysis2,4-dicarboxy-1,3-thiazole
Oxidation 3% - 30% H₂O₂, RTThiazole Ring OxidationThiazole N-oxide, Thiazole S-oxide
Photodegradation ICH Q1B Light ExposureDecarboxylation, Ring Opening2-carbamoyl-1,3-thiazole, Ring-opened products
Thermal Degradation Dry Heat (e.g., 80°C)Decarboxylation2-carbamoyl-1,3-thiazole

Visualizations

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress Parent 2-Carbamoyl-1,3-thiazole- 4-carboxylic Acid Hydrolyzed 2,4-Dicarboxy-1,3-thiazole Parent->Hydrolyzed H⁺ or OH⁻ Decarboxylated 2-Carbamoyl-1,3-thiazole Parent->Decarboxylated Δ (Heat) Photo_Decarboxylated 2-Carbamoyl-1,3-thiazole Parent->Photo_Decarboxylated hν (Light) SOxide Thiazole S-Oxide Parent->SOxide [O] NOxide Thiazole N-Oxide Parent->NOxide [O] Ring_Opened Ring-Opened Products Photo_Decarboxylated->Ring_Opened

Caption: Predicted degradation pathways for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Workflow for Investigating Sample Instability

G A Unexpected Peak or Loss of Parent Compound Observed in Analysis B Review Sample History: - Storage Conditions? - Light Exposure? - pH of Solution? A->B C Hypothesize Degradation Pathway B->C D Photodegradation? C->D E Hydrolysis? C->E F Oxidation? C->F G Run Dark Control (Wrap in Foil) D->G H Prepare Samples in Controlled pH Buffers E->H I Purge with N₂/Ar or Add Antioxidant F->I J Analyze via LC-MS to Identify Degradant G->J H->J I->J K Problem Solved: Peak Absent J->K If dark control is clean L Problem Identified: Degradation is pH-dependent J->L If pH affects rate M Problem Solved: Degradation Prevented J->M If inert gas helps N Implement Corrective Action: - Use Amber Vials - Buffer Solution - Use Inert Atmosphere K->N L->N M->N

Caption: A logical workflow for troubleshooting unexpected sample degradation.

References

  • Nikolaou, K. et al. (2021). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. Available at: [Link]

  • Baral, H. et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature. Available at: [Link]

  • Das, S. et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]

  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Reva, I. et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. Available at: [Link]

  • El-Newehy, M.H. et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E. et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Zhai, Y. et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Jain, N.F. & Masse, C.E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

Sources

Troubleshooting

troubleshooting by-product formation in Hantzsch thiazole synthesis

Welcome to the Application Scientist Technical Support Center. The Hantzsch thiazole synthesis—the cyclocondensation of an α -haloketone with a thioamide or thiourea—is a cornerstone reaction in medicinal chemistry for a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The Hantzsch thiazole synthesis—the cyclocondensation of an α -haloketone with a thioamide or thiourea—is a cornerstone reaction in medicinal chemistry for accessing 1,3-thiazole scaffolds[1]. While traditionally robust, researchers frequently encounter yield-limiting by-products such as dehalogenated ketones, stable hydroxythiazoline intermediates, and regioisomers[2][3].

This guide provides mechanistic insights and field-proven troubleshooting strategies to optimize your thiazole workflows.

Mechanistic Pathway & By-Product Divergence

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis proceeds via an initial SN​2 nucleophilic attack by the thioamide sulfur onto the α -carbon of the haloketone, forming an imino thioether. Subsequent intramolecular cyclization yields a 4-hydroxythiazoline intermediate, which undergoes dehydration to form the aromatic thiazole[1][4]. Deviations at any of these steps lead to specific by-products.

Mechanism Start α-Haloketone + Thioamide Redox Dehalogenated Ketone + Disulfide By-product Start->Redox Halogenophilic Attack (Redox Side Reaction) Thioether Imino Thioether Intermediate Start->Thioether SN2 Attack (S on α-C) Isomer 2-Imino-2,3-dihydrothiazole (Regioisomer) Thioether->Isomer Acidic Conditions (Ambident N attack) Hydroxy 4-Hydroxythiazoline Intermediate Thioether->Hydroxy Cyclization (N attacks C=O) Hydroxy->Hydroxy Stalls without activation Thiazole Target Thiazole Product Hydroxy->Thiazole Dehydration (-H2O)

Mechanistic pathway of the Hantzsch thiazole synthesis highlighting key by-products.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the dehalogenated starting ketone and a symmetrical disulfide. Why is this redox reaction occurring? Application Scientist Insight: Thioamides are excellent nucleophiles but also potent reducing agents. If your α -haloketone is highly sterically hindered or possesses heavily electron-withdrawing groups, the thioamide sulfur may perform a halogenophilic attack (attacking the halogen atom instead of the α -carbon). This reduces the haloketone back to a ketone and generates a highly reactive sulfenyl halide, which rapidly reacts with another thioamide molecule to form a disulfide. Resolution: Switch to a less polar solvent (e.g., toluene instead of ethanol) to disfavor the charge-separated transition state of the halogenophilic attack, or reduce the reaction temperature. Ensure strict 1:1 stoichiometry to prevent excess thioamide from driving the redox cycle[5].

Q2: The reaction stalls, and LC-MS indicates a major peak at [M+18] relative to my desired product. Heating doesn't help. How do I force completion? Application Scientist Insight: The +18 Da mass indicates you have trapped the stable 4-hydroxythiazoline intermediate[6]. In some substrates, particularly those lacking sufficient thermodynamic driving force for aromatization, the final dehydration step fails. Simply heating further often leads to thermal degradation. Resolution: You must artificially convert the hydroxyl group into a better leaving group. The Holzapfel-Meyers-Nicolaou modification is the gold standard here[7][8]. By treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine, you form a trifluoroacetate ester, which readily undergoes base-promoted elimination upon the addition of triethylamine (TEA).

Q3: When using an N-monosubstituted thiourea, NMR reveals a mixture of my desired 2-aminothiazole and a regioisomer. How can I control this? Application Scientist Insight: N-substituted thioureas are ambident nucleophiles during the cyclization step. Under the acidic conditions naturally generated by the reaction (due to the release of HX), the more basic nitrogen is protonated, forcing the less basic (substituted) nitrogen to attack the carbonyl. This yields the undesired 2-imino-2,3-dihydrothiazole isomer[3][5]. Resolution: Regioselectivity is strictly pH-dependent. Run the reaction in the presence of a mild, non-nucleophilic base (e.g., NaHCO3​ ) to neutralize the HX byproduct. Maintaining neutral to slightly basic conditions ensures the unsubstituted nitrogen remains unprotonated and preferentially attacks the carbonyl, yielding the desired 2-aminothiazole[3].

Diagnostic & Optimization Data Summary

Observation (Analytical Output)Chemical CausalityPrimary Diagnostic MethodValidated Optimization Strategy
[M - Halogen + H] Peak + DisulfideHalogenophilic attack (Redox) by thioamideLC-MS / GC-MSDecrease temperature; use non-polar solvents; verify 1:1 stoichiometry.
[M + 18] Peak relative to productStalled 4-hydroxythiazoline intermediateLC-MS / 1H -NMRApply Holzapfel-Meyers-Nicolaou modification (TFAA/Pyridine)[8].
Isomeric Mixture (TLC/NMR)Ambident nucleophilicity under acidic pH2D-NMR (HMBC)Add mild base ( NaHCO3​ ) to neutralize HX and control regioselectivity[3].
Tarry/Dark Mixture (Low Yield) α -haloketone thermal degradationVisual / TLCGenerate α -haloketone in situ or lower reaction temperature.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm intermediate formation before proceeding.

Workflow Step1 Step 1: Cyclocondensation Step2 Step 2: LC-MS Checkpoint Step1->Step2 Step3 Step 3A: Direct Isolation Step2->Step3 If[M+H] matches Thiazole Step4 Step 3B: TFAA/Pyr Activation Step2->Step4 If[M+18] detected (Hydroxythiazoline) Step5 Step 4: TEA Elimination Step4->Step5 Step5->Step3

Logical workflow for monitoring and executing the Holzapfel-Meyers-Nicolaou modification.

Protocol A: pH-Controlled Hantzsch Synthesis (Minimizing Regioisomers) Use this protocol when reacting N-substituted thioureas to prevent 2-imino-2,3-dihydrothiazole formation.

  • Preparation: In a 50 mL round-bottom flask, dissolve the thioamide/thiourea (1.0 eq, 5.0 mmol) and α -haloketone (1.0 eq, 5.0 mmol) in 15 mL of anhydrous ethanol[3].

  • Buffering: Add sodium bicarbonate ( NaHCO3​ , 1.2 eq, 6.0 mmol) to the suspension. Causality: The base acts as an HX scavenger, preventing the protonation of the thiourea intermediate and ensuring regioselective cyclization.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere for 2-4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the lachrymatory α -haloketone spot is fully consumed.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. The neutralized 2-aminothiazole should precipitate[2]. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Holzapfel-Meyers-Nicolaou Modification (Dehydrating Resistant Intermediates) Use this protocol when LC-MS confirms the reaction has stalled at the 4-hydroxythiazoline stage ([M+18] peak).

  • Cyclocondensation: React the thioamide (1.0 eq) and α -halocarbonyl (1.05 eq) in dry dimethoxyethane (DME) with NaHCO3​ (2.0 eq) at room temperature for 12 hours[8].

  • Checkpoint Validation: Sample the reaction for LC-MS. Confirm the disappearance of starting materials and the presence of the[M+18] hydroxythiazoline peak.

  • Activation: Cool the reaction mixture to -20°C. Sequentially add anhydrous pyridine (3.0 eq) followed dropwise by trifluoroacetic anhydride (TFAA, 1.5 eq)[7]. Stir for 30 minutes. Causality: TFAA converts the resistant hydroxyl group into a highly reactive trifluoroacetate leaving group.

  • Elimination: Add triethylamine (TEA, 3.0 eq) dropwise at -20°C, then allow the mixture to warm to room temperature over 2 hours. Causality: TEA promotes the E2 elimination of the trifluoroacetate, forcing aromatization.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3x), dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. Available at: [Link]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction - ResearchGate. Available at:[Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles - IntechOpen. Available at:[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of Thiazole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and often complex challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and often complex challenges encountered during the purification of thiazole carboxylic acids. Drawing from established chemical principles and field-proven experience, this resource offers troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the purity and yield of your target compounds.

Introduction: The Unique Purification Challenges

Thiazole carboxylic acids are a vital class of heterocyclic compounds, serving as key building blocks in medicinal chemistry and materials science.[1] However, their purification is frequently complicated by a unique combination of chemical properties:

  • Amphoteric Nature: The presence of both a weakly basic thiazole ring and an acidic carboxylic acid group can lead to zwitterion formation.[2][3] This significantly impacts solubility, often making them poorly soluble in both aqueous and common organic solvents, complicating both crystallization and chromatography.

  • High Polarity: These molecules are often highly polar, which can cause them to streak on silica gel TLC plates and elute poorly during normal-phase column chromatography.[4][5]

  • Thermal Instability: Certain thiazole carboxylic acids are susceptible to decarboxylation upon heating, a reaction where the carboxylic acid group is lost as CO2.[6][7] This is a critical consideration during solvent removal and recrystallization steps that involve heating.

  • Complex Impurity Profiles: Syntheses can result in a variety of impurities, including unreacted starting materials, regioisomers, and side-products from the thiazole ring formation (Hantzsch synthesis is a common route).[5][8][9][10]

This guide will address these core challenges through a series of practical, question-and-answer-based sections.

Section 1: Troubleshooting Purification Workflows

This section provides solutions to specific, hands-on problems you might encounter during the purification process.

Issue 1: My thiazole carboxylic acid is insoluble in everything! How do I recrystallize it?

This is a classic problem stemming from the compound's zwitterionic character and/or high crystal lattice energy.

Causality: At its isoelectric point (the pH at which the molecule has a net-zero charge), the compound exists as a zwitterion, which can lead to strong intermolecular interactions and very low solubility.[11]

Solutions:

  • pH-Adjusted Recrystallization:

    • Principle: Temporarily convert the compound to its more soluble salt form (either the carboxylate or the protonated thiazole) to get it into solution, then regenerate the neutral, less soluble form to induce crystallization.

    • Protocol:

      • Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the soluble carboxylate salt.

      • If insoluble impurities are present, perform a filtration at this stage.

      • Slowly acidify the clear filtrate with a dilute acid (e.g., 1M HCl) dropwise, with vigorous stirring, until the pH corresponding to the isoelectric point is reached, causing the purified product to precipitate.[12][13][14]

      • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • High-Boiling Point Polar Aprotic Solvents:

    • Principle: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can sometimes dissolve highly polar, stubborn compounds at elevated temperatures.

    • Caution: Use with care. High temperatures can cause decarboxylation.[6] Always test the thermal stability of your compound on a small scale first. After dissolution, an anti-solvent (like water or an ether) can be carefully added to induce precipitation.

  • Mixed-Solvent Systems:

    • Principle: Use a "good" solvent to dissolve the compound, then add a "poor" solvent (an "anti-solvent") to the point of saturation to induce crystallization upon cooling.[15]

    • Example System: Dissolve the compound in a minimal amount of hot ethanol ("good" solvent) and then add water ("poor" solvent) dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to clarify and then allow to cool slowly.[13][15][16]

Issue 2: My compound streaks badly on silica TLC and won't elute from a silica gel column.

This is a hallmark of polar, acidic, and/or basic compounds interacting strongly with the acidic silica gel surface.

Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic. Basic nitrogen atoms in the thiazole ring can interact strongly via acid-base interactions, while the carboxylic acid can engage in strong hydrogen bonding. This leads to poor chromatography, characterized by tailing, streaking, or irreversible adsorption.[4][17]

Solutions:

  • Mobile Phase Modification:

    • Principle: Add a modifier to the eluent to saturate the active sites on the silica or to modulate the ionization state of your compound.

    • For Acidity: Add a small amount of acetic acid or formic acid (typically 0.1-1%) to the mobile phase.[4][18] This protonates the carboxylate form, reducing its interaction with silica, and can improve peak shape.

    • For Basicity: Add a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia solution to your polar solvent (e.g., methanol).[4] This neutralizes the acidic silanol sites, preventing the basic thiazole nitrogen from sticking.

  • Switch the Stationary Phase:

    • Principle: Use a stationary phase that is less prone to strong interactions with your compound.

    • Reversed-Phase (C18) Chromatography: This is often the best solution.[4] The compound is separated on a non-polar stationary phase using a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).[4][9] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is common to ensure good peak shape.[4]

    • Alumina: Neutral or basic alumina can be an effective alternative to silica for basic compounds.[4]

Workflow Diagram: Troubleshooting Chromatography Issues

chromatography_troubleshooting start Crude Compound Streaks on Silica TLC mod Modify Mobile Phase start->mod switch_sp Switch Stationary Phase start->switch_sp esterify Consider Derivatization (Esterification) start->esterify acid_mod Add Acetic/Formic Acid (0.1-1%) mod->acid_mod base_mod Add Triethylamine/Ammonia (0.1-1%) mod->base_mod success Successful Purification mod->success If successful c18 Reversed-Phase (C18) switch_sp->c18 alumina Neutral/Basic Alumina switch_sp->alumina switch_sp->success If successful ester_note Temporarily removes acidic proton, reduces polarity. Requires subsequent hydrolysis. esterify->ester_note esterify->success If successful

Caption: Decision tree for troubleshooting chromatographic purification.

Issue 3: I'm losing my product during workup, and my yield is very low.

This often points to issues with solubility during acid-base extractions or unforeseen reactions like decarboxylation.

Causality: The amphoteric nature of thiazole carboxylic acids means their solubility in aqueous and organic layers is highly dependent on pH.[19][20] It's easy to lose the product in the wrong phase if the pH is not carefully controlled. Heating acidic solutions of the product can also lead to yield loss through decarboxylation.[6]

Solutions:

  • Optimize Acid-Base Extraction:

    • Principle: Use the correct base to extract your acidic product into the aqueous layer, and ensure complete precipitation upon re-acidification.

    • Protocol Insight: Use a weak base like sodium bicarbonate (NaHCO₃) to selectively extract the carboxylic acid, leaving less acidic or neutral impurities in the organic layer.[19][21][22] After separating the layers, cool the aqueous layer in an ice bath before slowly acidifying to minimize the solubility of your product and ensure maximum precipitation.[14] Test the aqueous phase with a drop of acid first; if precipitation occurs, your product is there.

    • Self-Validation: Before discarding any layer, spot it on a TLC plate to confirm the absence of your product.

  • Avoid High Temperatures:

    • Principle: Minimize heat exposure, especially under acidic or basic conditions, to prevent degradation.

    • Practical Steps: When removing solvents, use a rotary evaporator at a moderate temperature (e.g., <40-50°C). If you must heat a solution for recrystallization, do so for the minimum time required to achieve dissolution.

Data Summary: Common Purification Techniques
TechniquePrincipleBest For...Key Causality & Expert Tip
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[15]Removing minor impurities from a solid crude product.Challenge: Poor solubility due to zwitterion formation. Tip: Use pH-adjusted recrystallization. Dissolve in dilute base, filter, and re-precipitate by adding acid to the isoelectric point.[12][14]
Acid-Base Extraction Manipulating the solubility of acidic/basic compounds by converting them to their water-soluble salt forms.[19][20][21]Separating the acidic product from neutral or basic impurities.Challenge: Product loss if pH is not precisely controlled. Tip: Use a weak base like NaHCO₃ for extraction. Always cool the aqueous layer before acidification to maximize precipitation yield.[14]
Normal-Phase Chromatography Separation based on polarity, using a polar stationary phase (silica) and a non-polar mobile phase.Separating compounds with moderate polarity differences.Challenge: Strong interaction with acidic silica causes streaking/retention.[4] Tip: Add 0.5-1% acetic or formic acid to the eluent to suppress ionization and improve peak shape.[4][18]
Reversed-Phase Chromatography Separation based on hydrophobicity, using a non-polar stationary phase (C18) and a polar mobile phase.Purifying highly polar, acidic, or basic compounds that behave poorly on silica.[4]Challenge: Finding suitable conditions. Tip: This is often the most reliable method. Start with a water/acetonitrile gradient containing 0.1% formic acid.[4][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? Common impurities include unreacted starting materials (like α-haloketones and thioamides/thiourea), residual solvents, and side-products from the synthesis.[8] Depending on the specific synthetic route, regioisomers or by-products from over-reaction can also be present.[5][10]

Q2: How can I effectively monitor the purification process? Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of column chromatography fractions or checking the progress of a recrystallization.[8] For a more robust, quantitative assessment of final purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[9]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs if the solution is cooled too quickly or if impurities are present that depress the melting point.[15] Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount more of the "good" solvent.

  • Allow the solution to cool much more slowly (e.g., by insulating the flask).

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[4]

  • If available, add a single seed crystal of the pure compound.[8]

Q4: Can I just esterify my carboxylic acid to make it easier to purify? Yes, this is a valid strategy. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the acidic proton and significantly reduces the compound's polarity. This makes it much more amenable to standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid using basic conditions (e.g., NaOH in methanol/water).[13] Be aware that this adds two steps to your synthesis (esterification and hydrolysis) and you must ensure your molecule is stable to the hydrolysis conditions.

Diagram: Zwitterion Formation and its Impact on Purification

zwitterion_effect cluster_low_ph Low pH (Acidic) cluster_iso Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Cationic Form Thiazole-N is Protonated -COOH is Neutral Soluble in Aqueous Acid zwitterion Zwitterionic Form Thiazole-N is Protonated (+) -COO⁻ is Deprotonated (-) Poorly Soluble low_ph->zwitterion Add Base zwitterion->low_ph Add More Acid high_ph Anionic Form Thiazole-N is Neutral -COO⁻ is Deprotonated Soluble in Aqueous Base zwitterion->high_ph Add More Base purification This pH-dependent solubility is the key principle behind acid-base extraction and pH-adjusted recrystallization. high_ph->zwitterion Add Acid

Caption: The effect of pH on the ionization state and solubility of a thiazole carboxylic acid.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • BenchChem. (2025). Confirming the Purity of 2-(1-Aminoethyl)
  • University of Colorado Boulder. Acid-Base Extraction.1.
  • LibreTexts. ACID-BASE EXTRACTION.
  • BenchChem. (2025).
  • New Drug Approvals. (2016).
  • Wikipedia. Acid–base extraction.
  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • BenchChem. (2025).
  • California State University, Sacramento. Liquid/liquid Extraction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Chem-Impex. Thiazole-5-carboxylic acid.
  • Sepux. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • RSC Publishing. (2012).
  • ResearchGate. (1991). Amino acid/zwitterion equilibria II: Vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids.
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal.
  • PubMed. (1978). [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids].
  • Reddit. (2019).

Sources

Troubleshooting

Technical Support Center: pH Adjustment for Dissolving 2-Aryl Thiazolidine-4-Carboxylic Acids

Welcome to the technical support guide for handling 2-aryl thiazolidine-4-carboxylic acids. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-aryl thiazolidine-4-carboxylic acids. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this important class of compounds. Our goal is to move beyond simple instructions and provide a causal understanding of the experimental choices you make at the bench.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of 2-aryl thiazolidine-4-carboxylic acids.

Q1: Why is my 2-aryl thiazolidine-4-carboxylic acid insoluble in neutral water (pH ~7)?

A: 2-Aryl thiazolidine-4-carboxylic acids are zwitterionic at or near neutral pH. This means the molecule contains both a positively charged group (the protonated thiazolidine nitrogen) and a negatively charged group (the deprotonated carboxylic acid). In the zwitterionic state, strong intermolecular electrostatic attractions occur between the positive and negative charges of adjacent molecules, forming a crystal lattice structure that is very stable and resistant to being broken down by water molecules. This is why zwitterions often exhibit their lowest aqueous solubility at their isoelectric point (pI), the pH at which the net charge is zero.[1]

Q2: How does adjusting the pH help dissolve these compounds?

A: Adjusting the pH moves the molecule out of its zwitterionic state and into a form that is a net-charged salt, which is significantly more soluble in water.

  • Adding a base (increasing pH): This deprotonates the positively charged thiazolidine nitrogen (R-NH2+ -> R-NH). The molecule now has a net negative charge due to the carboxylate group (COO-), forming a soluble salt (e.g., a sodium or potassium salt).

  • Adding an acid (decreasing pH): This protonates the negatively charged carboxylate group (COO- -> COOH). The molecule now has a net positive charge due to the thiazolidine nitrogen (R-NH2+), forming a different soluble salt (e.g., a hydrochloride or trifluoroacetate salt).

The solubility of ionizable drugs is directly influenced by the pH of the solution.[2][3] For carboxylic acids, increasing the pH above the pKa leads to the formation of a soluble salt, thereby increasing solubility.[4][5]

Q3: What are the typical pKa values for the functional groups in a thiazolidine-4-carboxylic acid?

A: The molecule has two key ionizable groups: the carboxylic acid and the secondary amine within the thiazolidine ring.

Functional GroupApproximate pKa RangePredominant State at pH 7
Carboxylic Acid (-COOH)1.5 - 2.5[6][7][8]Deprotonated (Anionic, -COO⁻)
Thiazolidine Nitrogen (-NH-)5.8 - 6.3[7][8]Protonated (Cationic, -NH₂⁺)

Table 1: Approximate pKa values for the ionizable centers of thiazolidine-4-carboxylic acids.

As shown, at neutral pH, the carboxylic acid is well above its pKa (and thus negatively charged), while the thiazolidine nitrogen is near or slightly above its pKa (and thus predominantly positively charged), confirming the zwitterionic nature.

Q4: So, should I use an acid or a base to dissolve my compound?

A: For most applications, using a base is the recommended starting point. Gently raising the pH to between 8 and 9 is typically sufficient to deprotonate the thiazolidine nitrogen, leaving a net negative charge and forming a highly soluble carboxylate salt. This approach is generally less harsh than using strong acids.

Using a strong acid (e.g., adjusting to pH < 1.5) is also a valid strategy to achieve full protonation of the carboxylate group, but extreme pH values should be approached with caution.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the dissolution process.

Problem 1: My compound dissolves upon adding a base, but it crashes out (precipitates) after a few minutes or upon standing.
  • Cause: The most likely cause is that the pH of the solution has drifted back down towards the isoelectric point. This can happen if the solution absorbs atmospheric carbon dioxide (CO₂), which forms carbonic acid in water and lowers the pH. It can also occur if the initial amount of base was insufficient to create a stable, buffered solution.

  • Solution:

    • Use a Buffer: Instead of just adding a base (like NaOH), dissolve your compound in a suitable buffer system with a pKa value near your target pH. For a target pH of 8-9, a buffer like Tris-HCl (pKa ~8.1) or borate (pKa ~9.2) is an excellent choice. This will resist pH changes.

    • Re-adjust and Monitor: If not using a buffer, re-check the pH of your solution after letting it stand for 5-10 minutes. Add a small amount of additional base if needed to bring it back to the target pH.

    • Increase Final pH: Try increasing the final target pH slightly (e.g., from 8.0 to 8.5 or 9.0) to move further away from the isoelectric point and provide a larger buffer against pH drift.

Problem 2: I'm concerned about the chemical stability of my compound at high or low pH. Can the thiazolidine ring open?
  • Cause: This is a valid concern. The thiazolidine ring is formed from the condensation of cysteine and an aldehyde. This reaction is reversible, and the ring is susceptible to hydrolysis (opening) under certain conditions, particularly at acidic pH values (pH 3-5).[9] Some studies indicate that the stability is highly dependent on the nature of the 2-aryl substituent.[9] While many thiazolidine linkages are stable at neutral and physiological pH, prolonged exposure to harsh acidic or basic conditions should be avoided.[10][11]

  • Solution:

    • Minimize Exposure Time: Prepare your stock solutions fresh and use them as quickly as possible. Avoid long-term storage of the compound in highly acidic or basic solutions.

    • Use the Mildest Effective pH: Determine the minimum pH adjustment needed for dissolution. Start at pH 8.0 and only increase if necessary. Avoid excessively high pH (e.g., >10) unless required and validated for your specific molecule.

    • Store Frozen: Once dissolved, aliquot your stock solution and store it at -20°C or -80°C to dramatically slow down any potential degradation.

    • Analytical Confirmation: If stability is a critical parameter for your experiments, use techniques like HPLC or LC-MS to confirm the integrity of your compound after dissolution and storage.

Problem 3: I've adjusted the pH to 9.0, but my compound is still not fully dissolved or the solubility is very low.
  • Cause: While pH is the primary factor, other properties can limit solubility. Highly lipophilic (greasy) 2-aryl substituents can significantly decrease overall aqueous solubility, even when the molecule is in its salt form.[12][13] The compound may also be polymorphous, with one crystal form being less soluble than another.

  • Solution:

    • Introduce a Co-solvent: After adjusting the pH, try adding a small amount of a water-miscible organic solvent. Start with 5-10% (v/v) of DMSO, DMF, or ethanol. These solvents can help break up the intermolecular forces of the lipophilic portions of the molecules.

    • Gentle Warming and Sonication: After pH adjustment, gently warm the solution (e.g., to 30-40°C) while sonicating in a water bath. This provides energy to overcome the crystal lattice energy and can significantly speed up dissolution. Do not boil the solution.

    • Check Compound Purity: Impurities can sometimes inhibit dissolution. Confirm the purity of your starting material.

Visualizing the Dissolution Strategy

The following diagrams illustrate the core concepts and workflows for dissolving your 2-aryl thiazolidine-4-carboxylic acid.

Ionization States vs. pH

G cluster_low_ph Low pH (< 2) cluster_neutral_ph Near Isoelectric Point (pH ~4-7) cluster_high_ph High pH (> 8) low_ph Net Positive Charge (Soluble Salt) Structure: R-NH2+ R'-COOH neutral_ph Zwitterionic (Poorly Soluble) Structure: R-NH2+ R'-COO- low_ph->neutral_ph Add Base neutral_ph->low_ph Add Acid high_ph Net Negative Charge (Soluble Salt) Structure: R-NH R'-COO- neutral_ph->high_ph Add Base high_ph->neutral_ph Add Acid

Caption: Ionization states of 2-aryl thiazolidine-4-carboxylic acids at different pH ranges.

Troubleshooting Workflow

Workflow start Start: Compound is Insoluble in Water add_base Add 0.1M NaOH dropwise to target pH 8.0-9.0 start->add_base check_dissolved Is compound fully dissolved? add_base->check_dissolved check_stable Does it remain dissolved after 10 min? check_dissolved->check_stable Yes low_solubility Problem: Still not dissolved or low solubility check_dissolved->low_solubility No success Success: Solution is ready. Store appropriately. check_stable->success Yes precipitates Problem: Precipitation Occurs check_stable->precipitates No use_buffer Action: Redissolve in a suitable buffer (e.g., Tris) precipitates->use_buffer use_buffer->success add_cosolvent Action: Add 5-10% co-solvent (DMSO, Ethanol) and/or gently warm/sonicate low_solubility->add_cosolvent add_cosolvent->success

Caption: Step-by-step troubleshooting workflow for dissolving the target compounds.

Experimental Protocols

Protocol 1: Standard Dissolution Using pH Adjustment

This protocol is for preparing a working solution when the final concentration is known.

  • Weigh Compound: Accurately weigh the required amount of the 2-aryl thiazolidine-4-carboxylic acid and place it in a suitable volumetric flask.

  • Add Solvent: Add approximately 70-80% of the final required volume of high-purity water (or your desired aqueous buffer system). The compound will likely remain as a suspension.

  • Initial pH Reading: Place a calibrated pH probe into the suspension.

  • Adjust pH: While stirring gently, add a low-concentration basic solution (e.g., 0.1 M or 1.0 M NaOH) drop by drop. Monitor the pH closely. Continue adding the base until the solid material completely dissolves and the pH is stable in the target range (e.g., pH 8.5).

  • Final Volume: Once the compound is fully dissolved, add water (or buffer) to reach the final target volume (q.s.).

  • Final pH Check: Mix the solution thoroughly and perform a final pH check. Adjust if necessary.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any micro-particulates before use or storage.

Protocol 2: Preparation of a Concentrated Stock Solution in a Buffer

This protocol is ideal for creating a stable, concentrated stock that can be diluted later.

  • Choose Buffer: Select a buffer with a pKa value close to your target pH (e.g., Tris buffer for a target pH of 8.0-8.5). Prepare the buffer at the desired concentration (e.g., 50 mM).

  • Weigh Compound: Weigh the 2-aryl thiazolidine-4-carboxylic acid into a glass vial or beaker.

  • Add Buffer: Add a volume of the prepared buffer sufficient to create a concentrated, but not supersaturated, solution (e.g., to make a 10 mM or 100 mM stock).

  • Facilitate Dissolution: Use a vortex mixer or a magnetic stirrer to agitate the suspension. If needed, gently warm the vial in a 30-40°C water bath or sonicate for 5-10 minute intervals until the solid is completely dissolved.

  • Verify pH: Check the pH of the final stock solution to ensure it is within the desired range. The buffer should prevent significant pH shifts.

  • Store Properly: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to maintain stability.

References

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications (RSC Publishing). Available from: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available from: [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. PMC. Available from: [Link]

  • Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R... ResearchGate. Available from: [Link]

  • How to desalt zwitterions? ResearchGate. Available from: [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. MDPI. Available from: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available from: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications. Available from: [Link]

  • Preparation of Biocompatible Zwitterionic Block Copolymer Vesicles by Direct Dissolution in Water and Subsequent Silicification within Their Membranes. ACS Publications. Available from: [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available from: [Link]

  • L(-)-Thiazolidine-4-carboxylic acid CAS:34592-47-7. Jinan Future chemical Co.,Ltd. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available from: [Link]

  • Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. ORBi. Available from: [Link]

  • Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions. Chemical Papers. Available from: [Link]

  • desalting a zwitterion compound by HPLC? Chromatography Forum. Available from: [Link]

  • (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]

  • Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available from: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Thiazolidine-2-thione-4-carboxylic acid. PubChem. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Carbamoyl-1,3-thiazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9). Due to its unique structural topology, this heterocyclic building block presents significant solubility challenges. This document provides mechanistically grounded troubleshooting, self-validating protocols, and decision-making frameworks to ensure experimental integrity.

Mechanistic Overview: The Causality of Poor Solubility

To dissolve a molecule effectively, one must first understand why it resists solvation. The poor solubility of 2-carbamoyl-1,3-thiazole-4-carboxylic acid in standard solvents is driven by its high crystal lattice energy, which is a direct consequence of its functional groups:

  • Extensive Hydrogen Bonding: The molecule possesses a 2-carbamoyl group (-CONH₂) acting as both a strong hydrogen bond donor and acceptor, alongside a 4-carboxylic acid (-COOH) that readily forms stable intermolecular dimers.

  • Rigid Planar Core: The thiazole ring provides a rigid, planar aromatic core that facilitates tight π−π stacking in the solid state.

  • Amphiphilic Conflict: While the functional groups are hydrophilic, the thiazole core is hydrophobic. In purely protic solvents (like water or ethanol), the solvent cannot overcome the strong intermolecular H-bonds of the crystal lattice. In non-polar solvents (like hexane or dichloromethane), the solvent lacks the dipole moment required to solvate the polar functional groups[1].

The Solution: Successful dissolution requires disrupting this lattice using polar aprotic co-solvents (which act as powerful H-bond acceptors without donating) or chemical deprotonation (converting the acid to an ionic salt to leverage ion-dipole interactions with water)[1],[2].

Troubleshooting Guides & FAQs

Q1: Why does the compound form a cloudy suspension in standard organic solvents like dichloromethane (DCM) or ethanol? A1: The compound's intermolecular H-bonding network is too strong for these solvents to break. DCM is non-polar and cannot disrupt the carbamoyl-carboxylic acid dimers. Ethanol, while protic, primarily competes for H-bonds but lacks the necessary dipole moment to fully solvate the thiazole core, resulting in moderate to poor solubility[1].

Q2: What is the optimal co-solvent system for preparing high-concentration stock solutions? A2: Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—are mandatory for high-concentration stocks. DMSO acts as a powerful hydrogen-bond acceptor via its oxygen atom, effectively solvating the carbamoyl and carboxylic protons. Critical Note: Hygroscopic moisture in older, previously opened DMSO bottles significantly reduces the solubility of thiazole-carboxylic acids; always use anhydrous, newly opened DMSO[3].

Q3: How can I achieve high aqueous solubility for cell-based or in vivo assays without exceeding the 1% DMSO toxicity threshold? A3: You must convert the free acid into an alkaline salt. By adding exactly 1.0 equivalent of a strong base (e.g., NaOH or KOH), you deprotonate the 4-carboxylic acid. The resulting sodium or potassium salt disrupts the crystal lattice and interacts strongly with water, dramatically increasing aqueous solubility (often up to 50-60 mg/mL) while remaining non-toxic for biological assays[2].

Q4: Does heating the solvent help the dissolution process? A4: While heating increases the thermodynamic solubility limit, extreme caution is advised. Thiazole-carboxylic acids can undergo thermal decarboxylation if subjected to prolonged heating above 60°C, especially in polar aprotic environments[1]. Ultrasonication at room temperature is the preferred kinetic accelerant[3].

Quantitative Data Presentation

The following table summarizes the expected behavior of 2-carbamoyl-1,3-thiazole-4-carboxylic acid across various solvent systems to aid in experimental planning.

Solvent SystemDielectric Constant ( ε )H-Bond Acceptor CapacityExpected SolubilityRecommended Application
Water (pH 4.0) 80.1High (Protic)< 1 mg/mLNot recommended
Ethanol (100%) 24.5Moderate (Protic)1 - 5 mg/mLLow-concentration extractions
Dichloromethane 8.9Very Low< 0.1 mg/mLNot recommended
DMSO (Anhydrous) 46.7Very High (Aprotic)> 50 mg/mLMaster stock preparation[3]
DMSO / Water (5/95) ~80High2 - 10 mg/mLIn vitro biochemical assays
Aqueous NaOH (1.0 eq) 80.1High (Ionic System)> 50 mg/mLIn vivo dosing / Cell culture[2]

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems .

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol for chemical synthesis or as a precursor for serial dilutions.

  • Preparation: Weigh the required mass of 2-carbamoyl-1,3-thiazole-4-carboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO [3]. Do not use DMSO that has been stored unsealed, as absorbed atmospheric water will crash the compound out of solution.

  • Kinetic Agitation: Subject the vial to ultrasonication in a room-temperature water bath for 10–15 minutes. Avoid letting the bath temperature exceed 40°C to prevent degradation[1].

  • Self-Validation (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If you see a solid, visible beam of light scattering through the liquid, micro-crystals are still present. Continue sonication until the laser passes through invisibly, confirming true molecular dissolution.

Protocol B: Preparation of a 10 mM Aqueous Solution via Salt Formation

Use this protocol for biological assays requiring purely aqueous environments.

  • Suspension: Suspend the free acid in 80% of the final target volume of Deionized (DI) water. The solution will appear highly cloudy.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. The stoichiometric target is exactly 1.0 molar equivalent of base to the carboxylic acid.

  • Equilibration: Allow the solution to stir for 15 minutes to ensure complete deprotonation and salt formation[2].

  • Self-Validation (pH & Clarity): The dissolution is complete and stable when the solution achieves absolute optical clarity. Verify the pH using a calibrated meter; it should stabilize between 7.2 and 7.5. If the pH drops below 6.5, deprotonation is incomplete, and trace amounts of base must be added.

  • Volume Adjustment: Bring the solution to the final target volume with DI water or your chosen assay buffer.

Workflow Visualization

The following decision tree provides a logical framework for selecting the appropriate co-solvent strategy based on your downstream experimental requirements.

G Start Target: Dissolve 2-carbamoyl-1,3-thiazole- 4-carboxylic acid App Determine Downstream Application Start->App InVitro Biological Assays (Aqueous Requirement) App->InVitro In Vitro / In Vivo Synthesis Chemical Synthesis (Organic Environment) App->Synthesis Reaction Setup DMSO DMSO/Water Co-solvent (Max 1-5% DMSO) InVitro->DMSO Low Target Conc. Salt Alkaline Salt Formation (Add 1.0 eq. NaOH/KOH) InVitro->Salt High Target Conc. PolarAprotic Polar Aprotic Solvents (100% DMF, DMSO) Synthesis->PolarAprotic Neutral Cond. Base Organic Base Addition (DIPEA, TEA in DCM/THF) Synthesis->Base Basic Cond.

Decision tree for selecting co-solvent and dissolution strategies based on downstream applications.

References

Sources

Troubleshooting

Part 1: Diagnostic Q&amp;A – Understanding the Causality of Precipitation

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals facing solubility and precipitation issues with thiazole-containing comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals facing solubility and precipitation issues with thiazole-containing compounds in aqueous biochemical assays.

Thiazole derivatives are ubiquitous in medicinal chemistry, but their planar, lipophilic nature often leads to strong intermolecular π−π stacking and poor aqueous solvation. When transitioning these compounds from organic storage solvents (like DMSO) into aqueous assay buffers, researchers frequently encounter rapid precipitation, leading to erratic bioassay results, false negatives, and poor dose-response curves.

Q1: My thiazole compound is precipitating inside my 100% DMSO stock solution before I even add it to the buffer. Why is this happening? A1: This is almost always a solvent integrity issue. DMSO is highly hygroscopic; every time the bottle is opened, it absorbs atmospheric moisture. Even a small percentage of water drastically increases the dielectric constant of the solvent, reducing its solvating power for hydrophobic thiazoles and causing them to crash out[1].

  • Solution: Always use fresh, anhydrous, high-purity DMSO[1]. Aliquot your master stocks into single-use volumes and store them at -20°C or -80°C in tightly sealed, light-protected tubes to prevent freeze-thaw cycles and moisture ingress[2].

Q2: The compound is fully dissolved in DMSO, but the moment I spike it into my aqueous cell culture media or assay buffer, it forms a cloudy precipitate. How do I prevent this? A2: You are observing "precipitation upon dilution," driven by the Ouzo effect [3]. When a highly concentrated DMSO solution is spiked directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic thiazole molecules stranded in a high-dielectric environment. This triggers liquid-liquid phase separation, creating metastable amorphous dispersions that rapidly nucleate into insoluble crystals[3].

  • Solution: Avoid direct large-fold dilutions (e.g., 100x to 1x in a single step). Instead, perform an intermediate serial dilution in DMSO to lower the absolute concentration of the compound before it ever touches the aqueous phase[2][4]. Furthermore, add the compound to pre-warmed media with rapid vortexing to disperse the solvent quickly and prevent localized supersaturation[5].

Q3: Serial dilution isn't enough; my compound still precipitates at the required assay concentration. What chemical interventions can I use? A3: If physical dilution fails, you must alter the thermodynamic environment of the compound using formulation strategies:

  • Cyclodextrin Inclusion: Cyclodextrins (like HP- β -CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic thiazole ring spontaneously enters this cavity, driven by the displacement of high-enthalpy water molecules, forming a thermodynamically stable host-guest inclusion complex[6]. This masks the hydrophobic surface area, preventing aggregation[7].

  • Surfactants: Non-ionic surfactants like Tween-20 or Transcutol HP can form micelles that encapsulate the thiazole compound, significantly increasing its apparent aqueous solubility[8].

Part 2: Visualizing the Troubleshooting Logic

Troubleshooting Start Observe Precipitation Upon Aqueous Dilution CheckDMSO Is DMSO fresh & anhydrous? Start->CheckDMSO ReplaceDMSO Replace with High-Purity DMSO CheckDMSO->ReplaceDMSO No DilutionStrategy Evaluate Dilution Strategy CheckDMSO->DilutionStrategy Yes SerialDilution Perform Intermediate Serial Dilutions DilutionStrategy->SerialDilution Direct Spike Used Formulation Apply Formulation Strategies DilutionStrategy->Formulation Already Serial Cyclodextrin Use HP-β-CD Inclusion Complex Formulation->Cyclodextrin Surfactant Add Surfactants (Tween 20/80) Formulation->Surfactant

Workflow for resolving thiazole precipitation during aqueous dilution.

Mechanism Thiazole Free Thiazole (Hydrophobic, Aggregates) Complex Inclusion Complex (Water Soluble) Thiazole->Complex Thermodynamic Equilibration CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bioassay Aqueous Bioassay (No Precipitation) Complex->Bioassay Dilution

Thermodynamic pathway of cyclodextrin-thiazole inclusion complexation.

Part 3: Quantitative Data on Solubility Enhancement

The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of highly hydrophobic thiazole derivatives.

Formulation StrategyMechanism of ActionTypical Fold-Enhancement in Aqueous SolubilityBioassay Compatibility Considerations
Intermediate Serial Dilution Prevents localized supersaturation and Ouzo-effect nucleation[3][4].2x – 5xHigh. Ensures constant final DMSO concentration (e.g., 0.5%) across all wells.
Tween-20 / Tween-80 (0.1% - 1%) Micellar encapsulation of the hydrophobic thiazole core[8].10x – 50xModerate. Surfactants can lyse cells or denature target proteins at high concentrations.
HP- β -Cyclodextrin (10% - 20% w/v) Host-guest inclusion complexation shielding the π -system[6][9].50x – 1000x+High. Generally recognized as safe (GRAS) and highly compatible with live-cell assays.
Co-solvents (DMSO + EtOH) Modulates the bulk dielectric constant of the solvent system[5].5x – 10xModerate. High organic solvent loads can induce cellular toxicity or artifacts.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. If a compound precipitates microscopically, it will scatter light. Validation Step: After executing either protocol below, examine your final assay plate under a stereomicroscope or measure the optical density at 600 nm (OD600). A true solution will be optically clear; an Ouzo-dispersion or micro-precipitate will exhibit the Tyndall effect (light scattering).

Protocol A: Intermediate Serial Dilution in DMSO

Use this protocol to prevent precipitation caused by rapid solvent polarity shifts during dose-response assays.

  • Prepare Master Stock: Dissolve the thiazole compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a 37°C water bath for 5-10 minutes to ensure complete dissolution[1].

  • Prepare Dilution Series in DMSO:

    • Set up a row of PCR tubes (small volume tubes minimize surface adsorption)[4].

    • Transfer 10 µL of 100% DMSO into tubes 2 through 10.

    • Add 20 µL of the 10 mM master stock to tube 1.

    • Transfer 10 µL from tube 1 to tube 2, mix by pipetting up and down 5 times. Repeat this 1:1 serial dilution down the line[4].

  • Aqueous Transfer (The Critical Step):

    • Prepare your final assay plate containing the aqueous buffer/media.

    • Transfer a fixed, small volume (e.g., 1 µL) from each DMSO dilution tube directly into the corresponding well containing 99 µL of pre-warmed aqueous buffer.

    • Causality Note: By doing this, the final DMSO concentration remains universally constant (1%) across all doses, and the lower-dose wells never experience the supersaturation shock that causes precipitation[4].

Protocol B: Preparation of Thiazole-Cyclodextrin Inclusion Complexes

Use this protocol when the compound's inherent aqueous solubility is lower than your required assay concentration.

  • Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your aqueous assay buffer to a final concentration of 10% to 20% (w/v). Stir until completely clear.

  • Equilibration: Slowly add the solid thiazole compound (or a highly concentrated DMSO spike) to the stirring HP- β -CD solution. The ideal molar ratio of drug to cyclodextrin is typically between 1:1 and 1:3[5].

  • Complexation: Stir the mixture continuously at room temperature (or 37°C if stability permits) for 24 to 72 hours. Causality Note: Inclusion complexation is an equilibrium-driven thermodynamic process; sufficient time is required for the water molecules inside the CD cavity to be displaced by the thiazole ring[5][7].

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated thiazole compound.

  • Quantification: Determine the final concentration of the dissolved inclusion complex using UV-Vis spectroscopy or HPLC against a standard curve.

References

  • ACS Publications. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. The Journal of Physical Chemistry B. Available at: [Link]

  • NanoTemper Technologies. Ligand serial dilution. NanoTemper Support. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

  • Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl) thiazole complex: A novel system for drug transport. Semantic Scholar. Available at: [Link]

  • Thiazole derivative based topical nanoemulgel for inhibition of bacterial virulence in surface infections. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Thiazole Cleavage During Reduction Reactions

Welcome to the Application Support Center. Thiazole rings are ubiquitous in medicinal chemistry and natural product synthesis, but their inherent susceptibility to reductive ring-opening—specifically C-S bond cleavage—po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Thiazole rings are ubiquitous in medicinal chemistry and natural product synthesis, but their inherent susceptibility to reductive ring-opening—specifically C-S bond cleavage—poses a significant challenge during synthetic sequences. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to preserve thiazole integrity during reduction reactions.

Diagnostic Workflow for Thiazole-Tolerant Reductions

Before initiating a reduction on a thiazole-containing substrate, consult the decision matrix below to select the appropriate reagent and avoid catastrophic ring opening.

G Start Goal: Reduce Substrate Preserving Thiazole Ring Type Identify Reduction Type Start->Type Desulf Desulfurization Type->Desulf Imine Imine/Alkene Reduction Type->Imine Carbonyl Carbonyl Reduction Type->Carbonyl Raney Standard Raney Ni (High Cleavage Risk) Desulf->Raney Avoid Ni2B Deactivated Raney Ni or Ni2B at RT Desulf->Ni2B Preferred Silane Silanes at >80°C (Forms Disulfides) Imine->Silane Avoid Borane NH3-BH3 + B(C6F5)3 at ≤ 45°C Imine->Borane Preferred LiAlH4 LiAlH4 / Na / NH3 (Ring Opening) Carbonyl->LiAlH4 Avoid DIBAL DIBAL-H at -78°C or NaBH4 at 0°C Carbonyl->DIBAL Preferred

Decision tree for selecting reduction conditions to minimize thiazole ring cleavage.

Troubleshooting Guide & Mechanistic Causality

Q: Why does my thiazole ring open during standard Raney® Nickel desulfurization, and how do I prevent it? A: Substrate degradation and ring cleavage are prevalent with standard Raney® Nickel because the highly active nickel surface readily inserts into the sp2 carbon-sulfur bonds of the thiazole ring[1]. Electron-donating substituents exacerbate this by increasing electron density, making the ring more susceptible to reductive cleavage[1]. Solution: Use deactivated Raney® Nickel (pre-treated with acetone or refluxed in ethanol) or switch to milder alternatives like Nickel Boride (Ni2B), generated in situ from sodium borohydride and nickel(II) chloride[1].

Q: I am attempting to reduce an imine adjacent to a thiazole using silanes at elevated temperatures (80-110 °C). LC-MS shows a mass corresponding to a disulfide dimer. What is the mechanism of failure? A: The use of silane reagents at elevated temperatures leads to the direct cleavage of the thiazole ring, exclusively furnishing disulfides[2]. The thermal activation provides enough energy for the hydride source to attack the C2 position, initiating a ring-opening cascade that yields a reactive thiolate, which subsequently oxidizes to a disulfide[2]. Solution: Lower the reaction temperature and change the hydride source. Undesired thiazole cleavage can be successfully minimized by reducing the reaction temperature to 45 °C and utilizing an ammonia borane (NH3·BH3) complex mediated by a strong Lewis acid like tris(pentafluorophenyl)borane (B(C6F5)3)[2].

Q: Can I use alkali metals in liquid ammonia (Birch reduction conditions) to reduce a remote functional group on my thiazole-containing molecule? A: Absolutely not. Reductive cleavage of the carbon-sulfur bond with alkali metals (like sodium) in liquid ammonia is a known method specifically used to intentionally open thiazole rings, yielding substituted propenethiolates[3]. This will quantitatively destroy your starting material.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the impact of various reducing conditions on thiazole integrity, based on optimization studies for 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines and related scaffolds[1][2].

Reduction TaskReagent SystemTemperatureThiazole Cleavage (%)Target Yield (%)Recommendation
Imine Reduction Silanes (e.g., PhSiH3)80–110 °C>95% (Disulfides)<5%❌ Avoid
Imine Reduction NH3·BH3 / Toluene80 °C~40%12%❌ Avoid
Imine Reduction NH3·BH3 + B(C6F5)345 °C<5%51–66%✅ Preferred
Desulfurization Standard Raney® Ni60 °CHighVariable❌ Avoid
Desulfurization Deactivated Raney® Ni20–40 °CLow>80%✅ Preferred
Desulfurization Ni2B (NaBH4 + NiCl2)0–20 °CMinimal>85%✅ Preferred

Validated Experimental Protocols

To ensure reproducibility and self-validation, these protocols incorporate built-in analytical checkpoints.

Protocol A: Chemoselective Imine Reduction Minimizing Cleavage[2]

This protocol utilizes a Lewis acid-mediated borane reduction to prevent the formation of disulfide side products.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the thiazole-containing imine (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add ammonia borane (NH3·BH3, 3.0 equiv). Stir the suspension for 5 minutes at room temperature.

  • Catalyst Addition: Add tris(pentafluorophenyl)borane (B(C6F5)3, 0.05 equiv) as a catalyst.

  • Temperature Control (Critical Step): Heat the reaction mixture strictly to 45 °C . Causality: Exceeding 45 °C significantly increases the kinetic rate of C-S bond cleavage over the desired imine reduction[2].

  • Monitoring (Self-Validation): Sample the reaction every 2 hours. Quench the aliquot in methanol and analyze via LC-MS. Look for the desired M+H peak. If a mass corresponding to[2M - 2(thiazole carbons) + S2] appears, the temperature is too high.

  • Cleavage of Aminoborane Intermediate: Once the starting material is consumed, cool to room temperature. The reaction will yield an aminoborane intermediate. Treat the crude mixture with formic acid in acetonitrile (1:10 v/v) for 1 hour to cleave the borane group[2].

  • Workup: Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Mild Desulfurization using Deactivated Raney® Nickel[1]

Designed to minimize ring cleavage by using a less reactive catalyst surface.

  • Catalyst Deactivation: Take commercial Raney® Nickel slurry in water. Wash 3 times with distilled water, followed by 3 times with anhydrous ethanol. To deactivate the highly reactive surface hydrogen, stir the catalyst in acetone for 2 hours, then wash again with ethanol[1].

  • Reaction Setup: To a flask containing the deactivated Raney® Nickel, add a solution of the substituted thiazole in anhydrous ethanol. Use a substrate-to-catalyst weight ratio of 1:1 to 1:2[1].

  • Reaction Execution: Stir the suspension at room temperature (20 °C).

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. Causality: Regular sampling is crucial to avoid over-reduction; prolonged exposure even to deactivated nickel will eventually cleave the thiazole ring[1]. If the reaction stalls, gradually increase the temperature to no more than 40–50 °C[1].

  • Workup: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel (Do not let the filter cake dry out, as Raney Ni is pyrophoric). Concentrate the filtrate to obtain the product.

Frequently Asked Questions (FAQs)

Q: How do substituents on the thiazole ring affect its stability during reduction? A: The electronic properties of substituents dictate ring stability. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, stabilizing the C-S bond against hydride attack and making it more resistant to cleavage[1]. Conversely, electron-donating groups (EDGs) increase electron density, making the ring highly susceptible to reductive cleavage[1].

Q: I need to reduce an ester to an alcohol on a thiazole scaffold. What is the safest hydride source? A: Avoid Lithium Aluminum Hydride (LiAlH4), as its high reactivity and the generation of basic alkoxides can trigger ring opening. Diisobutylaluminum hydride (DIBAL-H) at -78 °C is highly recommended. The low temperature and the electrophilic nature of the aluminum center in DIBAL-H allow for controlled reduction of the carbonyl without engaging the thiazole's sulfur atom.

Q: Are there completely reagent-free alternatives for desulfurization that preserve the ring? A: Yes. Electrochemical methods, specifically anodic desulfurization, offer a controlled, reagent-free alternative that can be highly selective and completely avoids the use of transition metals that typically coordinate to and cleave the thiazole sulfur[1].

References

  • Beilstein Journal of Organic Chemistry. "Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ResearchGate. "Reductive ring opening of thiazoles." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Bioactivity of 2-carbamoyl-1,3-thiazole-4-carboxylic acid

Authored by a Senior Application Scientist Introduction: From Structural Analogy to a Testable Hypothesis The compound 2-carbamoyl-1,3-thiazole-4-carboxylic acid is a novel small molecule with a thiazole scaffold, a core...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: From Structural Analogy to a Testable Hypothesis

The compound 2-carbamoyl-1,3-thiazole-4-carboxylic acid is a novel small molecule with a thiazole scaffold, a core structure present in numerous biologically active compounds.[1][2][3][4][5][6] While direct biological data for this specific molecule is not yet widely available[7], its structural features, particularly the presence of a carboxamide group on a heterocyclic ring system, bear resemblance to known inhibitors of key metabolic enzymes. This structural analogy leads to a compelling and testable hypothesis: 2-carbamoyl-1,3-thiazole-4-carboxylic acid may function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) , a critical enzyme in the NAD+ salvage pathway.[8][9][10]

NAMPT is the rate-limiting enzyme in the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD+.[3][11] As NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling, its dysregulation is a hallmark of various diseases, notably cancer.[11] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway, making NAMPT a prime therapeutic target.[9][11]

This guide provides a comprehensive, step-by-step framework for validating the bioactivity of 2-carbamoyl-1,3-thiazole-4-carboxylic acid, with a focus on its potential as a NAMPT inhibitor. We will objectively compare its performance with a well-characterized and potent NAMPT inhibitor, FK866 , providing supporting experimental data and protocols.

Comparative Compound Profile

Property2-carbamoyl-1,3-thiazole-4-carboxylic acidFK866 (Comparator)
Structure (Structure of FK866 would be depicted here in a publication)
Molecular Formula C5H4N2O3S[7]C21H26N2O2
Molecular Weight 172.18 g/mol 391.51 g/mol [12]
Known Bioactivity Hypothesized NAMPT inhibitorPotent and specific non-competitive NAMPT inhibitor[8][12]
Reported IC50 To be determined0.09 nM (cell-free)[12]; 0.09 - 27.2 nM (in various cell lines)[8]

Experimental Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on a logical progression of experiments, from initial computational predictions to direct target engagement and cellular-level functional assays. This multi-pillar approach ensures a robust and self-validating assessment of the compound's bioactivity.

G cluster_0 Pillar 1: In Silico & Biophysical Validation cluster_1 Pillar 2: Biochemical Validation cluster_2 Pillar 3: Cellular Validation In Silico Docking In Silico Docking Microscale Thermophoresis (MST) Microscale Thermophoresis (MST) In Silico Docking->Microscale Thermophoresis (MST) Predicts Binding Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Microscale Thermophoresis (MST)->Cellular Thermal Shift Assay (CETSA) Quantifies Binding Affinity NAMPT Enzymatic Assay NAMPT Enzymatic Assay Cellular Thermal Shift Assay (CETSA)->NAMPT Enzymatic Assay Confirms Target Engagement Intracellular NAD+ Quantification Intracellular NAD+ Quantification NAMPT Enzymatic Assay->Intracellular NAD+ Quantification Measures Functional Inhibition Cell Viability Assay Cell Viability Assay Intracellular NAD+ Quantification->Cell Viability Assay Assesses Downstream Effects cluster_0 NAMPT Catalysis & Coupled Detection NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ADH Alcohol Dehydrogenase NAD->ADH NADH NADH (Fluorescent) ADH->NADH Inhibitor 2-carbamoyl-1,3-thiazole- 4-carboxylic acid Inhibitor->NAMPT

Caption: Coupled enzymatic assay for NAMPT activity.

Pillar 3: Cellular Validation

Intracellular NAD+ Quantification

Causality: If the compound inhibits NAMPT in cells, it should lead to a measurable decrease in the intracellular pool of NAD+. This assay provides a direct functional readout of the compound's activity in a cellular context. [13][14][15][16][17] Protocol:

  • Seed a cancer cell line (e.g., A2780) in a multi-well plate and treat with various concentrations of 2-carbamoyl-1,3-thiazole-4-carboxylic acid and FK866 for 24-48 hours.

  • Wash the cells with ice-cold PBS.

  • Extract NAD+ from the cells using an acidic extraction method (e.g., with 0.5 M perchloric acid). [13]4. Neutralize the extracts.

  • Quantify the NAD+ levels using a commercial NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent signal. [13][14]6. Normalize the NAD+ levels to the total protein concentration in each sample.

Cell Viability Assay

Causality: The depletion of NAD+ is expected to impair cellular metabolism and ultimately lead to cell death, particularly in cancer cells that are highly reliant on NAMPT. A cell viability assay will determine the cytotoxic effect of the compound. [18][19][20][21] Protocol (MTT Assay):

  • Seed cancer cells (e.g., A2780) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2-carbamoyl-1,3-thiazole-4-carboxylic acid and FK866 for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18]4. Solubilize the formazan crystals with a solubilization solution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Expected Data Summary and Comparison

AssayMetric2-carbamoyl-1,3-thiazole-4-carboxylic acid (Expected Outcome)FK866 (Reference)
Microscale Thermophoresis KdLow µM to high nMLow nM
NAMPT Enzymatic Assay IC50 (cell-free)Low µM to high nM~0.09 nM [12]
Intracellular NAD+ Levels % of ControlDose-dependent decreaseDose-dependent decrease
Cell Viability (A2780 cells) IC50 (72h)Low µM to high nM~2.21 nM

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validate the bioactivity of 2-carbamoyl-1,3-thiazole-4-carboxylic acid as a potential NAMPT inhibitor. By systematically progressing from computational prediction to biophysical, biochemical, and cellular assays, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The direct comparison with the well-established inhibitor FK866 provides a crucial benchmark for evaluating its potency and potential as a novel therapeutic agent. Positive results from this workflow would warrant further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy.

References

  • Nahimana, A., Attinger, A., Aubry, D., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3276-86. [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-42. [Link]

  • Wang, B., Wang, J., Zhang, J., et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 39(11), 1819-1825. [Link]

  • Chandra, V., Das, P., & Suman, S. K. (2014). Identification of novel inhibitors of human NMPRTase from a library of natural compounds. Journal of Molecular Graphics and Modelling, 50, 60-68. [Link]

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1475, 203-216. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit Datasheet. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Camacho-Pereira, J., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(3), 165-177. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. [Link]

  • Kennedy, R., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLoS ONE, 18(3), e0283736. [Link]

  • Fan, Z. J., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(4), 437-440. [Link]

  • Kumar, A., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. [Link]

  • Trotsko, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6489. [Link]

  • Khan, M. A., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]

  • Windshügel, B., et al. (2024). In Silico Study of Camptothecin-Based Pro-Drugs Binding to Human Carboxylesterase 2. Biomolecules, 14(2), 153. [Link]

  • PubChem. 2-carbamoyl-1,3-thiazole-4-carboxylic acid. [Link]

  • Al-Bayati, Z. A. F., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Oman Medical Journal, 40(5). [Link]

  • PatSnap. (2025). What are the new molecules for NAMPT inhibitors? Synapse. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). LinkedIn. [Link]

  • Bowlby, S. C., et al. (2012). Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells. PLoS ONE, 7(6), e40195. [Link]

  • Le, P. M., et al. (2018). Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(11), 5411-5418. [Link]

  • Nguyen, T. T., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(1), 1-15. [Link]

Sources

Comparative

A Comparative Analysis of Thiazole-Based Carboxamides in Enzyme Inhibition

An In-Depth Guide for Researchers in Drug Discovery This guide provides a comparative analysis of enzyme inhibitors centered around the 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold. We will delve into the mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of enzyme inhibitors centered around the 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold. We will delve into the mechanistic nuances and experimental data that differentiate these inhibitors from other classes of compounds targeting the same enzyme families. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental considerations of this important chemical class.

Introduction: The Versatility of the Thiazole Moiety in Drug Design

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic rings. When functionalized with a carboxamide at the 2-position and a carboxylic acid at the 4-position, the resulting 2-carbamoyl-1,3-thiazole-4-carboxylic acid core becomes a versatile platform for designing highly specific enzyme inhibitors.

One of the most prominent examples of a drug class built upon this scaffold is the poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.

Focus: PARP Inhibitors - A Case Study

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are also involved in DNA repair, inhibiting PARP leads to a synthetic lethality, causing selective cancer cell death.

Mechanism of Action: Competitive Inhibition

PARP inhibitors derived from the 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold, such as Olaparib, function as competitive inhibitors of PARP1 and PARP2. They achieve this by mimicking the nicotinamide adenine dinucleotide (NAD+) substrate, binding to the enzyme's active site and preventing the synthesis of poly (ADP-ribose) chains, a critical step in DNA single-strand break repair.

cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP NAD NAD+ PARP->NAD PAR PAR Synthesis PARP->PAR NAD->PAR Substrate Repair DNA Repair Proteins Recruited PAR->Repair Inhibitor Thiazole-Based PARP Inhibitor PARP_Inhibited PARP Trapping Inhibitor->PARP_Inhibited No_Repair Inhibition of DNA Repair PARP_Inhibited->No_Repair Cell_Death Synthetic Lethality in BRCA-deficient cells No_Repair->Cell_Death

Caption: Mechanism of PARP Inhibition.

Comparative Analysis: Thiazole-Based vs. Other PARP Inhibitors

While sharing a common target, different PARP inhibitors exhibit distinct pharmacological profiles. The table below compares key parameters of Olaparib, a prominent thiazole-based inhibitor, with other classes of PARP inhibitors.

InhibitorChemical ScaffoldIC50 (PARP1)IC50 (PARP2)Selectivity (PARP1 vs. PARP2)
Olaparib 2-carbamoyl-1,3-thiazole-4-carboxylic acid derivative~5 nM~1 nM~5-fold for PARP2
Veliparib Benzimidazole carboxamide~5.2 nM~2.9 nM~1.8-fold for PARP2
Niraparib Phenyl-substituted indazole~3.8 nM~2.1 nM~1.8-fold for PARP2
Rucaparib Indole carboxamide~1.4 nM~6.6 nM~4.7-fold for PARP1

Data sourced from multiple studies and presented as approximate values for comparison.

Experimental Protocols: Evaluating PARP Inhibitor Potency

The determination of an inhibitor's potency (IC50) is a cornerstone of drug discovery. Here is a standard protocol for an in vitro PARP1 inhibition assay.

PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-coated plates

  • Chemiluminescent substrate (e.g., luminol-based)

  • Test compounds (e.g., 2-carbamoyl-1,3-thiazole-4-carboxylic acid derivatives) dissolved in DMSO

Workflow:

cluster_workflow PARP1 Inhibition Assay Workflow prep 1. Plate Preparation Coat streptavidin plates and wash. reagents 2. Reagent Addition Add histones, activated DNA, and PARP1 enzyme. prep->reagents inhibitor 3. Inhibitor Incubation Add test compounds at varying concentrations. Incubate. reagents->inhibitor reaction 4. Initiate Reaction Add biotinylated NAD+ to start the PARylation reaction. inhibitor->reaction stop 5. Stop Reaction & Wash Add stop buffer and wash plates to remove unbound reagents. reaction->stop detection 6. Detection Add streptavidin-HRP and chemiluminescent substrate. stop->detection read 7. Data Acquisition Read luminescence on a plate reader. detection->read

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Histone H1 is immobilized on the surface of a 96-well plate.

  • Reagent Preparation: Prepare a reaction buffer containing activated DNA and recombinant PARP1 enzyme.

  • Compound Addition: Add serial dilutions of the test inhibitors (and a vehicle control, e.g., DMSO) to the wells.

  • Enzyme Reaction: Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature to allow for the PARylation of histones.

  • Detection: Wash the plate to remove unreacted NAD+. Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: The signal is inversely proportional to the activity of the PARP inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion: The Enduring Potential of the Thiazole Scaffold

The 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. As exemplified by the PARP inhibitors, this chemical motif allows for the fine-tuning of pharmacological properties, leading to clinically successful therapeutics. Future research will undoubtedly uncover new applications for this versatile scaffold against a range of enzymatic targets.

Validation

comparative analysis of thiazole and thiadiazole derivatives

Comparative Analysis of Thiazole and Thiadiazole Derivatives: Structural Dynamics, Efficacy, and Protocol Standardization in Drug Discovery Executive Summary In the landscape of medicinal chemistry, five-membered heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Thiazole and Thiadiazole Derivatives: Structural Dynamics, Efficacy, and Protocol Standardization in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, five-membered heterocyclic scaffolds are foundational to rational drug design. Among these, thiazole and thiadiazole derivatives stand out due to their profound pharmacological versatility. While nearly 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, the subtle substitution of a single carbon atom for a nitrogen atom—transitioning from a thiazole to a thiadiazole—fundamentally alters the molecule's electronic distribution, lipophilicity, and target-binding affinity[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry. We will objectively compare the performance of these two scaffolds, explore the causality behind their biological behaviors, and establish self-validating experimental protocols for evaluating their antimicrobial and anticancer efficacies.

Structural Causality & Physicochemical Profiling

The biological divergence between these two scaffolds is rooted in their atomic composition and resulting electron density.

  • Thiazole (1,3-thiazole): Contains one sulfur and one nitrogen atom at positions 1 and 3[1]. This structure offers moderate lipophilicity, making it an excellent pharmacophore for inserting into the hydrophobic pockets of target proteins. This is why the thiazole nucleus is a critical component in potent kinase inhibitors and anti-neoplastic agents like Dasatinib, as well as antivirals like Ritonavir[1].

  • Thiadiazole (e.g., 1,3,4-thiadiazole): Contains one sulfur and two nitrogen atoms. The introduction of the second nitrogen atom transforms the ring into a highly efficient "hydrogen binding domain" and a "two-electron donor system"[2]. This increases the molecule's polarity and metal-chelation capacity. Consequently, thiadiazoles exhibit exceptional in vivo stability due to strong aromaticity and generally lack toxicity in higher vertebrates[2].

Scaffold Selection Logic

When designing a new drug library, the choice between these bioisosteres is dictated by the target's physicochemical requirements.

ScaffoldSelection Start Target Pharmacophore Analysis H_Bond Require enhanced H-bond acceptor & metal chelation? Start->H_Bond Lipo Require higher lipophilicity for hydrophobic pockets? H_Bond->Lipo No Thiadiazole Select Thiadiazole Scaffold (e.g., 1,3,4-thiadiazole) H_Bond->Thiadiazole Yes Lipo->Thiadiazole No Thiazole Select Thiazole Scaffold (e.g., 1,3-thiazole) Lipo->Thiazole Yes

Caption: Scaffold selection logic based on physicochemical and target binding requirements.

Comparative Biological Efficacy

Both scaffolds exhibit broad-spectrum activity, but their peak efficacies diverge based on their mechanisms of action. The table below synthesizes recent quantitative data and mechanistic drivers.

ParameterThiazole DerivativesThiadiazole DerivativesMechanistic Driver
Antimicrobial Activity (MIC) Moderate to High. Broad target interaction, disrupting cell wall synthesis pathways[3].Highly Potent (e.g., 3.9–12 µg/mL against M. tuberculosis and Salmonella)[3][4].Thiadiazole's extra nitrogen and sulfur engage bacterial enzymes and chelate metal ions, compromising peptidoglycan stability[4].
Anticancer Efficacy (IC50) Highly potent in targeted therapies (e.g., kinase inhibition).Broad cytotoxicity. Highly synergistic when hybridized with thiazoles (IC50 ~0.82–1.88 µM against HepG2).Thiazole's lipophilicity aids cell permeability; thiadiazole's electron density enhances DNA/protein cross-linking.
Representative FDA Drugs Dasatinib (Anticancer), Ritonavir (Antiviral), Meloxicam (Anti-inflammatory)[1].Acetazolamide (Diuretic), Cefazolin (Antibiotic fragment)[5].Structural stability and metabolic resistance dictate clinical utility[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on protocols that actively control for artifacts. Below are the standardized, self-validating methodologies used in our laboratories.

AssayWorkflow Synthesis Compound Library (Purity >95% via HPLC) Split Parallel Biological Screening Synthesis->Split AntiMicro Antimicrobial MIC (Resazurin Microdilution) Split->AntiMicro AntiCancer Anticancer IC50 (HepG2 MTT Assay) Split->AntiCancer Val1 Control: Ciprofloxacin Vehicle: 1% DMSO AntiMicro->Val1 Val2 Control: Doxorubicin Edge-Effect Mitigation AntiCancer->Val2 Data SAR Data Synthesis & Hit Identification Val1->Data Val2->Data

Caption: Parallel high-throughput screening workflow with integrated internal validation controls.

Protocol A: Resazurin-Based Broth Microdilution (Antimicrobial MIC)

Causality: Traditional turbidity-based MIC assays are prone to subjective misinterpretation. Lipophilic thiazole derivatives often precipitate in aqueous media, mimicking bacterial growth. Resazurin (an oxidation-reduction indicator) provides an objective, colorimetric readout driven strictly by metabolically active cells.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

    • Self-Validation Step: Maintain DMSO concentration strictly below 1% in all wells to prevent solvent-induced bacterial cytotoxicity.

  • Control Integration:

    • Positive Control: Ciprofloxacin (ensures assay sensitivity against the specific strain).

    • Negative Control: MHB + 1% DMSO + Bacteria (validates baseline bacterial viability and confirms the vehicle is non-toxic).

    • Sterility Control: MHB + 1% DMSO only (detects media contamination).

  • Incubation & Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration where the well remains blue (indicating no metabolic reduction to pink resorufin).

Protocol B: Edge-Effect Mitigated MTT Assay (Anticancer Cytotoxicity)

Causality: The MTT assay measures cell viability via mitochondrial reductase activity. However, evaporation in the outer wells of a 96-well plate (the "edge effect") artificially concentrates media and nutrients, skewing metabolic rates and generating false resistance data. This protocol structurally eliminates that artifact.

  • Plate Seeding: Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in the inner 60 wells of a 96-well plate.

    • Self-Validation Step: Fill the 36 perimeter wells with 200 µL of sterile PBS to act as a thermal and evaporative barrier.

  • Treatment: Following a 24-hour attachment period, treat the cells with varying concentrations of the synthesized derivatives (0.1 µM to 100 µM).

  • Reference Benchmarking: Include Doxorubicin as a standard reference drug. This allows for the normalization of IC50 calculations across different cell passages and plate batches.

  • Formazan Solubilization: After 48 hours of exposure, add MTT reagent (5 mg/mL) and incubate for 4 hours. Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

Both thiazole and thiadiazole derivatives offer exceptional, yet distinct, advantages in drug development. Thiazoles excel in targeted, lipophilic interactions typical of kinase inhibitors, whereas thiadiazoles leverage their extra nitrogen atom to enhance polarity, metal chelation, and in vivo stability—making them formidable antimicrobial agents. The current frontier in medicinal chemistry involves hybridizing these two rings into single molecules, which has already demonstrated highly synergistic anticancer properties.

Sources

Comparative

A Comparative Benchmarking Guide to Novel Thiazole Compounds: Performance Evaluation in Preclinical Models

Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role as a cornerstone in the development of a wide array of therapeutic agents.[3][4] From the anti-leukemia drug Dasatinib to a multitude of compounds in clinical trials, the thiazole moiety is a key constituent of many successful pharmaceuticals.[5][6] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a comprehensive framework for benchmarking the performance of novel thiazole compounds, offering an in-depth comparison with established alternatives and supported by detailed experimental protocols. We will delve into the critical assays for evaluating anticancer and antimicrobial activities, and assess the broader druglikeness profile through ADME/Tox assessments.

I. In Vitro Anticancer Activity: A Multi-Faceted Evaluation

A primary application for novel thiazole derivatives is in oncology.[3] A thorough in vitro evaluation is the first step in identifying promising anticancer candidates. This involves assessing a compound's ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and engage with specific molecular targets.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2][7] It measures the metabolic activity of cells, which is an indicator of their health. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[2][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the novel thiazole compound and a benchmark compound, such as Dasatinib, for 48-72 hours. Include a vehicle control (e.g., DMSO).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the absorbance against the compound concentration.[9]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
Novel Thiazole 1 MCF-75.2 ± 0.4
HCT-1168.9 ± 0.7
Dasatinib MCF-70.8 ± 0.1
HCT-1161.5 ± 0.2

Table 1: Hypothetical IC50 values for a novel thiazole compound compared to Dasatinib in two cancer cell lines. Data are presented as mean ± standard deviation.

B. Induction of Apoptosis: Flow Cytometry Analysis

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[9] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[4] In early apoptosis, a cell membrane lipid called phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the novel thiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.[4][10]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[4][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4][10] The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Data Presentation: Apoptosis Induction

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 2.1 ± 0.31.5 ± 0.2
Novel Thiazole 1 25.8 ± 2.115.4 ± 1.8
Dasatinib 45.2 ± 3.520.1 ± 2.3

Table 2: Hypothetical percentage of apoptotic cells after treatment with a novel thiazole compound and Dasatinib.

C. Target Engagement: VEGFR-2 Kinase Inhibition Assay

Many thiazole-containing anticancer agents function by inhibiting specific protein kinases involved in cancer cell signaling.[1] A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[12][13] A direct in vitro kinase assay can determine if a novel thiazole compound inhibits the activity of a specific kinase like VEGFR-2.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable kinase buffer, and a substrate peptide.[12][14]

  • Inhibitor Addition: Add serial dilutions of the novel thiazole compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells. Include a DMSO control.[11]

  • Reaction Initiation: Start the kinase reaction by adding ATP.[11][12]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[11][14]

  • Detection: Measure the amount of ATP remaining in the well using a luminescence-based assay, such as the Kinase-Glo® assay. The amount of light produced is inversely proportional to the kinase activity.[12][14]

  • IC50 Calculation: Determine the IC50 value for the inhibition of VEGFR-2 kinase activity.

Data Presentation: Kinase Inhibition

CompoundVEGFR-2 IC50 (nM)
Novel Thiazole 1 15.7 ± 1.9
Sorafenib 5.8 ± 0.6

Table 3: Hypothetical IC50 values for VEGFR-2 kinase inhibition.

Visualization: VEGFR-2 Signaling Pathway and Experimental Workflow

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Novel_Thiazole Novel Thiazole Compound Novel_Thiazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a novel thiazole compound.

Experimental_Workflow start Novel Thiazole Compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) start->apoptosis kinase Kinase Inhibition Assay (VEGFR-2) start->kinase antimicrobial Antimicrobial Assay (MIC) start->antimicrobial adme_tox ADME/Tox Profiling start->adme_tox data_analysis Data Analysis & Comparison cytotoxicity->data_analysis apoptosis->data_analysis kinase->data_analysis antimicrobial->data_analysis adme_tox->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Caption: General experimental workflow for benchmarking novel thiazole compounds.

II. Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[4] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro effectiveness of an antimicrobial agent against a specific microorganism.[15] It is the lowest concentration of the drug that prevents visible growth of the microbe.[15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel thiazole compound and a standard antibiotic (e.g., Ciprofloxacin) in a suitable broth medium.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[15][16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Novel Thiazole 2 416
Ciprofloxacin 0.50.25

Table 4: Hypothetical MIC values for a novel thiazole compound compared to Ciprofloxacin.

III. ADME/Tox Profiling: Assessing Druglikeness

For a novel compound to be a viable drug candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[17][18] Early-stage in vitro ADME/Tox assays can help identify potential liabilities and guide further optimization.[19][20]

A. Key In Vitro ADME/Tox Assays
  • Metabolic Stability: This assay determines the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.[19][21] A high metabolic rate can lead to a short half-life in the body. The protocol involves incubating the compound with liver microsomes and an NADPH regenerating system, and then monitoring the disappearance of the parent compound over time using LC-MS/MS.[19][21][22]

  • CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are a major family of drug-metabolizing enzymes.[17] Inhibition of these enzymes by a new compound can lead to drug-drug interactions. This is assessed by incubating the compound with specific CYP isoforms and their substrates and measuring the inhibition of substrate metabolism.[17][21]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[17] This is typically measured by equilibrium dialysis.

  • Permeability: For orally administered drugs, the ability to cross the intestinal barrier is crucial.[17] The Caco-2 cell permeability assay is a common in vitro model for predicting intestinal absorption.[17]

  • Toxicity: Preliminary toxicity can be assessed using various cell-based assays, such as cytotoxicity assays on non-cancerous cell lines (e.g., normal human fibroblasts) and specific toxicity assays like the hERG assay to assess the risk of cardiac arrhythmias.[17][23]

Data Presentation: ADME/Tox Profile

ParameterNovel Thiazole 1Desirable Range
Metabolic Stability (t½, min) 45> 30
CYP3A4 Inhibition (IC50, µM) > 10> 10
Plasma Protein Binding (%) 85< 95
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.2> 2
hERG Inhibition (IC50, µM) > 20> 10

Table 5: Hypothetical ADME/Tox profile for a novel thiazole compound.

Conclusion: A Data-Driven Approach to Advancing Thiazole-Based Therapeutics

This guide has outlined a comprehensive and systematic approach to benchmarking the performance of novel thiazole compounds. By employing a battery of standardized in vitro assays, researchers can generate robust and comparable data on a compound's anticancer and antimicrobial activities, as well as its preliminary ADME/Tox profile. This data-driven approach is essential for identifying the most promising lead candidates for further development. The experimental protocols and data presentation formats provided herein offer a framework for conducting these evaluations with scientific rigor and integrity. As the field of medicinal chemistry continues to evolve, the principles of objective comparison and thorough preclinical evaluation will remain paramount in the quest to translate the promise of the thiazole scaffold into new and effective therapies.

References

  • Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Olgen, S. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Molecular Modeling. Available from: [Link]

  • Bozbey Merde, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmacy. Available from: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Neoplastic-Cellular, T. (2010). Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. Current Cancer Drug Targets. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Tanomas Creation. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. YouTube. Available from: [Link]

  • MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. Available from: [Link]

  • Kaderabkova, N. (2023).
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Jiang, H., et al. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancer Research. Available from: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Bio-Rad Antibodies. (2024). Tips for Successful Apoptosis Assays by Flow Cytometry. Available from: [Link]

  • IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Available from: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Sumantran, V. N. (2011). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences.
  • Wang, Y., et al. (2019). Design and Synthesis of Novel Dasatinib Derivatives as Inhibitors of Leukemia Stem Cells. Molecules.
  • PubMed. (2019). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Available from: [Link]

Sources

Validation

Confirming the Target of 2-carbamoyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological target of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. Drawing from extens...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological target of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. Drawing from extensive research into the kynurenine pathway and the known activities of related heterocyclic compounds, this document outlines a multi-faceted experimental approach. The primary hypothesized target, Kynurenine-3-monooxygenase (KMO), will be the central focus of our investigation, with subsequent evaluations of plausible alternative targets to establish a robust selectivity profile.

The kynurenine pathway (KP) is a critical route for tryptophan catabolism, and its dysregulation is implicated in a host of neurodegenerative and inflammatory diseases.[1] KMO is a pivotal enzyme at a key branch point in this pathway, catalyzing the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2][3] Inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA), making it a highly attractive therapeutic target.[3] The structural motif of a thiazole carboxylic acid is present in known modulators of this pathway, suggesting that 2-carbamoyl-1,3-thiazole-4-carboxylic acid is a putative KMO inhibitor.

This guide will first detail the experimental cascade to confirm KMO inhibition, from direct enzymatic assays to cell-based and in vivo models. Subsequently, we will explore methodologies to assess potential off-target activities, a crucial step in preclinical drug development. The thiazole nucleus is a known pharmacophore for a variety of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition beyond the kynurenine pathway.[4][5] Therefore, a thorough investigation of these alternative targets is paramount.

Part 1: Primary Target Confirmation: Kynurenine-3-Monooxygenase (KMO)

The initial and most critical step is to determine if 2-carbamoyl-1,3-thiazole-4-carboxylic acid directly inhibits KMO and modulates the kynurenine pathway in a cellular context.

Signaling Pathway: The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the expected outcome of its inhibition.

Kynurenine_Pathway cluster_main Tryptophan Catabolism cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine (3-HK) KMO->Three_HK QUIN Quinolinic Acid (QUIN) Three_HK->QUIN Kynureninase KYNA Kynurenic Acid (KYNA) KAT->KYNA Test_Compound 2-carbamoyl-1,3-thiazole- 4-carboxylic acid Test_Compound->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of the test compound on KMO.

Experimental Workflow for KMO Target Validation

A tiered approach, from in vitro to in vivo, provides the most compelling evidence for target engagement and functional consequence.

KMO_Validation_Workflow cluster_workflow Experimental Workflow for KMO Target Validation cluster_invitro Direct Enzyme Interaction cluster_cellbased Cellular Pathway Modulation cluster_invivo Physiological Response In_Vitro In Vitro Enzymatic Assay Cell_Based Cell-Based Functional Assay In_Vitro->Cell_Based Confirms cellular activity Enzyme_Assay KMO Inhibition Assay (Spectrophotometric or LC-MS/MS) In_Vivo In Vivo Pharmacodynamic Study Cell_Based->In_Vivo Confirms in vivo target engagement Cell_Culture HEK293 (overexpressing KMO) or Primary PBMCs Animal_Model Rodent Model Administration IC50 Determine IC50 Value Enzyme_Assay->IC50 Metabolite_Analysis LC-MS/MS analysis of 3-HK and KYNA Cell_Culture->Metabolite_Analysis Cell_IC50 Determine Cellular IC50 Metabolite_Analysis->Cell_IC50 Microdialysis Brain Microdialysis Animal_Model->Microdialysis PK_PD Measure KYNA/Glutamate levels Microdialysis->PK_PD

Caption: A typical preclinical workflow for characterizing a KMO inhibitor.

Protocol 1: In Vitro KMO Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the test compound on recombinant human KMO. A widely used method monitors the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine.[6]

  • Principle: The enzymatic activity of recombinant human KMO is determined by measuring the decrease in NADPH absorbance at 340 nm.

  • Materials:

    • Recombinant Human KMO enzyme

    • KMO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • 2-carbamoyl-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

    • UV-transparent 96-well plate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control), and the diluted KMO enzyme.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH.

    • Immediately measure the absorbance at 340 nm (time zero) and then again after a set incubation period (e.g., 60-90 minutes) at 37°C.[7][8]

    • Calculate the rate of NADPH consumption and determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based KMO Functional Assay

This assay confirms that the test compound can penetrate cells and inhibit KMO in a more physiologically relevant environment.[6][9]

  • Principle: Human KMO is either endogenously present (e.g., in PBMCs) or stably overexpressed in a cell line (e.g., HEK293). The cells are treated with the test compound, and the conversion of exogenously added L-kynurenine to 3-hydroxykynurenine (3-HK) is measured by LC-MS/MS.

  • Materials:

    • HEK293 cells stably expressing human KMO or primary human Peripheral Blood Mononuclear Cells (PBMCs)

    • Cell culture medium

    • L-Kynurenine

    • Test compound

    • LC-MS/MS system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a predetermined time.

    • Add L-kynurenine to the cells and incubate to allow for its conversion to 3-HK.

    • Harvest the cell supernatants or lysates.

    • Analyze the samples by LC-MS/MS to quantify the levels of 3-HK and kynurenic acid (KYNA).

    • Calculate the percent inhibition of 3-HK formation and the increase in KYNA, and determine the cellular IC50 value.

Comparative Data for Primary Target Confirmation
Assay TypeKey ParameterExpected Outcome for an Active KMO InhibitorReference Compound (e.g., Ro 61-8048)
In Vitro Enzyme Assay IC50 (nM)Potent inhibition (low nM to µM range)~20-50 nM[7]
Cell-Based Assay Cellular IC50 (µM)Inhibition of 3-HK production, increase in KYNASub-micromolar to low micromolar[9]
In Vivo Microdialysis Change in brain KYNASignificant increase in extracellular KYNA levels post-administrationTwo- to three-fold increase in striatal KYNA[7]

Part 2: Selectivity Profiling - Assessing Alternative Targets

Given the promiscuity of the thiazole scaffold, it is imperative to evaluate 2-carbamoyl-1,3-thiazole-4-carboxylic acid against other potential biological targets. This ensures that the observed physiological effects are indeed due to KMO inhibition and not off-target activities.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

Thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5]

  • Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a thiocholine ester substrate, and the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured at 412 nm.[8][10]

  • Procedure:

    • In a 96-well plate, combine a phosphate buffer (pH 8.0), the test compound, and the AChE or BChE enzyme solution.

    • Incubate for a short period.

    • Add DTNB and the substrate (acetylthiocholine or butyrylthiocholine).

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Anti-inflammatory Activity Assay (TNF-α Release in PBMCs)

The anti-inflammatory potential of thiazole compounds is another area for investigation.

  • Principle: This assay measures the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).[11][12]

  • Procedure:

    • Isolate human PBMCs from whole blood.

    • Pre-incubate the PBMCs with various concentrations of the test compound.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a set period (e.g., 4-24 hours).[1]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.

Protocol 5: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The thiazole ring is a core component of many antimicrobial agents.[4]

  • Principle: The broth microdilution method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[9][13]

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial or fungal growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 6: Tyrosinase Inhibition Assay

Certain thiazole derivatives have shown activity against tyrosinase, an enzyme involved in melanin production.[14]

  • Principle: This colorimetric assay measures the ability of tyrosinase to oxidize L-DOPA to dopachrome, which absorbs light at approximately 475 nm.[15]

  • Procedure:

    • In a 96-well plate, mix the test compound with mushroom tyrosinase in a phosphate buffer (pH 6.8).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding L-DOPA.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data for Selectivity Profiling
Target ClassAssayKey ParameterExpected Outcome for a Selective KMO Inhibitor
Cholinesterases Ellman's MethodIC50 (µM)High IC50 value or no significant inhibition
Inflammation LPS-induced TNF-α releaseIC50 (µM)High IC50 value or no significant inhibition
Microbial Growth Broth MicrodilutionMIC (µg/mL)High MIC value, indicating no significant antimicrobial activity
Pigmentation Tyrosinase InhibitionIC50 (µM)High IC50 value or no significant inhibition

Conclusion

This guide provides a rigorous, multi-tiered approach to confirming the biological target of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. By first focusing on the primary hypothesized target, Kynurenine-3-monooxygenase, through a series of in vitro, cell-based, and in vivo experiments, researchers can build a strong case for its mechanism of action. The subsequent selectivity profiling against plausible off-targets is a critical step in de-risking the compound for further development. A compound that demonstrates potent and selective inhibition of KMO, with minimal activity against the other targets outlined, would be a highly promising candidate for therapeutic development in neurodegenerative and inflammatory diseases.

References

  • Tojo, S., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). PLoS ONE, 8(9), e73757. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(18), e4499. [Link]

  • Chen, M., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 285, 117952. [Link]

  • Rossi, F., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 240, 115893. [Link]

  • Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 725. [Link]

  • UKRI. (2026). Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. [Link]

  • Michael J. Fox Foundation. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

  • Science.gov. (n.d.). kynurenine pathway inhibition: Topics by Science.gov. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Stone, T. W., et al. (2023). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 24(11), 9223. [Link]

  • Zadori, D., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. International Journal of Molecular Sciences, 22(11), 5946. [Link]

  • Gales, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 94. [Link]

  • Gales, A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • Bistrović, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(9), 1108-1119. [Link]

  • Abdel-Magid, A. F. (2015). Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Medicinal Chemistry Letters, 6(9), 927-928. [Link]

  • Synapse. (2024). What are KMO inhibitors and how do they work?. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2020). Molecules, 25(21), 5057. [Link]

  • Li, L., et al. (2014). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. Cellular Immunology, 289(1-2), 119-124. [Link]

  • Rylander, R., & Lin, R. H. (2000). TNF- α production by PBMC stimulated either with LPS or with different fungal cell wall polysaccharides. Mediators of Inflammation, 9(3-4), 163-166. [Link]

Sources

Comparative

A Comparative Guide to 2-Aminothiazole-4-Carboxylate Esters vs. Acids in Drug Discovery

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a "privileged structure," a molecular framework that has proven to be a fertile ground for the discovery of numerous therapeutic agents.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a "privileged structure," a molecular framework that has proven to be a fertile ground for the discovery of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] A critical decision point in the design and optimization of 2-aminothiazole-based drug candidates is the choice of the substituent at the 4-position, specifically whether to employ a carboxylic acid or its corresponding ester. This guide provides a comprehensive comparative analysis of these two functional groups, delving into their physicochemical properties, biological implications, and the strategic rationale behind their use in drug development.

Section 1: Physicochemical Properties - A Tale of Two Functional Groups

The seemingly subtle difference between a carboxylic acid and an ester imparts a profound impact on a molecule's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The carboxylic acid, with its ability to deprotonate and form a charged carboxylate ion at physiological pH, generally exhibits higher aqueous solubility compared to its corresponding ester. The ester group, being neutral and more lipophilic, tends to have lower water solubility.

Table 1: Comparative Summary of Physicochemical Properties

Property2-Aminothiazole-4-Carboxylate Ester2-Aminothiazole-4-Carboxylic AcidKey Implications for Drug Design
Aqueous Solubility Generally LowerGenerally HigherHigher aqueous solubility of the acid can be advantageous for formulation and intravenous administration.
Lipophilicity (LogP) HigherLowerThe higher lipophilicity of the ester can enhance membrane permeability and oral absorption.
Chemical Stability Susceptible to hydrolysis (enzymatic and chemical)Generally more stable, but can undergo decarboxylationThe ester's instability can be leveraged in prodrug design. The acid's stability is crucial for shelf-life.
pKa N/A (neutral)~3-5The acid is ionized at physiological pH, impacting its interactions with targets and its transport across membranes.
Hydrogen Bonding H-bond acceptorH-bond donor and acceptorThe carboxylic acid can engage in more extensive hydrogen bonding, influencing target binding and solubility.

Section 2: The Ester as a Prodrug Strategy

A primary rationale for employing a 2-aminothiazole-4-carboxylate ester in drug design is its potential to act as a prodrug for the biologically active carboxylic acid. This strategy is often employed to overcome poor oral bioavailability of the parent acid, which can be limited by its polarity and charge at physiological pH.

The ester, being more lipophilic, can more readily traverse the lipid bilayers of the gastrointestinal tract and enter systemic circulation. Once absorbed, it is designed to be hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to release the active carboxylic acid.[6]

Ester_Prodrug_Strategy Ester 2-Aminothiazole-4-Carboxylate Ester (Lipophilic, Orally Absorbed) Acid 2-Aminothiazole-4-Carboxylic Acid (Active Form) Ester->Acid Esterase Hydrolysis (in vivo) Target Biological Target Acid->Target Pharmacological Effect

Esterase-Mediated Hydrolysis

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds.[6] The rate of hydrolysis of a 2-aminothiazole-4-carboxylate ester can be modulated by the nature of the alcohol moiety of the ester. For instance, sterically hindered esters are generally hydrolyzed more slowly than simple alkyl esters. This allows for a degree of control over the release kinetics of the active drug.

Esterase_Hydrolysis Ester { 2-Aminothiazole-4-Carboxylate Ester | R-C(=O)O-R'} Enzyme Esterase Ester->Enzyme Water H₂O Water->Enzyme Acid { 2-Aminothiazole-4-Carboxylic Acid | R-C(=O)OH} Enzyme->Acid Alcohol Alcohol (R'-OH) Enzyme->Alcohol

Section 3: Comparative Biological Activity

The choice between an ester and a carboxylic acid can have a direct impact on the observed biological activity, particularly in in vitro assays.

  • In Vitro Assays: In cell-based assays, the more lipophilic ester may exhibit higher apparent activity due to its enhanced ability to cross cell membranes and reach intracellular targets. However, this activity is often dependent on intracellular esterase activity to convert the prodrug to the active acid. In target-based assays using purified enzymes or receptors, the carboxylic acid is typically the more potent inhibitor, as it is the species that directly interacts with the target.

  • In Vivo Efficacy: In animal models, the ester prodrug may demonstrate superior efficacy compared to the parent acid when administered orally, due to its improved pharmacokinetic profile.

Table 2: Representative Biological Activities of 2-Aminothiazole Derivatives

Compound TypeBiological ActivityTarget/AssayReference
2-Aminothiazole Carboxylic Acid DerivativesAntifungal, AntiviralVarious fungal strains, TMV[7]
Ethyl 2-Aminothiazole-4-Carboxylate Schiff BasesAntimicrobialMultidrug-resistant strains[8]
2-Aminothiazole-4-Carboxylate DerivativesAntitubercularMycobacterium tuberculosis[9]
2-Aminothiazole DerivativesAnticancerHuman cancer cell lines[1]

Section 4: Experimental Protocols

To provide a framework for the comparative evaluation of 2-aminothiazole-4-carboxylate esters and their corresponding acids, the following section outlines key experimental methodologies.

Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10]

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the ethyl 2-aminothiazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-Aminothiazole-4-carboxylate to the Carboxylic Acid

  • Reaction Setup: Suspend ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Base Hydrolysis: Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of ~3-4.

  • Isolation: Collect the precipitated 2-aminothiazole-4-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Synthesis_Workflow cluster_synthesis Synthesis Start Ethyl Bromopyruvate + Thiourea Ester Ethyl 2-Aminothiazole-4-carboxylate Acid 2-Aminothiazole-4-Carboxylic Acid

Physicochemical Characterization

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method) [8][9][11][12]

  • Sample Preparation: Add an excess amount of the test compound (ester or acid) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Protocol 4: Stability-Indicating HPLC Method Development [7][13][14][15][16]

  • Forced Degradation: Subject the ester and acid to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[17]

  • Chromatographic Optimization: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all generated degradation products. This involves optimizing the column, mobile phase composition, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study: Use the validated method to assay the concentration of the compound in solutions stored under various conditions (e.g., different pH values and temperatures) over time.

Stability_Testing_Workflow cluster_stability Stability Assessment Start Test Compound (Ester or Acid) Forced_Deg Forced Degradation (Acid, Base, Heat, etc.) HPLC_Dev HPLC Method Development Validation Method Validation (ICH Guidelines) Stability_Study Long-Term Stability Study Data Degradation Profile

Conclusion

The decision to utilize a 2-aminothiazole-4-carboxylate ester versus its corresponding carboxylic acid is a strategic one, deeply rooted in the principles of medicinal chemistry and drug development. The ester often serves as a valuable prodrug to enhance oral bioavailability, while the carboxylic acid is typically the active pharmacological agent. A thorough understanding of their comparative physicochemical properties, metabolic fate, and biological activities is paramount for the rational design of novel 2-aminothiazole-based therapeutics. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in their quest for new and effective medicines.

References

  • Fan, Z.J., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(8), 933-936.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues as potent inhibitors of MtFabH. European Journal of Medicinal Chemistry, 44(10), 4036-4045. Available at: [Link]

  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Mourne Training Services. (n.d.). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]

  • ChemSrc. (2025). 2-amino-4-thiazole carboxylic acid hbr. Available at: [Link]

  • Kumar, S., et al. (2025). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Catalysts, 15(12), 1563. Available at: [Link]

  • Papanikolaou, A., et al. (2023). Substrate Specificity of the Highly Thermostable Esterase EstDZ3. ChemBioChem, 24(5), e202200642. Available at: [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

Sources

Validation

In-Vivo Efficacy of 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid in Pancreatic Cancer: A Comparative Validation Guide

This guide provides a comprehensive framework for the in-vivo validation of 2-carbamoyl-1,3-thiazole-4-carboxylic acid as a potential therapeutic agent for pancreatic cancer. We will explore a plausible mechanism of acti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vivo validation of 2-carbamoyl-1,3-thiazole-4-carboxylic acid as a potential therapeutic agent for pancreatic cancer. We will explore a plausible mechanism of action, outline a detailed experimental protocol for a preclinical animal study, and objectively compare its potential efficacy against the current standard-of-care, Gemcitabine. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Investigating 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid in Pancreatic Cancer

Pancreatic cancer remains one of the most lethal malignancies, with a 5-year survival rate of approximately 13%[1]. This underscores the urgent need for novel therapeutic strategies. The thiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects[2][3][4].

While direct in-vivo data for 2-carbamoyl-1,3-thiazole-4-carboxylic acid is not yet available, its structural analogs have demonstrated promising antitumor properties[5][6][7]. A particularly compelling therapeutic target for this class of compounds is the kinesin-like protein KIFC1 (also known as HSET). Many cancer cells, including those in pancreatic tumors, exhibit centrosome amplification, a state that should trigger cell death via multipolar mitosis. However, these cancer cells often survive by upregulating KIFC1, which clusters the extra centrosomes, ensuring a pseudo-bipolar cell division[8][9]. Inhibition of KIFC1 selectively induces apoptosis in these cancer cells, making it an attractive therapeutic strategy with a potentially wide therapeutic window[8][9][10].

This guide, therefore, proposes the in-vivo validation of 2-carbamoyl-1,3-thiazole-4-carboxylic acid as a putative KIFC1 inhibitor for the treatment of pancreatic cancer, with a direct comparison to Gemcitabine.

Proposed Mechanism of Action: KIFC1 Inhibition

We hypothesize that 2-carbamoyl-1,3-thiazole-4-carboxylic acid binds to and inhibits the motor domain of KIFC1, preventing it from clustering supernumerary centrosomes in pancreatic cancer cells. This leads to multipolar spindle formation during mitosis, resulting in catastrophic aneuploidy and subsequent apoptotic cell death.

KIFC1_Inhibition_Pathway cluster_0 Pancreatic Cancer Cell with Centrosome Amplification cluster_1 Therapeutic Intervention Pancreatic_Cancer_Cell Pancreatic Cancer Cell (Centrosome Amplification) KIFC1 KIFC1 (HSET) Upregulation Pancreatic_Cancer_Cell->KIFC1 compensatory mechanism Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering KIFC1_Inhibition KIFC1 Inhibition Bipolar_Mitosis Pseudo-Bipolar Mitosis Centrosome_Clustering->Bipolar_Mitosis Cell_Survival Cancer Cell Survival and Proliferation Bipolar_Mitosis->Cell_Survival Thiazole_Compound 2-Carbamoyl-1,3-thiazole- 4-carboxylic acid Thiazole_Compound->KIFC1_Inhibition Multipolar_Mitosis Multipolar Mitosis KIFC1_Inhibition->Multipolar_Mitosis prevents clustering Apoptosis Apoptosis Multipolar_Mitosis->Apoptosis

Figure 1: Proposed mechanism of action for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.

Comparative Framework: 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid vs. Gemcitabine

For a robust evaluation of therapeutic potential, a direct comparison with a clinically relevant standard of care is essential. Gemcitabine is a nucleoside analog that is a cornerstone of pancreatic cancer chemotherapy[11][12].

Mechanism of Action: Gemcitabine

Gemcitabine acts as a fraudulent building block for DNA[13][14]. Once inside the cell, it is phosphorylated into its active forms, which are then incorporated into replicating DNA strands, causing chain termination and halting DNA synthesis[15][16][17]. It also inhibits the enzyme ribonucleotide reductase, which is crucial for producing the building blocks of DNA[14][16].

Gemcitabine_MoA Gemcitabine_Prodrug Gemcitabine (dFdC) Active_Metabolites Phosphorylation to dFdCDP & dFdCTP Gemcitabine_Prodrug->Active_Metabolites DNA_Incorporation Incorporation into DNA (dFdCTP) Active_Metabolites->DNA_Incorporation RNR_Inhibition Inhibition of Ribonucleotide Reductase (dFdCDP) Active_Metabolites->RNR_Inhibition Chain_Termination Masked Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis RNR_Inhibition->Apoptosis depletes dNTPs

Figure 2: Mechanism of action of the standard-of-care drug, Gemcitabine.

In-Vivo Validation Protocol: Orthotopic Pancreatic Cancer Xenograft Model

To accurately assess the in-vivo efficacy, an orthotopic xenograft mouse model is recommended. This model, where human pancreatic cancer cells are implanted into the pancreas of immunocompromised mice, better recapitulates the tumor microenvironment compared to subcutaneous models[18][19].

Experimental Design
Parameter Description
Animal Model 6-8 week old female athymic nude mice.[20]
Cell Line Human pancreatic adenocarcinoma cell line with known centrosome amplification (e.g., AsPC-1).
Tumor Implantation Ultrasound-guided injection of 1x10^6 AsPC-1 cells in 50 µL of Matrigel into the pancreas.[19][21]
Treatment Groups (n=10 per group) 1. Vehicle Control (e.g., PBS, daily intraperitoneal injection) 2. 2-Carbamoyl-1,3-thiazole-4-carboxylic acid (Dose TBD by MTD studies, daily IP injection) 3. Gemcitabine (e.g., 100 mg/kg, twice weekly IP injection)[11] 4. Combination: Thiazole derivative + Gemcitabine
Treatment Duration 28 days, starting when tumors reach an average volume of 100 mm³.[20]
Primary Endpoint Tumor growth inhibition (TGI).
Secondary Endpoints Overall survival, body weight (as a measure of toxicity), incidence of metastasis.
Monitoring Tumor volume measured twice weekly by caliper.[20] Body weight measured twice weekly.
Terminal Analysis Tumors excised for histopathological analysis (H&E staining), immunohistochemistry (Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and markers for KIFC1 pathway engagement), and Western blotting.
Step-by-Step Methodology
  • Cell Culture: Culture AsPC-1 human pancreatic cancer cells under standard conditions.

  • Animal Acclimatization: Allow athymic nude mice to acclimatize for one week.

  • Tumor Cell Implantation:

    • Anesthetize mice using isoflurane.

    • Prepare a suspension of 1x10^6 AsPC-1 cells in 50 µL of Matrigel.

    • Using high-resolution ultrasound guidance, inject the cell suspension directly into the pancreas.[19][21]

  • Tumor Growth Monitoring:

    • Monitor tumor growth via ultrasound or caliper measurements starting 7 days post-implantation.

    • Randomize mice into treatment groups when tumors reach approximately 100 mm³.

  • Treatment Administration:

    • Administer the vehicle, 2-carbamoyl-1,3-thiazole-4-carboxylic acid, and/or Gemcitabine according to the defined schedule and dosages.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight twice weekly.

    • Monitor for any signs of toxicity (e.g., changes in behavior, ruffled fur).

  • Study Termination and Tissue Collection:

    • At the end of the 28-day treatment period (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Collect major organs (liver, lungs, spleen) to assess for metastasis.

    • Fix a portion of the tumor in formalin for histopathology and immunohistochemistry, and snap-freeze the remainder for Western blot analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (AsPC-1) Tumor_Implantation 2. Orthotopic Implantation in Athymic Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (28 Days) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Termination 7. Study Termination Monitoring->Termination Analysis 8. Data Analysis (TGI, Survival, IHC, etc.) Termination->Analysis

Figure 3: Step-by-step experimental workflow for in-vivo validation.

Data Interpretation and Comparative Analysis

The success of 2-carbamoyl-1,3-thiazole-4-carboxylic acid will be determined by its ability to significantly inhibit tumor growth with an acceptable toxicity profile, both as a monotherapy and in combination with Gemcitabine.

Expected Outcomes and Comparison
Metric Favorable Outcome for Thiazole Derivative Comparison with Gemcitabine
Tumor Growth Inhibition (TGI) Statistically significant reduction in tumor volume compared to the vehicle control group.Superior or non-inferior TGI compared to the Gemcitabine group.
Overall Survival Increased median and overall survival time compared to the vehicle control group.Longer survival benefit than Gemcitabine alone.
Toxicity (Body Weight) Minimal loss of body weight (<15%) throughout the study.A better safety profile, indicated by less weight loss and fewer signs of distress compared to the Gemcitabine group.
Metastasis Reduced incidence and/or number of metastatic lesions in the liver and lungs compared to the vehicle control.Greater reduction in metastasis compared to Gemcitabine.
Combination Therapy A synergistic or additive effect when combined with Gemcitabine, resulting in significantly better TGI and survival than either monotherapy.Demonstrates potential to enhance the efficacy of the current standard of care.
Immunohistochemistry Decreased Ki-67 staining (proliferation) and increased cleaved caspase-3 staining (apoptosis) in tumor tissues compared to the vehicle control. Evidence of multipolar spindles.More profound changes in these markers compared to the Gemcitabine-treated group, confirming a distinct and potent mechanism of action.

Conclusion

This guide outlines a scientifically rigorous approach for the in-vivo validation of 2-carbamoyl-1,3-thiazole-4-carboxylic acid in a preclinical model of pancreatic cancer. By directly comparing its efficacy and safety profile to the standard-of-care, Gemcitabine, a clear assessment of its therapeutic potential can be achieved. Positive outcomes from this proposed study would provide a strong rationale for further preclinical development and eventual clinical investigation of this promising compound.

References

  • Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (2023). Frontiers in Oncology. [Link]

  • Gemcitabine Mechanism of Action Explained. (2025). Hirschfeld Oncology. [Link]

  • What is the mechanism of Gemcitabine?. (2024). Patsnap Synapse. [Link]

  • Gemcitabine. (n.d.). Wikipedia. [Link]

  • Pancreatic Cancer Models. (n.d.). Lustgarten Foundation. [Link]

  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021). JoVE. [Link]

  • What is the mechanism of action (MOA) of Gemcitabine?. (2025). Dr.Oracle. [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). Experimental and Therapeutic Medicine. [Link]

  • Experimental models of pancreas cancer: what has been the impact for precision medicine?. (2025). JCI Insight. [Link]

  • Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells. (2011). PLOS ONE. [Link]

  • The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (2011). Folia Histochemica et Cytobiologica. [Link]

  • A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development. (2009). Cancer Research. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules. [Link]

  • The Pancreatic Standard of Care is No Longer So Standard. (2021). Lustgarten Foundation. [Link]

  • In Vivo and In Vitro Models of Pancreatic Cancer: A Comparative Study. (2023). Cureus. [Link]

  • Current Standards and Novel Treatment Options for Metastatic Pancreatic Adenocarcinoma. (2015). Oncology (Williston Park). [Link]

  • Fission yeast cells overproducing HSET/KIFC1 provides a useful tool for identification and evaluation of human kinesin-14 inhibitors. (2018). Fungal Genetics and Biology. [Link]

  • Synthesis, In Silico and In Vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Merck KGaA reports KIFC1 inhibitors for treatment of cancer. (2023). BioWorld. [Link]

  • 3D In Vivo Models for Translational Research on Pancreatic Cancer: The Chorioallantoic Membrane (CAM) Model. (2022). Cancers. [Link]

  • Synthesis and in vitro anticancer activity assessment of bis-1,3,4-thiadiazol-2-amino flavone derivatives. (2025). Pharmakeftiki. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Kinesin Family Member C1 (KIFC1/HSET): A Potential Actionable Biomarker of Early Stage Breast Tumorigenesis and Progression of High-Risk Lesions. (2021). Cancers. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of the Iranian Chemical Society. [Link]

  • Fission yeast cells overproducing HSET/KIFC1 provides a useful tool for identification and evaluation of human kinesin-14 inhibitors. (2018). bioRxiv. [Link]

  • Synthesis and In Vitro Antitumor Evaluation of Some Carbazole-Based Thiazole, Thiophene, and 1,3,4-Thiadiazole Derivatives. (2021). Archiv der Pharmazie. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). International Journal of Nanomedicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-carbamoyl-1,3-thiazole-4-carboxylic acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental steward...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-carbamoyl-1,3-thiazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that these protocols become a self-validating system within your laboratory's safety culture.

Hazard Assessment and Characterization

2-carbamoyl-1,3-thiazole-4-carboxylic acid combines three functional groups that dictate its hazard profile. The thiazole ring is a common structure in bioactive compounds; its derivatives can be flammable and exhibit toxic properties.[1][5] The carboxylic acid group imparts corrosive and irritant properties.[2][6] Based on data from structurally similar compounds, the primary hazards are summarized below.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Classification Rationale & Precautionary Statements
Health Hazards Skin Irritation (Category 2) Causes skin irritation.[7][8][9] Precautions: Wash hands and any exposed skin thoroughly after handling.[7][8] Wear protective gloves and clothing.[7][8]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation.[4][7][8][10] Precautions: Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][7][8]
Respiratory Irritation (Category 3) May cause respiratory irritation.[7][8][10] Precautions: Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[7][8][10]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be potentially harmful if swallowed, inhaled, or in contact with skin.[1][11] Precautions: Do not eat, drink, or smoke when using this product.[1][10]
Environmental Hazards Harmful to Aquatic Life Thiazole derivatives should be assumed to be harmful to aquatic life.[1] Precautions: Prevent release to the environment.[4] Do not allow to enter drains or waterways.[1][10]

| Physical Hazards | Combustible Dust (Potential) | As a solid, may form combustible dust concentrations in air. Precautions: Avoid dust formation.[7] Keep away from heat and sources of ignition.[1][8] |

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn. The principle of causality here is to create a complete barrier between the researcher and the chemical, mitigating the risks identified in Table 1.

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing or dust generation, chemical safety goggles are required.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For significant quantities or spill cleanup, a chemically resistant apron may be advisable.

  • Respiratory Protection: All handling of solid 2-carbamoyl-1,3-thiazole-4-carboxylic acid that could generate dust, and all handling of its solutions, should be performed within a certified chemical fume hood to prevent inhalation.[2]

Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste is routed to the correct final disposal facility. Do not mix this waste stream with others unless compatibility has been explicitly verified.[3]

WasteSegregation cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Container Preparation cluster_2 Waste Transfer & Storage Generate Waste Generated (Solid, Contaminated Items, or Solution) Transfer Transfer Waste into Labeled Container Generate->Transfer Use Funnel for Liquids Carefully Place Solids Container Select Compatible Container (e.g., HDPE or Glass) Label Affix 'Hazardous Waste' Label Container->Label Step 1 Details Fill in Details: - Full Chemical Name - Hazard Pictograms (Irritant) - Accumulation Start Date Label->Details Step 2 Seal Securely Seal Container Transfer->Seal Store Place in Designated Satellite Accumulation Area (with Secondary Containment) Seal->Store

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-carbamoyl-1,3-thiazole-4-carboxylic acid

Understanding the Risks: A Profile of Thiazole Carboxylic Acids Thiazole derivatives are a cornerstone of medicinal chemistry.[1] However, their handling requires a thorough understanding of their potential hazards. Base...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Profile of Thiazole Carboxylic Acids

Thiazole derivatives are a cornerstone of medicinal chemistry.[1] However, their handling requires a thorough understanding of their potential hazards. Based on data from related compounds, 2-carbamoyl-1,3-thiazole-4-carboxylic acid is likely to be a solid, possibly a powder, which necessitates precautions against inhalation and skin contact.[2]

Compounds with similar structures are known to cause skin and eye irritation.[3][4] Some are classified as harmful if swallowed or inhaled.[5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection.[7] This involves selecting the right equipment for each part of the body that could be exposed.

Hand Protection: Your First Line of Defense

Chemical-resistant gloves are mandatory to prevent skin contact.[8] Given that the compound is a solid, the primary risk is from dust or spills.

  • Recommended Glove Type: Nitrile gloves are a suitable choice for handling many chemical powders, offering good dexterity and protection against a range of substances.[8]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of damage before use.[9] If contact with the chemical occurs, change gloves immediately and wash your hands thoroughly.[5]

Eye and Face Protection: Shielding Against the Unforeseen

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Primary Protection: Safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[9]

  • Enhanced Protection: When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety glasses or goggles.[7][8]

Body Protection: Minimizing Exposure

A laboratory coat is essential to protect your skin and personal clothing from contamination.[1]

  • Material: A standard cotton lab coat is generally sufficient for handling solid chemicals.

  • Best Practices: Lab coats should be fully buttoned, and the sleeves should be of an appropriate length to cover the wrists. Contaminated lab coats should be removed promptly and decontaminated or disposed of properly.

Respiratory Protection: Guarding Against Inhalation

The inhalation of chemical dust can pose a significant health risk.[10]

  • Engineering Controls: The primary method for controlling exposure to airborne particles is to handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][9]

  • When Respirators are Necessary: If a fume hood is not available or if there is a potential for significant dust generation (e.g., during weighing or transfer of large quantities), respiratory protection is necessary.[2] A NIOSH-approved air-purifying respirator with a particulate filter is recommended.[11]

Operational Plan: From Preparation to Disposal

A safe workflow encompasses every step, from the moment you prepare to handle the chemical until it is safely disposed of.

Donning and Doffing PPE: A Step-by-Step Guide

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your laboratory coat and fasten it completely.

  • Respiratory Protection (if required): Put on your respirator. Ensure it has a proper seal.

  • Eye and Face Protection: Put on your safety glasses or goggles. If needed, put on a face shield.

  • Hand Protection: Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Face Shield/Goggles: Remove your face shield or goggles from the back.

  • Laboratory Coat: Remove your lab coat, folding the contaminated side inward.

  • Respirator (if used): Remove your respirator from the back.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling 2-carbamoyl-1,3-thiazole-4-carboxylic acid fume_hood Is a chemical fume hood available and in use? start->fume_hood weighing Weighing or transferring small quantities? fume_hood->weighing Yes large_scale Handling large quantities or potential for significant dust? fume_hood->large_scale No ppe_basic Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_basic Yes ppe_enhanced_face Enhanced PPE: - Standard PPE + Face Shield weighing->ppe_enhanced_face No (potential for splash) large_scale->ppe_enhanced_face No ppe_respirator Full PPE: - Standard PPE + Respirator large_scale->ppe_respirator Yes

Caption: PPE selection workflow for handling the specified chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: All solid waste contaminated with 2-carbamoyl-1,3-thiazole-4-carboxylic acid, including used gloves, weigh boats, and contaminated wipes, should be collected in a clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[12]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[12]

  • Disposal Procedure: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1][13]

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Purpose
Hand Nitrile GlovesPrevents skin contact with the chemical.[9]
Eye/Face Safety Glasses with Side Shields or Goggles; Face Shield as neededProtects eyes from dust and splashes.[9][10]
Body Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved Air-Purifying Respirator with Particulate FilterPrevents inhalation of chemical dust, especially when engineering controls are not sufficient.[2][10]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety information available.

References

  • Dust Arrest. PPE for Powder Handling: Support Operators Effectively. Available from: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • SDS Management Software. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Available from: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]

  • metasci. Safety Data Sheet Thiazole 1. Identification Product name. Available from: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

Sources

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